molecular formula C12H10N2O B072663 N-trans-Cinnamoylimidazole CAS No. 1138-15-4

N-trans-Cinnamoylimidazole

Cat. No.: B072663
CAS No.: 1138-15-4
M. Wt: 198.22 g/mol
InChI Key: XVGXMXZUJNAGFZ-VOTSOKGWSA-N
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Description

N-trans-Cinnamoylimidazole is a potent, cell-permeable, and irreversible inhibitor of specific serine proteases, most notably chymotrypsin. Its primary mechanism of action involves acylation of the active-site serine residue within the enzyme's catalytic triad. The imidazole moiety acts as an excellent leaving group, facilitating the nucleophilic attack by the serine, resulting in the formation of a stable, covalent cinnamoyl-enzyme intermediate. This modification effectively and irreversibly inactivates the target protease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-imidazol-1-yl-3-phenylprop-2-en-1-one
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InChI

InChI=1S/C12H10N2O/c15-12(14-9-8-13-10-14)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+
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InChI Key

XVGXMXZUJNAGFZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C=CN=C2
Source PubChem
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Molecular Formula

C12H10N2O
Source PubChem
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DSSTOX Substance ID

DTXSID60883659
Record name 2-Propen-1-one, 1-(1H-imidazol-1-yl)-3-phenyl-, (2E)-
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Molecular Weight

198.22 g/mol
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CAS No.

1138-15-4, 2979-51-3
Record name N-trans-Cinnamoylimidazole
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Record name Cinnamoylimidazole
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Record name 1-(1-Oxo-3-phenylallyl)-1H-imidazole
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Foundational & Exploratory

N-trans-Cinnamoylimidazole synthesis and purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of N-trans-Cinnamoylimidazole

Abstract

This compound is a highly reactive acylating agent and a crucial intermediate in organic synthesis, particularly in the development of pharmacologically active compounds such as chalcones and other enzyme inhibitors. Its synthesis involves the activation of the carboxylic acid of trans-cinnamic acid by 1,1'-carbonyldiimidazole (CDI). This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, grounded in established chemical principles. We will explore the underlying reaction mechanism, offer a detailed, step-by-step protocol, and discuss the critical parameters that ensure a high-purity final product, intended for researchers and professionals in drug development and chemical synthesis.

Core Principles: The Chemistry of Acyl Imidazole Formation

The synthesis of this compound from trans-cinnamic acid and 1,1'-carbonyldiimidazole (CDI) is a classic example of carboxylic acid activation. The process is efficient and generally proceeds under mild conditions, which preserves the trans-configuration of the cinnamoyl moiety.

The Reaction Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.

  • Activation Step: The nitrogen atom of one of the imidazole rings in CDI acts as a nucleophile, attacking the carbonyl carbon of trans-cinnamic acid. This forms a highly unstable tetrahedral intermediate.

  • Intermediate Collapse and Product Formation: This intermediate rapidly collapses. The imidazole moiety is an excellent leaving group, stabilized by resonance. The departure of one imidazole group, along with the release of carbon dioxide, results in the formation of the activated acylimidazole, this compound. The reaction is driven to completion by the irreversible loss of CO2 gas.

The overall reaction is depicted below:

G reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node byproduct_node byproduct_node TCA trans-Cinnamic Acid Activated_Complex Activated Acylimidazole Intermediate TCA->Activated_Complex + CDI CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Activated_Complex Solvent Anhydrous THF Solvent->TCA in Product This compound Activated_Complex->Product Collapse CO2 Carbon Dioxide (gas) Activated_Complex->CO2 Imidazole Imidazole (byproduct) Activated_Complex->Imidazole

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried, and anhydrous solvents must be used, as CDI is highly sensitive to moisture.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molarity (M)QuantityComments
trans-Cinnamic Acid148.16-1.48 g (10 mmol)Starting material
1,1'-Carbonyldiimidazole (CDI)162.15-1.78 g (11 mmol)1.1 equivalents
Anhydrous Tetrahydrofuran (THF)72.11-50 mLReaction solvent
Diethyl Ether74.12-As neededFor precipitation
Hexane86.18-As neededFor washing
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add trans-cinnamic acid (1.48 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the trans-cinnamic acid is completely dissolved.

  • Addition of CDI: In a single portion, add 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol, 1.1 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of CO2 gas (bubbling), which typically ceases within 1-2 hours. Allow the reaction to stir for a total of 2 hours to ensure completion.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. This will typically yield a white to off-white solid or a viscous oil.

Purification: Isolating the Target Compound

Purification is critical to remove the imidazole byproduct and any unreacted starting materials. The method of choice is precipitation followed by washing.

Purification Rationale

This compound has limited solubility in non-polar solvents like diethyl ether and hexane, whereas the imidazole byproduct is more soluble. This difference in solubility allows for efficient separation.

Step-by-Step Purification Procedure
  • Precipitation: To the residue obtained after solvent evaporation, add approximately 50 mL of diethyl ether and stir vigorously or sonicate. The this compound should precipitate as a white solid.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold diethyl ether (2 x 20 mL) followed by two portions of hexane (2 x 20 mL) to remove any residual imidazole.

  • Drying: Dry the purified white solid under high vacuum to remove all traces of solvent. The typical yield is in the range of 85-95%.

G start_node start_node process_node process_node output_node output_node waste_node waste_node Crude Crude Reaction Mixture (Product, Imidazole, THF) Rotovap Rotary Evaporation Crude->Rotovap Residue Solid/Oil Residue (Product + Imidazole) Rotovap->Residue Precipitate Add Diethyl Ether (Precipitation) Residue->Precipitate Filter Vacuum Filtration Precipitate->Filter Solid White Solid (Product) Filter->Solid Filtrate Filtrate (Imidazole, Ether) Filter->Filtrate remove Wash Wash with Ether/Hexane Solid->Wash Dry Dry under Vacuum Wash->Dry Final Pure this compound Dry->Final

Figure 2: Workflow for the purification of this compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.

Expected Analytical Data
AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 133-135 °C
¹H NMR (CDCl₃) δ ~8.2 (s, 1H), 7.8-7.9 (d, 1H), 7.6-7.7 (m, 2H), 7.4-7.5 (m, 4H), 7.1 (s, 1H), 6.8 (d, 1H) ppm
FTIR (KBr) ν ~1740 cm⁻¹ (C=O stretch, acylimidazole), ~1640 cm⁻¹ (C=C stretch), ~980 cm⁻¹ (trans C-H bend)
  • Expert Insight: The carbonyl (C=O) stretching frequency in the FTIR spectrum is a key indicator of successful synthesis. The frequency for an acylimidazole (~1740 cm⁻¹) is significantly higher than that of the starting carboxylic acid (~1680-1710 cm⁻¹). The absence of a broad -OH stretch from the carboxylic acid is also a strong indicator of reaction completion.

Troubleshooting and Field-Proven Insights

  • Problem: Low or no yield.

    • Cause: Moisture in the reaction flask or solvent. CDI is extremely reactive towards water.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use a fresh bottle of anhydrous THF, preferably from a solvent purification system or a sealed bottle over molecular sieves.

  • Problem: Product is oily or sticky, not a crystalline solid.

    • Cause: Incomplete removal of THF or presence of excess imidazole.

    • Solution: Ensure the crude product is dried thoroughly under high vacuum after rotary evaporation. Be meticulous with the washing steps using diethyl ether and hexane to remove the more soluble imidazole byproduct.

  • Problem: Melting point is low and broad.

    • Cause: Impurities, likely residual imidazole or unreacted trans-cinnamic acid.

    • Solution: Repeat the washing procedure with cold diethyl ether. If impurities persist, recrystallization from a solvent system like THF/hexane can be attempted, although precipitation is usually sufficient.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis and purification of high-purity this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently produce this valuable reagent for applications in medicinal chemistry and organic synthesis. The key to success lies in the rigorous exclusion of moisture and the thorough purification of the final product.

References

  • Staab, H. A. (1962). Syntheses Using Heterocycles. Angewandte Chemie International Edition in English, 1(7), 351–367. Available at: [Link]

  • Armstrong, A. (2001). 1,1'-Carbonyldiimidazole. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons, Ltd. (General reference for IR frequencies). Available at: [Link]

N-trans-Cinnamoylimidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of a Classic Acylating Agent

In the landscape of chemical biology and synthetic chemistry, N-trans-cinnamoylimidazole stands as a reagent of significant historical and practical importance. While seemingly a simple molecule, its unique combination of reactivity, spectroscopic properties, and selectivity has cemented its role as an invaluable tool, particularly in the study of serine proteases. This technical guide provides an in-depth exploration of the chemical properties, structure, and applications of this compound, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals. Beyond a mere recitation of facts, this document delves into the causality behind its utility, empowering the reader to leverage this versatile molecule to its full potential.

Section 1: Molecular Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (2E)-1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one, is an acylimidazole derivative characterized by a planar trans-cinnamoyl group appended to an imidazole ring. This structural arrangement is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀N₂O[1]
Molecular Weight 198.22 g/mol [2]
CAS Number 1138-15-4[2][3]
Appearance White to pale cream or light brown crystalline solid[1]
Melting Point 127-135 °C[3][4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[5]
Stability Moisture sensitive; slowly oxidizes in air and light.[3][5]

Section 2: Spectroscopic Signature

The extended conjugation of the cinnamoyl system and the electronic nature of the imidazole ring give this compound a distinct spectroscopic profile, which is instrumental in its application, particularly in enzyme kinetics.

UV-Vis Spectroscopy
Infrared (IR) Spectroscopy

The ATR-IR spectrum of this compound provides key information about its functional groups. Noteworthy peaks include the C=O stretching vibration of the acylimidazole, typically found at a higher wavenumber than in simple amides due to the reduced resonance with the imidazole ring. Other significant absorptions correspond to the C=C stretching of the alkene and the aromatic ring, as well as C-H bending vibrations. An available ATR-IR spectrum can be found in the SpectraBase repository.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its structure.

  • ¹H NMR: The spectrum is characterized by signals for the protons of the phenyl group, the trans-alkene protons with a large coupling constant (typically >15 Hz), and the protons of the imidazole ring. The chemical shifts of the imidazole protons are sensitive to the electronic environment and can provide insights into intermolecular interactions.

  • ¹³C NMR: The carbonyl carbon of the acylimidazole is a key resonance, typically appearing downfield. The spectrum also shows distinct signals for the carbons of the phenyl ring, the alkene, and the imidazole ring.

Section 3: Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon. The imidazole moiety is a good leaving group, making the cinnamoyl group susceptible to nucleophilic attack.

Caption: Experimental workflow for the synthesis of this compound.

Section 5: Applications in Research and Drug Development

The primary application of this compound remains the active site titration of serine proteases. However, its utility extends to other areas:

  • Enzyme Kinetics: Beyond simple titration, it can be used to study the kinetics of acylation and deacylation, providing insights into enzyme mechanisms and the effects of mutations or inhibitors.

  • Acylating Agent in Organic Synthesis: As a moderately reactive acylating agent, it can be used to introduce the cinnamoyl group onto various nucleophiles under mild conditions. [10]* Chemical Biology Probes: The cinnamoyl group can serve as a scaffold for the development of more complex chemical probes to study enzyme function and inhibition.

Section 6: Handling, Storage, and Safety

This compound is a moisture-sensitive compound and should be stored in a tightly sealed container under a dry, inert atmosphere, preferably refrigerated. [3]It is harmful if swallowed and causes skin and eye irritation. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS). [3]

Conclusion

This compound, though a reagent with a long history, continues to be a cornerstone in the study of enzyme chemistry. Its well-defined reactivity, coupled with its convenient spectroscopic properties, ensures its ongoing relevance in both academic research and industrial drug discovery. A thorough understanding of its chemical properties, structure, and handling, as outlined in this guide, is paramount for its effective and safe utilization. As new enzymatic targets are explored and novel chemical probes are designed, the fundamental principles demonstrated by the application of this compound will undoubtedly continue to inform and inspire future scientific endeavors.

References

  • Fife, T. H. (1985). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 107(25), 7484-7488.
  • Fife, T. H. (1985). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Retrieved from [Link]

  • Molbase. (n.d.). 1-(Trans-Cinnamoyl)Imidazole. Retrieved from [Link]

  • Guthrie, J. P. (1987). Hydration of acylimidazoles: tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Canadian Journal of Chemistry, 65(8), 1951-1958.
  • Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

  • Fife, T. H., & De, N. C. (1974). Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol. Journal of the American Chemical Society, 96(19), 6158-6165.
  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491.
  • Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of cinnamaldehyde solution; polydopamine coated quartz;... Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • Panteli, V., Saratsioti, M., Stamatis, H., & Voutsas, E. (2015). Solubilities of Cinnamic Acid Esters in Organic Solvents.
  • ResearchGate. (n.d.). UV−vis spectra of trans-CA before and after UV irradiation.... Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Nakabayashi, T. (1961). The SYnthesis of Cinnamoyl Chloride. Journal of the Japan Oil Chemists' Society, 10(3), 154-157.
  • The Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(44), 8885-8905.
  • SpectraBase. (n.d.). 1-trans-Cinnamoylimidazole - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Chen, J. Z., et al. (2019). One‐Step Synthesis of 2,5‐Diaminoimidazoles and Total Synthesis of Methylglyoxal‐Derived Imidazolium Crosslink (MODIC).
  • ResearchGate. (n.d.). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • Bio-Rad. (n.d.). Spectroscopy. Retrieved from [Link]

  • JETIR. (n.d.). SPECTROSCOPIC STUDIES OF MOLECULES IN TRANSDERMAL AND CONTROLLED DRUG DELIVERY SYSTEMS. Retrieved from [Link]

Sources

N-trans-Cinnamoylimidazole mechanism of action in enzyme catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of N-trans-Cinnamoylimidazole in Enzyme Catalysis

Abstract

This compound (NCI) has long served as a cornerstone model substrate in the field of enzymology, particularly for the study of serine proteases like α-chymotrypsin. Its unique chemical properties and the distinct biphasic kinetics it exhibits upon hydrolysis provide a powerful tool for elucidating fundamental principles of enzyme catalysis. This guide offers a detailed exploration of the molecular mechanism of NCI hydrolysis by chymotrypsin, presenting it as a paradigm of covalent catalysis. We will dissect the roles of the catalytic triad, the formation of the acyl-enzyme intermediate, and the rationale behind its application in critical experimental protocols such as active site titration. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic enzyme-substrate system and its practical applications in kinetic analysis and inhibitor screening.

Introduction: The Significance of this compound

This compound is an acylating agent that has become an invaluable tool for probing the active sites of serine proteases. Its utility stems from a combination of factors:

  • Structural Analogy: While not a peptide, NCI mimics a substrate by presenting a reactive carbonyl group susceptible to nucleophilic attack.

  • Spectroscopic Handle: The trans-cinnamoyl group possesses distinct spectrophotometric properties. The formation of the cinnamoyl-enzyme intermediate results in a significant and easily monitored change in absorbance, allowing for real-time kinetic analysis.[1]

  • Biphasic Kinetics: The reaction of NCI with chymotrypsin proceeds through a well-defined two-step mechanism, allowing for the separate investigation of the acylation and deacylation steps of catalysis.[1][2] This biphasic nature is key to its use in quantifying active enzyme concentration.

The interaction between NCI and α-chymotrypsin is a canonical example of the "ping-pong" mechanism, a hallmark of many enzymes that form a covalent intermediate.[2]

The Molecular Mechanism: A Two-Act Play

The hydrolysis of this compound by α-chymotrypsin is not a single event but a sequential, two-part process involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate. The enzyme's active site, featuring the iconic catalytic triad (Serine-195, Histidine-57, and Aspartate-102), is the stage for this reaction.[3][4]

Act I: Acylation (The Fast "Burst" Phase)

The first phase is a rapid acylation of the enzyme, where the cinnamoyl group is transferred from imidazole to the active site Ser-195.

  • Substrate Binding: NCI binds to the hydrophobic active site pocket of chymotrypsin. The enzyme shows a strong preference for the trans isomer over the cis form, highlighting the geometric specificity of the active site.[1][5]

  • Nucleophilic Attack: The catalytic triad orchestrates a powerful nucleophilic attack. Asp-102 orients His-57, which in turn acts as a general base, abstracting a proton from the hydroxyl group of Ser-195.[3][6][7] This transforms the serine into a highly reactive alkoxide ion.

  • Tetrahedral Intermediate Formation: The activated Ser-195 attacks the carbonyl carbon of NCI. This forms a short-lived, unstable tetrahedral intermediate.[8] The negative charge on the carbonyl oxygen (the oxyanion) is stabilized by hydrogen bonds from backbone amide groups in a region known as the "oxyanion hole."

  • Intermediate Collapse & Product 1 Release: The tetrahedral intermediate collapses. The bond between the carbonyl carbon and the imidazole nitrogen is broken. Imidazole, acting as the first leaving group, is protonated by His-57 (which now acts as a general acid) and is released from the active site.

  • Acyl-Enzyme Formation: The result is a stable trans-cinnamoyl-α-chymotrypsin intermediate , where the cinnamoyl group is covalently attached to Ser-195 via an ester linkage.[1] This entire acylation process is very fast and leads to a rapid "burst" of product formation (measured as the appearance of the acyl-enzyme) that is stoichiometric with the number of active enzyme molecules.

Act II: Deacylation (The Slow, Rate-Limiting Phase)

The second phase is the hydrolysis of the acyl-enzyme intermediate, which regenerates the free enzyme. This step is significantly slower than acylation and is therefore the rate-limiting step of the overall catalytic cycle.[2]

  • Water Enters: A water molecule from the solvent enters the active site, displacing the released imidazole.

  • Activation of Water: His-57, now reset to its basic form, acts as a general base again, abstracting a proton from the incoming water molecule. This generates a highly nucleophilic hydroxide ion.

  • Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the cinnamoyl-enzyme ester linkage.

  • Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, with the oxyanion once again stabilized by the oxyanion hole.

  • Intermediate Collapse & Product 2 Release: This intermediate collapses, breaking the covalent ester bond between the cinnamoyl group and Ser-195. The Ser-195 hydroxyl group is regenerated by accepting a proton from His-57. The final product, trans-cinnamic acid, is released from the active site.

  • Enzyme Regeneration: The enzyme returns to its native state, ready to begin another catalytic cycle.

This complete mechanism elegantly demonstrates how the enzyme machinery works in a coordinated fashion to break an amide-like bond and then an ester bond, using the same catalytic residues for different roles in each step.

Chymotrypsin Catalytic Cycle with NCI cluster_acylation Act I: Acylation (Fast) cluster_deacylation Act II: Deacylation (Slow, Rate-Limiting) E_S E + S (Enzyme + NCI) ES E-S (Michaelis Complex) E_S->ES Binding TS1 E-S‡ (Tetrahedral Intermediate 1) ES->TS1 Nucleophilic Attack (Ser-195) EP1 E-P1 (Acyl-Enzyme + Imidazole) TS1->EP1 Collapse (Release Imidazole) E_P1_H2O E-P1 + H₂O EP1->E_P1_H2O Water Binding TS2 E-P2‡ (Tetrahedral Intermediate 2) E_P1_H2O->TS2 Nucleophilic Attack (H₂O) E_P2 E + P2 (Enzyme + Cinnamic Acid) TS2->E_P2 Collapse (Release Cinnamic Acid) E_P2->E_S Regeneration

Caption: The Ping-Pong mechanism of NCI hydrolysis by chymotrypsin.

Experimental Protocols & Applications

The distinct kinetic profile of NCI makes it an ideal reagent for quantifying the concentration of active enzyme, a critical parameter for accurate kinetic studies and inhibitor characterization.

Active Site Titration of α-Chymotrypsin

Principle: This protocol leverages the rapid acylation step. A stoichiometric amount of NCI is added to a known total concentration of enzyme. The magnitude of the initial rapid "burst" of absorbance change, corresponding to the formation of the cinnamoyl-enzyme intermediate, is directly proportional to the concentration of catalytically active enzyme molecules. This allows for a precise determination of the active enzyme concentration, distinguishing it from inactive or denatured protein.[9]

Methodology:

  • Reagent Preparation:

    • Enzyme Stock: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in a low pH buffer (e.g., 1 mM HCl) to ensure stability. Determine the total protein concentration using absorbance at 280 nm.

    • Assay Buffer: Prepare a suitable buffer for the assay, typically at or near the enzyme's optimal pH, such as 50 mM Tris-HCl, pH 8.0.

    • NCI Stock: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a dry organic solvent like acetonitrile. This is crucial as NCI can hydrolyze spontaneously in aqueous solutions.

  • Spectrophotometer Setup:

    • Set a spectrophotometer to monitor the absorbance change at a wavelength where the cinnamoyl-enzyme intermediate absorbs strongly, typically around 330-350 nm.

    • Equilibrate the cuvette holder to a constant temperature, usually 25°C.

  • Experimental Execution:

    • Add the assay buffer to a cuvette and zero the spectrophotometer.

    • Add a known volume of the enzyme stock solution to the cuvette to achieve a final concentration in the low micromolar range (e.g., 5-10 µM).

    • Initiate the reaction by adding a small volume of the NCI stock solution. The NCI should be in stoichiometric excess to ensure all active enzyme is acylated.

    • Immediately begin recording the absorbance as a function of time. Data should be collected rapidly for the first 1-2 minutes to capture the burst phase, followed by slower collection to observe the steady-state phase.

  • Data Analysis:

    • Plot Absorbance vs. Time. The resulting curve will show an initial rapid increase (the burst) followed by a slower, linear increase (the steady-state turnover).

    • Extrapolate the linear steady-state portion of the curve back to time zero.

    • The difference between the y-intercept of this extrapolated line and the initial absorbance (at t=0) represents the magnitude of the burst (ΔA_burst).

    • Calculate the concentration of active enzyme using the Beer-Lambert law: [Active Enzyme] = ΔA_burst / (Δε * l) where Δε is the difference in molar extinction coefficient between the cinnamoyl-enzyme and the free enzyme, and l is the path length of the cuvette.

Active_Site_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Enzyme Stock (e.g., 1 mg/mL in 1 mM HCl) E2 Add Buffer + Enzyme to Cuvette P1->E2 P2 Prepare Assay Buffer (e.g., 50 mM Tris, pH 8.0) P2->E2 P3 Prepare NCI Stock (e.g., 10 mM in Acetonitrile) E3 Initiate with NCI Stock P3->E3 E1 Set Spectrophotometer (e.g., 340 nm, 25°C) E1->E2 E2->E3 E4 Record Absorbance vs. Time E3->E4 A1 Plot Absorbance vs. Time E4->A1 A2 Extrapolate Steady-State Line to t=0 A1->A2 A3 Calculate Burst (ΔA_burst) A2->A3 A4 Calculate [Active Enzyme] using Beer-Lambert Law A3->A4

Caption: Experimental workflow for active site titration using NCI.

Application in Inhibitor Studies

Once the active enzyme concentration is known, NCI can be used as the substrate to study enzyme inhibitors. In these assays, the rate of the slow, steady-state deacylation step is measured in the presence and absence of a potential inhibitor. By measuring the reaction velocity at various substrate and inhibitor concentrations, key parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, noncompetitive) can be determined.[10][11]

Data Summary & Key Parameters

The kinetic behavior of the chymotrypsin-NCI interaction can be summarized by the following parameters. The values are pH-dependent, reflecting the ionization state of His-57.[1][8]

ParameterDescriptionTypical Value (pH ~7-8)Significance
k₂ (k_acylation) First-order rate constant for acylationFast (> 1 s⁻¹)Governs the speed of the initial burst.
k₃ (k_deacylation) First-order rate constant for deacylationSlow (~0.01-0.05 s⁻¹)Rate-limiting step; determines the steady-state turnover rate (k_cat).
K_s Substrate binding affinity (dissociation constant)Micromolar rangeReflects the initial non-covalent binding of NCI to the enzyme.
K_m (Michaelis Constant) Apparent substrate affinity under steady-stateK_s * (k₃ / (k₂ + k₃))A complex constant reflecting multiple steps. Since k₂ >> k₃, K_m is much lower than K_s.
k_cat Catalytic constant (turnover number)Equal to k₃The maximum number of substrate molecules converted to product per enzyme molecule per second.

Conclusion

The reaction between this compound and α-chymotrypsin is a masterclass in enzyme catalytic mechanisms. It provides a clear, experimentally accessible window into the processes of covalent catalysis, the function of a catalytic triad, and the concept of a rate-limiting step. The distinct separation of its fast acylation and slow deacylation phases not only deepens our fundamental understanding but also provides an indispensable practical tool for the quantitative analysis of enzyme activity. For any researcher in enzymology or drug development, a thorough grasp of the NCI mechanism is not merely academic; it is foundational to the design and interpretation of robust kinetic experiments and inhibition assays.

References

  • Tanizawa, K., & Bender, M. L. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977–986. [Link]

  • Somorin, O., & Lapanje, S. (1979). New reagents for spectral titration of active site of chymotrypsin. Acta Biologica et Medica Germanica, 38(11-12), 1629-1633. [Link]

  • Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. [Link]

  • Martinek, K., Varfolomeyev, S. D., & Berezin, I. V. (1971). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. European Journal of Biochemistry, 19(2), 242-249. [Link]

  • Varfolomeyev, S. D., Klibanov, A. M., Martinek, K., & Berezin, I. V. (1971). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. FEBS Letters, 15(2), 118-120. [Link]

  • Gutfreund, H., & Sturtevant, J. M. (1956). The mechanism of the reaction of chymotrypsin with N-trans-cinnamoyl-imidazole. Biochemical Journal, 63(4), 656–661. [Link]

  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • AK Lectures. Reaction Mechanism of Chymotrypsin. [Link]

  • Houston, J. B., & Kenworthy, K. E. (2000). Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition. Drug Metabolism and Disposition, 28(3), 246–256. [Link]

  • Robillard, G., & Shulman, R. G. (1972). High Resolution Nuclear Magnetic Resonance Studies of the Active Site of Chymotrypsin. I. The Hydrogen Bonded Protons of the Catalytic Triad. Journal of Molecular Biology, 71(2), 507-511. [Link]

  • AK Lectures. (2015). Mechanism of Chymotrypsin and Catalytic Triad. YouTube. [Link]

  • Pearson Education. Chymotrypsin's Catalytic Mechanism. [Link]

  • Ronsin, G., et al. (2014). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Scientific Reports, 4, 5965. [Link]

  • Western Washington University. Chapter 7: Catalytic Mechanisms of Enzymes. [Link]

Sources

A Technical Guide to N-trans-Cinnamoylimidazole: An Acylating Agent for Probing Serine Protease Activity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of N-trans-cinnamoylimidazole (N-TCI) as a highly effective active-site-directed reagent for the study of serine proteases. Serine proteases are a ubiquitous class of enzymes crucial to countless physiological processes, making them prime targets for biochemical investigation and drug development.[1][2] N-TCI serves as a powerful tool for researchers by enabling the precise determination of active enzyme concentration through a phenomenon known as "burst" kinetics. This guide will elucidate the underlying reaction mechanism, provide detailed experimental protocols for its application with the model serine protease α-chymotrypsin, discuss the kinetic principles, and present a framework for data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to employ N-TCI for the quantitative analysis of serine protease activity.

Introduction: The Challenge of Quantifying Active Enzyme

Serine proteases, characterized by a highly reactive serine residue within their catalytic triad (Ser, His, Asp), are fundamental to processes ranging from digestion (e.g., trypsin, chymotrypsin) to blood coagulation (e.g., thrombin).[1][3][4] A significant challenge in enzymology is that the total protein concentration of an enzyme preparation does not necessarily equal the concentration of catalytically active enzyme. Denaturation, improper folding, or autolysis can lead to a population of inactive enzyme molecules. Therefore, methods that specifically titrate the active sites are essential for accurate kinetic analysis and inhibitor screening.

Active-site-directed reagents are designed to react stoichiometrically with the functional active site of an enzyme. This compound is a classic example of such a reagent, which functions as an acylating agent. It exploits the catalytic mechanism of serine proteases to form a transient, yet detectable, covalent intermediate.[5][6] The unique spectral properties of the cinnamoyl group allow for the real-time monitoring of this interaction, providing a direct measure of functional enzyme concentration.

The Two-Step Catalytic Mechanism of N-TCI

The reaction between a serine protease, such as α-chymotrypsin, and this compound proceeds via a two-step mechanism that is characteristic of many serine protease substrates: a rapid acylation phase followed by a much slower deacylation phase.[5][7][8]

Step 1: Acylation (The "Burst") The reaction is initiated when the N-TCI substrate binds to the enzyme's active site. The catalytic triad facilitates the nucleophilic attack of the Serine-195 hydroxyl group on the carbonyl carbon of the cinnamoyl moiety.[3][8] The imidazole portion of N-TCI is an excellent leaving group. This results in the rapid formation of a stable covalent acyl-enzyme intermediate (trans-cinnamoyl-chymotrypsin) and the stoichiometric release of one molecule of imidazole per active enzyme molecule.[5][6] This initial, rapid phase is often referred to as the "burst" because it occurs much faster than the subsequent catalytic turnover.

Step 2: Deacylation (Rate-Limiting Step) The cinnamoyl-enzyme intermediate is relatively stable due to the electronic properties and conformation of the trans-cinnamoyl group within the active site. The subsequent hydrolysis of this intermediate by a water molecule is very slow.[9][10] This deacylation step regenerates the free, active enzyme and releases trans-cinnamic acid. Because deacylation is the rate-limiting step, the acyl-enzyme intermediate accumulates quantitatively, allowing for its direct observation.[5][11]

The differing reactivity of stereoisomers is noteworthy; this compound reacts more readily with the α-chymotrypsin active center than its cis-counterpart, highlighting the specificity of the enzyme's active site.[5]

G Figure 1: N-TCI Reaction Mechanism with Serine Protease E_S E + S (Enzyme + N-TCI) ES E•S (Michaelis Complex) E_S->ES Binding (fast) EA_P1 E-A + P1 (Acyl-Enzyme + Imidazole) ES->EA_P1 k₂ (Acylation) 'Burst' (fast) E_P2 E + P2 (Enzyme + Cinnamic Acid) EA_P1->E_P2 k₃ (Deacylation) Rate-Limiting (slow) E_P2->E_S Enzyme Regeneration

Caption: Figure 1: N-TCI Reaction Mechanism with Serine Protease.

Kinetic Profile: Active Site Titration

When the reaction is monitored spectrophotometrically by observing the formation of the cinnamoyl-enzyme intermediate (typically around 330-350 nm), a distinct kinetic profile emerges. There is an initial rapid increase in absorbance (the "burst") corresponding to the acylation of all available active enzyme sites. This is followed by a much slower, linear increase in absorbance, which represents the slow, steady-state rate of deacylation and subsequent re-acylation.

By extrapolating the linear, steady-state portion of the progress curve back to time zero, the y-intercept gives the magnitude of the "burst" (ΔA_burst). This change in absorbance is directly proportional to the concentration of the acyl-enzyme intermediate formed, and thus to the concentration of active enzyme in the sample. This technique is known as active site titration.[12][13]

Experimental Protocol: Active Site Titration of α-Chymotrypsin

This protocol provides a validated methodology for determining the concentration of active α-chymotrypsin.

4.1 Reagents and Materials

  • α-Chymotrypsin from bovine pancreas

  • This compound (N-TCI)

  • Tris-HCl buffer (e.g., 50 mM Tris, 20 mM CaCl₂, pH 7.8)

  • Acetonitrile or DMSO (for N-TCI stock)

  • 1 M HCl (for stopping the reaction, optional)

  • UV-Vis Spectrophotometer with temperature control (25°C)

  • Matched quartz cuvettes

4.2 Preparation of Solutions

  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin of approximately 1 mg/mL in 1 mM HCl.[14] Store on ice. The exact concentration will be determined by this titration.

  • N-TCI Stock Solution: Prepare a 10 mM stock solution of N-TCI in dry acetonitrile. Causality Note: N-TCI is susceptible to hydrolysis, so a dry aprotic solvent is required for the stock solution to ensure its stability.

  • Buffer: Prepare the Tris-HCl buffer and adjust the pH to 7.8. The inclusion of CaCl₂ helps stabilize the enzyme. The pH of ~7.8 is chosen because the catalytic histidine (pKa ≈ 7) must be deprotonated for efficient acylation.[5][11]

4.3 Spectrophotometric Assay Procedure

G Figure 2: Workflow for Active Site Titration prep_reagents 1. Prepare Reagents (Enzyme, N-TCI, Buffer) setup_spec 2. Set up Spectrophotometer (λ ≈ 335 nm, 25°C) prep_reagents->setup_spec equilibrate 3. Equilibrate Buffer & Enzyme in Cuvette setup_spec->equilibrate initiate 4. Initiate Reaction (Add N-TCI) equilibrate->initiate record 5. Record Absorbance vs. Time (5 min) initiate->record analyze 6. Analyze Data (Extrapolate Burst) record->analyze

Caption: Figure 2: Workflow for Active Site Titration.

  • Set the spectrophotometer to monitor absorbance at the λ_max for the cinnamoyl-enzyme intermediate (e.g., ~335 nm) and equilibrate the cell holder to 25°C.

  • In a 1 mL cuvette, add 950 µL of the Tris-HCl buffer.

  • Add 50 µL of the chymotrypsin stock solution to the cuvette. Mix gently by inversion and incubate for 3-5 minutes to allow for temperature equilibration.

  • Place the cuvette in the spectrophotometer and zero the instrument (autozero).

  • To initiate the reaction, add 10 µL of the 10 mM N-TCI stock solution. Causality Note: The final N-TCI concentration (100 µM) should be in significant excess over the expected enzyme concentration to ensure pseudo-first-order conditions for the acylation step.

  • Immediately start recording the absorbance at ~335 nm every 5-10 seconds for at least 5 minutes.

4.4 Data Analysis and Calculation

  • Plot the absorbance as a function of time.

  • Identify the linear, slow steady-state phase (e.g., from 60 to 300 seconds).

  • Perform a linear regression on this steady-state portion of the data.

  • Extrapolate the resulting line back to time t=0. The y-intercept represents the burst magnitude (ΔA_burst).

  • Calculate the concentration of active enzyme using the Beer-Lambert law:

    [Active Enzyme] = ΔA_burst / (ε * l)

    Where:

    • ΔA_burst is the magnitude of the absorbance burst.

    • ε is the molar extinction coefficient for the cinnamoyl-enzyme intermediate at the measured wavelength.

    • l is the path length of the cuvette (typically 1 cm).

ParameterTypical ValuePurpose
Enzyme Concentration (approx.) 20-50 µMEnsures a measurable absorbance change.
N-TCI Concentration (final) 100-200 µMProvides substrate saturation for the burst phase.
pH 7.5 - 8.0Optimal for catalytic activity of His-57.[5]
Temperature 25°CStandard condition for kinetic assays.[5]
Wavelength (λ) ~335 nmλ_max for observing the acyl-enzyme intermediate.
Molar Extinction Coefficient (ε) Varies by proteaseMust be determined or sourced from literature for the specific acyl-enzyme.

Table 1: Typical Parameters for α-Chymotrypsin Titration with N-TCI.

Synthesis of this compound

For research applications requiring custom synthesis, N-TCI can be prepared from trans-cinnamoyl chloride and imidazole. A general procedure involves dissolving trans-cinnamoyl chloride in a dry, aprotic solvent like benzene or tetrahydrofuran. An equimolar amount of imidazole, often with a slight excess of a non-nucleophilic base like pyridine to scavenge the generated HCl, is added to the solution.[9] The reaction mixture is typically stirred, and the resulting product can be purified by recrystallization after washing to remove salts.[9] The integrity of the trans double bond can be confirmed using proton NMR, which should show a coupling constant between the vinyl protons of 15-17 Hz.[9]

Advantages and Key Considerations

Advantages:

  • Stoichiometric Titration: Provides a direct and accurate measure of the concentration of catalytically competent enzyme molecules, not just total protein.

  • Mechanistic Insight: The biphasic kinetic profile provides clear evidence for a multi-step catalytic mechanism involving an acyl-enzyme intermediate.[11]

  • Simplicity: The experiment is rapid and can be performed with a standard UV-Vis spectrophotometer.[15]

Considerations:

  • Reagent Stability: N-TCI is sensitive to hydrolysis. Stock solutions should be prepared in a dry aprotic solvent and stored under desiccated conditions.

  • pH Dependence: The acylation rate is highly pH-dependent, reflecting the ionization state of the catalytic histidine.[5][6] Assays must be performed in well-buffered solutions at a consistent pH.

  • Extinction Coefficient: An accurate molar extinction coefficient for the specific acyl-enzyme intermediate under the exact assay conditions is critical for an accurate concentration determination. This value may need to be determined experimentally or obtained from a reliable source.

Conclusion

This compound remains a cornerstone reagent in the field of enzymology for the study of serine proteases. Its ability to act as a specific acylating agent, forming a spectrally distinct and relatively stable intermediate, allows for a straightforward and precise quantification of active enzyme sites. The characteristic "burst" kinetics it produces not only facilitates this titration but also serves as a powerful demonstration of the fundamental acylation-deacylation mechanism employed by this critical class of enzymes. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively leverage N-TCI to achieve greater accuracy and insight in their studies of serine protease function and inhibition.

References

  • Gerig, J. T., & McLeod, R. S. (1975). Deacylation of Fluorine-substituted trans-Cinnamoyl-α-chymotrypsins. Canadian Journal of Chemistry, 53(4), 513-517.
  • Gerig, J. T., & McLeod, R. S. (1975). Deacylation of Fluorine-substituted trans-Cinnamoyl-α-chymotrypsins. cdnsciencepub.com.
  • Rotello, V. M., et al. (2001). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Proceedings of the National Academy of Sciences, 98(19), 10676-10680.
  • Kumar, A., & Bhardwaj, A. (1990). New reagents for spectral titration of active site of chymotrypsin. PubMed.
  • Lively, M. O., et al. (1979). Synthesis and Characterization of a New Fluorogenic Active-Site Titrant of Serine Proteases. Analytical Biochemistry, 100(1), 135-143.
  • Golubow, J., & Martin, A. E. (1958). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of Biological Chemistry, 233(4), 1125-1128.
  • Berezin, I. V., et al. (1970). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. FEBS Letters, 10(2), 115-118.
  • Tanizawa, K., & Bender, M. L. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977-986.
  • Pearson Education. (n.d.). Chymotrypsin's Catalytic Mechanism. Pearson+.
  • Worthington Biochemical Corporation. (n.d.). Chymotrypsin Assay. Worthington Biochemical.
  • Chemistry LibreTexts. (2019). B3. Chymotrypsin. Chemistry LibreTexts.
  • Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.
  • Di Cera, E. (2009). Serine Proteases. IUBMB Life, 61(5), 510-515.
  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.
  • Kossiakoff, A. A., & Spencer, S. A. (1981). alpha-Chymotrypsin deacylation: temperature dependence of hydrolysis and transesterification reactions. Biochemistry, 20(5), 1401-1408.
  • PDB-101. (n.d.). Serine Proteases. RCSB PDB.
  • Wikipedia. (n.d.). Serine protease. Wikipedia.
  • Bone, R., et al. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. Proceedings of the National Academy of Sciences, 103(18), 6828-6833.

Sources

The Titrating Agent of Discovery: A Technical Guide to N-trans-Cinnamoylimidazole in Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-trans-cinnamoylimidazole, a pivotal reagent in the history of enzyme kinetics and mechanistic studies. From its initial synthesis to its application in the active site titration of serine proteases, this document elucidates the discovery, mechanism of action, and practical application of this compound. Authored from the perspective of a Senior Application Scientist, this guide synthesizes historical context with detailed experimental protocols, offering field-proven insights for contemporary researchers. We will delve into the chemical properties of this compound, its role in elucidating the acyl-enzyme intermediate in serine protease catalysis, and provide comprehensive, step-by-step methodologies for its synthesis and use in determining the concentration of active enzyme sites.

Introduction: The Serine Protease Challenge and the Dawn of Active Site Titration

Serine proteases, a ubiquitous class of enzymes crucial in physiological processes ranging from digestion to blood coagulation, presented a significant challenge to early 20th-century biochemists.[1] While the catalytic activity of these enzymes was readily observed, determining the precise concentration of functional enzyme molecules in a given preparation was a major hurdle. This limitation hampered the accurate determination of kinetic parameters and the elucidation of catalytic mechanisms. The central issue was the presence of inactive enzyme forms, which rendered simple protein concentration measurements unreliable for quantifying catalytic potential.

The development of active site-directed reagents revolutionized the study of serine proteases. These molecules were designed to react stoichiometrically with the active site of the enzyme, allowing for a direct "titration" of the functional enzyme concentration. This compound emerged as a landmark compound in this field, providing a simple and elegant spectrophotometric method for this purpose. Its discovery and application were instrumental in solidifying the concept of the acyl-enzyme intermediate, a cornerstone of our understanding of serine protease catalysis.[2][3]

The Discovery and Chemical Properties of this compound

The pioneering work of G. R. Schonbaum, B. Zerner, and M. L. Bender in the early 1960s led to the introduction of this compound as a tool for studying α-chymotrypsin.[2][3] Their research was driven by the need for a reagent that could rapidly acylate the active site serine of the enzyme, forming a stable, spectroscopically distinct intermediate.

Chemical Structure and Properties:

This compound is an acyl imidazole derivative of trans-cinnamic acid. The key features of its structure are the reactive acyl-imidazole bond and the trans-cinnamoyl group, which possesses a distinct ultraviolet absorbance spectrum.

  • Molecular Formula: C₁₂H₁₀N₂O

  • Molecular Weight: 198.22 g/mol

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in organic solvents such as benzene and dimethylformamide. Its solubility in aqueous buffers is limited but sufficient for enzymatic assays.

The reactivity of the acyl-imidazole bond is crucial to its function. The imidazole leaving group is a good leaving group, facilitating the nucleophilic attack by the active site serine of the protease.

Mechanism of Action: Unveiling the Acyl-Enzyme Intermediate

The interaction of this compound with a serine protease, such as chymotrypsin, proceeds via a two-step mechanism that was elegantly demonstrated by the work of Bender and his colleagues. This mechanism involves a rapid acylation of the enzyme's active site, followed by a much slower deacylation step.[4]

Step 1: Acylation (The "Burst" Phase)

Upon introduction of this compound to a solution of chymotrypsin, the serine-195 residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the cinnamoylimidazole. This results in the rapid formation of a covalent cinnamoyl-enzyme intermediate and the release of imidazole. This acylation step is significantly faster than the subsequent hydrolysis of the intermediate.

Step 2: Deacylation (The "Steady-State" Phase)

The cinnamoyl-enzyme intermediate is relatively stable but will eventually be hydrolyzed by a water molecule, releasing trans-cinnamic acid and regenerating the free, active enzyme. This deacylation step is the rate-limiting step in the overall catalytic cycle.

The key to the utility of this compound in active site titration lies in the distinct spectral properties of the cinnamoyl-enzyme intermediate compared to the free enzyme and the initial substrate. This allows for the spectrophotometric monitoring of the initial "burst" of product formation, which corresponds to the stoichiometric acylation of all active enzyme molecules.

Diagram of the Reaction Mechanism of this compound with Chymotrypsin:

reaction_mechanism cluster_acylation Step 1: Acylation (Fast) cluster_deacylation Step 2: Deacylation (Slow) E_S Enzyme-Substrate Complex (Chymotrypsin + this compound) Acyl_E Cinnamoyl-Enzyme Intermediate + Imidazole E_S->Acyl_E k_acylation E_P Free Enzyme + trans-Cinnamic Acid Acyl_E->E_P k_deacylation (H₂O) E_P->E_S Enzyme Regeneration

Caption: Reaction pathway of chymotrypsin with this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the original method described by Schonbaum, Zerner, and Bender.[3]

Materials:

  • trans-Cinnamoyl chloride

  • Imidazole

  • Anhydrous benzene (or a suitable less toxic alternative like anhydrous toluene)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend imidazole (20 mmoles) in 80 mL of anhydrous benzene.

  • Cool the suspension in an ice bath with vigorous stirring.

  • Dissolve trans-cinnamoyl chloride (10 mmoles) in 20 mL of anhydrous benzene.

  • Slowly add the cinnamoyl chloride solution to the cooled imidazole suspension over a period of 10-15 minutes using a dropping funnel. Maintain the temperature at approximately 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (around 25°C).

  • Continue stirring for an additional 30 minutes.

  • The reaction mixture will contain the product, this compound, and imidazole hydrochloride as a precipitate.

  • Filter the mixture to remove the imidazole hydrochloride precipitate.

  • The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Self-Validation: The purity of the synthesized this compound can be verified by melting point determination and spectroscopic methods such as ¹H NMR and IR spectroscopy.

Active Site Titration of α-Chymotrypsin

This protocol outlines the spectrophotometric determination of the concentration of active α-chymotrypsin using this compound.[2][3]

Materials:

  • α-Chymotrypsin solution of unknown active concentration

  • This compound stock solution in a suitable organic solvent (e.g., acetonitrile)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a solution of α-chymotrypsin in the buffer. The exact protein concentration should be determined by a standard method (e.g., absorbance at 280 nm), though this will not represent the active concentration.

  • Set the spectrophotometer to monitor the absorbance change at a wavelength where the cinnamoyl-enzyme intermediate has a significant absorbance, while the starting material and free enzyme have minimal absorbance. A wavelength of 335 nm is commonly used.[3]

  • In a cuvette, mix the chymotrypsin solution with the buffer to a final volume of, for example, 1 mL.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette. The final concentration of the titrant should be in excess of the estimated enzyme concentration.

  • Immediately start recording the absorbance at 335 nm over time.

  • You will observe an initial rapid increase in absorbance (the "burst") which then plateaus or increases at a much slower rate (the steady-state phase).

  • The magnitude of the "burst" (ΔA) is the difference between the initial absorbance and the absorbance at the end of the rapid phase.

Calculation of Active Enzyme Concentration:

The concentration of active enzyme ([E]₀) can be calculated using the Beer-Lambert law:

[E]₀ = ΔA / (ε * l)

Where:

  • ΔA is the magnitude of the absorbance burst.

  • ε is the molar extinction coefficient of the cinnamoyl-chymotrypsin intermediate at the measurement wavelength.

  • l is the path length of the cuvette (typically 1 cm).

Self-Validation: The titration should be repeated with different concentrations of the enzyme preparation. A linear relationship between the magnitude of the burst and the volume of the enzyme solution used validates the assay.

Diagram of the Active Site Titration Workflow:

titration_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Enzyme_Sol Prepare α-Chymotrypsin Solution in Buffer Mix Mix Enzyme Solution and Buffer in Cuvette Enzyme_Sol->Mix Titrant_Sol Prepare this compound Stock Solution Initiate Add Titrant to Initiate Reaction Titrant_Sol->Initiate Spectro_Setup Set Spectrophotometer to 335 nm Spectro_Setup->Mix Mix->Initiate Record Record Absorbance vs. Time Initiate->Record Burst Determine Absorbance Burst (ΔA) Record->Burst Calculate Calculate Active Enzyme Concentration [E]₀ = ΔA / (ε * l) Burst->Calculate

Caption: Workflow for active site titration of α-chymotrypsin.

Quantitative Data

The following table summarizes key kinetic and spectral parameters associated with the interaction of this compound with α-chymotrypsin.

ParameterValueConditionsReference
Wavelength of Max. Absorbance Change 335 nmpH 7.5[3]
**k_acylation (k₂) **> 1 s⁻¹pH 7.8[5]
k_deacylation (k₃) ~0.003 s⁻¹pH 7.8[5]

Note: The exact molar extinction coefficient for the cinnamoyl-chymotrypsin intermediate at 335 nm is not consistently reported across the literature but is implicitly used in the original titration method. Researchers should standardize their assay with a known active enzyme standard if high accuracy is required.

Legacy and Impact on Biochemical Research

The development of this compound and the active site titration method had a profound impact on the field of enzymology.

  • Quantitative Enzymology: It provided a robust and accessible method for determining the concentration of active enzyme, which is a prerequisite for accurate kinetic analysis. This allowed for the reliable determination of Michaelis-Menten constants (Km and kcat) and inhibitor constants (Ki).[5]

  • Mechanistic Insights: The clear observation of a "burst" of product formation provided compelling evidence for the existence of a covalent acyl-enzyme intermediate in the catalytic cycle of serine proteases. This supported the two-step "ping-pong" kinetic mechanism.

  • Foundation for Further Research: The principles established with this compound paved the way for the development of a wide range of other active site-directed reagents and inhibitors for various enzyme classes, which are now indispensable tools in drug discovery and chemical biology.

Conclusion

This compound stands as a testament to the power of chemical tools in unraveling complex biological mechanisms. Its discovery was not merely the synthesis of a new compound but the creation of a key that unlocked a deeper understanding of enzyme catalysis. For contemporary researchers, the story of this compound serves as a powerful reminder of the importance of rigorous quantitative analysis and the creative design of chemical probes to illuminate the intricate workings of the cell. The protocols and principles outlined in this guide continue to be relevant, providing a solid foundation for the study of proteases and the development of novel therapeutic agents.

References

  • Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The spectrophotometric determination of the operational normality of an alpha-chymotrypsin solution. Journal of Biological Chemistry, 236(11), 2930-2935. [Link]

  • Bender, M. L., & Kézdy, F. J. (1965). The mechanism of action of proteolytic enzymes. Annual Review of Biochemistry, 34(1), 49-76. [Link]

  • Philipp, M., Pollack, R. M., & Bender, M. L. (1973). Influence of leaving-group electronic effect on alpha-chymotrypsin: catalytic constants of specific substrates. Proceedings of the National Academy of Sciences, 70(2), 517-520. [Link]

  • Tanizawa, K., & Bender, M. L. (1974). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 76(4), 977-986. [Link]

  • Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The Spectrophotometric Determination of the Operational Normality of an α-Chymotrypsin Solution. Journal of Biological Chemistry, 236(11), 2930-2935. [Link]

  • Bender, M. L., Begué-Cantón, M. L., Blakeley, R. L., Brubacher, L. J., Feder, J., Gunter, C. R., ... & Stoops, J. K. (1966). The determination of the concentration of hydrolytic enzyme solutions: alpha-chymotrypsin, trypsin, papain, elastase, subtilisin, and acetylcholinesterase. Journal of the American Chemical Society, 88(24), 5890-5913. [Link]

  • Fersht, A. (1985). Enzyme structure and mechanism. WH Freeman.
  • Walsh, C. (1979).
  • Kézdy, F. J., & Bender, M. L. (1962). The kinetics of the α-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 1(6), 1097-1106. [Link]

  • Neurath, H. (1984). Evolution of proteolytic enzymes. Science, 224(4647), 350-357. [Link]

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Spectroscopic Characterization of N-trans-Cinnamoylimidazole: A Guide to UV-Vis and NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of N-trans-cinnamoylimidazole, a key reagent and intermediate in organic synthesis. We delve into the fundamental principles and practical applications of Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation and purity assessment of this molecule. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and the causality behind analytical choices. By integrating theoretical concepts with practical insights, this guide serves as an authoritative reference for confirming the molecular identity of this compound.

Introduction: The Molecular Profile of this compound

This compound (C₁₂H₁₀N₂O) is an activated derivative of cinnamic acid.[1][2] The imidazole moiety acts as an excellent leaving group, making the compound a highly efficient acylating agent, particularly in the synthesis of amides and esters under mild conditions. Its structure features three key components: a phenyl ring, a trans-α,β-unsaturated carbonyl system, and an imidazole ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Accurate characterization is paramount to ensure the compound's identity and purity, which directly impacts reaction yields and the integrity of downstream products. UV-Vis spectroscopy provides crucial information about the conjugated π-system, while ¹H and ¹³C NMR spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework.[3]

cluster_main This compound Structure cluster_labels mol l1 Phenyl Ring l2 trans-Alkene (Vinylic Protons) l3 Carbonyl Group l4 Imidazole Ring

Caption: Chemical structure of this compound.

UV-Vis Spectroscopic Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light primarily excites electrons within the extended conjugated system formed by the phenyl ring and the α,β-unsaturated carbonyl group (the cinnamoyl chromophore).

Theoretical Principles: Electronic Transitions

The most significant electronic transition observed is the π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This high-energy transition is characteristic of conjugated systems and results in a strong absorption band (high molar absorptivity, ε) in the UV region. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the polarity of the solvent.[4][5]

G ground Ground State (π orbital) excited Excited State (π* orbital) ground->excited UV Photon (hν) caption π → π* transition in the cinnamoyl chromophore.

Caption: Diagram of the primary electronic transition.

A phenomenon known as solvatochromism, the change in λmax with solvent polarity, is often observed.[6] For π → π* transitions, polar solvents can stabilize both the ground and excited states, often leading to a slight red shift (bathochromic shift) in the λmax as solvent polarity increases.[7][8][9][10]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (typically >230 nm). Ethanol or acetonitrile are suitable choices.

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Data and Interpretation

The primary π → π* transition for the cinnamoyl chromophore is expected to produce a strong absorption peak.

ParameterExpected ValueRationale
λmax ~280 - 310 nmThis range is characteristic of the extended cinnamoyl conjugated system. The exact value can shift depending on the solvent used.
Molar Absorptivity (ε) > 10,000 L mol⁻¹ cm⁻¹The high value is indicative of a highly probable π → π* transition.

NMR Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete structural map can be assembled.[11][12]

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol:

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation and Expected Spectrum:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and imidazole protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Vinylic H (C=CH-Ph) ~7.8 - 8.0Doublet~15-16 Hz1HDeshielded by the adjacent phenyl ring and carbonyl group.
Vinylic H (-CO-CH=) ~6.8 - 7.0Doublet~15-16 Hz1HShielded relative to its vinylic partner but deshielded by the carbonyl.
Phenyl H (ortho, meta, para) ~7.3 - 7.6Multiplet-5HTypical aromatic region. The ortho protons may be slightly more deshielded.
Imidazole H (H2) ~8.0 - 8.2Singlet (or triplet)-1HDeshielded due to two adjacent electronegative nitrogen atoms.
Imidazole H (H4, H5) ~7.1 - 7.5Multiplet-2HLess deshielded than H2. May appear as two distinct signals.
  • Key Diagnostic Feature: The most telling feature is the coupling constant between the two vinylic protons. A large J value of ~15-16 Hz is definitive proof of a trans configuration around the double bond.[13][14][15][16][17] A cis configuration would exhibit a much smaller coupling constant (typically 6-12 Hz).[14][16]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Experimental Protocol:

The sample preparation is identical to that for ¹H NMR. Data is acquired using a broadband proton-decoupled pulse sequence to produce a spectrum where each unique carbon atom appears as a single line.

Data Interpretation and Expected Spectrum:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O) ~165 - 170Typical chemical shift for an amide carbonyl carbon.
Vinylic C (β-carbon, C-Ph) ~145 - 150Deshielded due to conjugation with the phenyl ring.
Vinylic C (α-carbon, C-CO) ~118 - 125Shielded relative to the β-carbon, a characteristic of α,β-unsaturated carbonyls.[18]
Phenyl C (ipso) ~134 - 136Quaternary carbon attached to the vinyl group.
Phenyl C (ortho, meta, para) ~128 - 132Standard aromatic carbon region.
Imidazole C (C2) ~136 - 138Deshielded due to two adjacent nitrogen atoms.
Imidazole C (C4, C5) ~117 - 130Typical chemical shifts for imidazole carbons C4 and C5.

Integrated Spectroscopic Workflow

A robust characterization relies on the synergistic use of multiple techniques. The workflow below ensures a validated structural assignment.

G start Synthesized Sample (this compound) uv_vis UV-Vis Spectroscopy start->uv_vis nmr NMR Spectroscopy (¹H and ¹³C) start->nmr uv_data Confirm Conjugated System (λmax ≈ 280-310 nm) uv_vis->uv_data h_nmr_data Assign Proton Framework Confirm trans-geometry (J ≈ 16 Hz) nmr->h_nmr_data c_nmr_data Assign Carbon Skeleton Confirm Carbonyl & Imidazole nmr->c_nmr_data confirm Structure Confirmed uv_data->confirm h_nmr_data->confirm c_nmr_data->confirm

Caption: Workflow for integrated spectroscopic characterization.

  • UV-Vis Analysis: First, a UV-Vis spectrum is run to quickly confirm the presence of the cinnamoyl chromophore. The observation of a strong absorption band around 280-310 nm provides initial evidence that the conjugated system is intact.

  • ¹H NMR Analysis: Next, the ¹H NMR spectrum provides detailed structural information. The key is to identify the two vinylic doublets with a large (~16 Hz) coupling constant, which confirms the trans stereochemistry. Integration of all signals should match the expected proton count.

  • ¹³C NMR Analysis: Finally, the ¹³C NMR spectrum confirms the carbon count and the presence of key functional groups. The signals for the amide carbonyl, the vinylic carbons, and the distinct imidazole carbons provide the final pieces of the structural puzzle.

Conclusion

The spectroscopic characterization of this compound is a clear and systematic process when leveraging the complementary strengths of UV-Vis and NMR spectroscopy. UV-Vis analysis rapidly confirms the integrity of the core chromophore, while ¹H and ¹³C NMR provide definitive, atom-level detail of the molecular structure. The large vinylic coupling constant observed in the ¹H NMR spectrum serves as an unambiguous indicator of the trans isomeric form. By following the protocols and interpretation guidelines outlined in this document, researchers can confidently verify the identity, purity, and stereochemistry of this compound, ensuring the reliability of their subsequent scientific endeavors.

References

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  • Zhang, Y., et al. (2020). Synthesis and Docking Study of N-(Cinnamoyl)-N'-(substituted)acryloyl Hydrazide Derivatives Containing Pyridinium Moieties as a Novel Class of Filamentous Temperature-Sensitive Protein Z Inhibitors against the Intractable Xanthomonas oryzae pv. oryzae Infections in Rice. Journal of Agricultural and Food Chemistry, 68(31), 8132-8142. Available at: [Link]

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  • SpectraBase. (n.d.). 1-trans-Cinnamoylimidazole. Wiley. Available at: [Link]

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  • Al-Majid, A. M., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Journal of the Indian Chemical Society, 101(5), 101419. Available at: [Link]

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  • Kysil, A., et al. (2023). Crystal Structure, Raman, FTIR, UV-Vis Absorption, Photoluminescence Spectroscopy, TG–DSC and Dielectric Properties of New Semiorganic Crystals of 2-Methylbenzimidazolium Perchlorate. Crystals, 13(3), 441. Available at: [Link]

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  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available at: [Link]

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Solubility and Stability of N-trans-Cinnamoylimidazole: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Role and Challenges of N-trans-Cinnamoylimidazole

This compound (NCI) is a reactive acylating agent frequently utilized in biochemical and pharmaceutical research. Its primary application lies in its ability to selectively acylate active site residues of enzymes, such as the serine in α-chymotrypsin, serving as a valuable tool for studying enzyme kinetics and mechanisms.[1] The cinnamoyl moiety, derived from trans-cinnamic acid, is a structural motif found in numerous natural products and pharmacologically active compounds, recognized for its potential therapeutic properties.[2]

However, the very reactivity that makes NCI a useful research tool also presents significant challenges in its handling and application, particularly within aqueous buffer systems typical of biological assays and pre-formulation studies.[] The central acylimidazole bond is susceptible to hydrolysis, leading to the degradation of NCI into trans-cinnamic acid and imidazole. This inherent instability profoundly impacts experimental reproducibility and the interpretation of results. Furthermore, like many organic molecules developed in drug discovery, NCI's aqueous solubility can be limited, complicating the preparation of stock solutions and its effective delivery in experimental systems.[4]

This guide provides a comprehensive framework for understanding and managing the solubility and stability of this compound. We will delve into the causal mechanisms behind its degradation, provide field-proven experimental protocols for its characterization, and offer strategies to ensure data integrity for researchers, scientists, and drug development professionals.

Part 1: Aqueous Solubility Characterization

A compound's aqueous solubility is a critical determinant of its behavior in biological systems and its potential for development as a therapeutic agent.[5] For this compound, understanding its solubility limits in relevant buffers is the first step toward reliable experimental design. We will focus on determining its thermodynamic equilibrium solubility, which represents the true saturation point of the compound under specific conditions.

Causality: Factors Governing NCI Solubility

The solubility of NCI is primarily influenced by the pH of the aqueous medium. The imidazole portion of the molecule has a pKa of approximately 7, meaning its protonation state changes significantly across the physiological pH range.

  • Acidic pH (pH < pKa): The imidazole ring becomes protonated, forming the cinnamoylimidazolium cation. This charged species generally exhibits higher aqueous solubility compared to the neutral form.

  • Neutral/Alkaline pH (pH > pKa): The molecule exists predominantly in its neutral, uncharged form. Its solubility in this state is lower and is dictated more by the hydrophobic character of the cinnamoyl group.

Therefore, solubility assessments must be conducted in buffers that are representative of the intended experimental conditions.[6]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that a true equilibrium is reached between the dissolved and solid states of the compound.[7][8]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid powder)

  • Selected Buffers (e.g., 50 mM Sodium Acetate, pH 4.5; 50 mM Phosphate Buffered Saline, pH 7.4; 50 mM Sodium Borate, pH 9.0)

  • Microcentrifuge tubes (2 mL)

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • HPLC system with UV detector or a UV-Vis spectrophotometer

  • Calibrated analytical balance and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid NCI (e.g., 2-5 mg) to a 2 mL microcentrifuge tube. The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a known volume (e.g., 1 mL) of the desired buffer to the tube.

    • Prepare triplicate samples for each buffer condition.

  • Equilibration:

    • Seal the tubes securely.

    • Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a prolonged period (typically 24-48 hours) to ensure equilibrium is achieved.[7] Rationale: This extended incubation allows the dissolution and precipitation processes to reach a steady state, reflecting the true thermodynamic solubility.

  • Phase Separation:

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid material. Self-Validation Check: A visible pellet must be present to confirm that the initial amount of compound was in excess.

  • Sampling and Analysis:

    • Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC or buffer) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of dissolved NCI using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility in mg/mL or µM.

Data Presentation: Expected Solubility Profile

The quantitative data should be summarized in a clear, structured table.

Buffer SystempHTemperature (°C)Thermodynamic Solubility (µg/mL)
50 mM Sodium Acetate4.525Expected: Higher Solubility
50 mM PBS7.425Expected: Moderate Solubility
50 mM Sodium Borate9.025Expected: Lower Solubility

Part 2: Stability Assessment in Aqueous Buffers

The stability of an active pharmaceutical ingredient (API) or research compound is a critical quality attribute. For this compound, the primary degradation pathway in aqueous solution is hydrolysis of the acyl-imidazole bond. A stability-indicating assay is one that can accurately measure the decrease of the active compound in the presence of its degradation products.[9][10][11]

Mechanism of Degradation: pH-Dependent Hydrolysis

The hydrolysis of NCI proceeds through nucleophilic attack on the carbonyl carbon of the acyl group. The rate of this reaction is highly dependent on the pH of the solution, as it can be catalyzed by both acid and base.[12][13]

  • Neutral Hydrolysis (pH ~7): The uncatalyzed reaction with water is typically slow.

  • Acid-Catalyzed Hydrolysis (pH < 5): Protonation of the imidazole ring makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (pH > 8): The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a significantly accelerated rate of hydrolysis under alkaline conditions. This is often the dominant degradation pathway in pre-formulation studies.

A diagram illustrating the general base-catalyzed hydrolysis mechanism is provided below.

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a forced degradation study to determine the kinetic stability of NCI in different buffers. The use of High-Performance Liquid Chromatography (HPLC) is essential to separate the parent compound from its degradation products.[14][15]

Objective: To quantify the degradation rate of NCI over time at various pH values.

Materials:

  • Validated HPLC system with a C18 column and UV detector.

  • NCI stock solution in a water-miscible organic solvent (e.g., Acetonitrile or DMSO).

  • Buffers: 50 mM Sodium Acetate (pH 4.5), 50 mM PBS (pH 7.4), 50 mM Sodium Borate (pH 9.0).

  • Temperature-controlled incubator or water bath.

  • HPLC vials.

Methodology:

  • Method Validation (Pre-Study):

    • Develop an HPLC method (e.g., reversed-phase on a C18 column with a water/acetonitrile gradient) that achieves baseline separation between NCI, trans-cinnamic acid, and imidazole.

    • Validate the method for linearity, accuracy, and precision according to standard guidelines.[16] Rationale: A validated method ensures that the observed decrease in the NCI peak is real and not an analytical artifact.

  • Forced Degradation Study Setup:

    • Bring all buffers to the desired study temperature (e.g., 37°C).

    • Prepare a master solution of NCI in each buffer by spiking a small volume of the organic stock solution into the pre-warmed buffer. The final organic solvent concentration should be low (e.g., <1%) to minimize its effect on stability. The starting concentration (T₀) should be well above the limit of quantification (LOQ).

    • Immediately after preparation, take an aliquot, quench the reaction if necessary (e.g., by adding acid to a basic sample), and analyze it by HPLC. This is the T₀ time point.

  • Incubation and Sampling:

    • Incubate the remaining buffered solutions at the constant temperature.

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). The sampling frequency should be higher for conditions where degradation is expected to be rapid (i.e., pH 9.0).

    • Analyze each sample by HPLC to determine the concentration of NCI remaining.

Workflow and Data Analysis

The experimental workflow can be visualized as follows:

Stability_Workflow prep_stock Prepare NCI Stock in Acetonitrile initiate Initiate Degradation: Spike Stock into Buffers prep_stock->initiate prep_buffers Prepare & Equilibrate Buffers (pH 4.5, 7.4, 9.0) at 37°C prep_buffers->initiate sample_t0 Sample T=0 Analyze via HPLC initiate->sample_t0 incubate Incubate at 37°C initiate->incubate analyze Analyze All Samples via Stability-Indicating HPLC sample_t0->analyze sample_tx Sample at Time Intervals (T=1, 2, 4, 8, 24h) incubate->sample_tx sample_tx->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate k_obs and t_1/2 plot->calculate

Caption: Experimental workflow for NCI stability assessment.

Data Analysis:

  • Calculate Percent Remaining: For each time point, calculate the percentage of NCI remaining relative to the T₀ concentration.

  • Determine Reaction Order: Plot the natural logarithm (ln) of the percent remaining versus time. If the plot is linear, the degradation follows first-order kinetics, which is typical for hydrolysis in dilute solutions.

  • Calculate Rate Constant (k_obs): The slope of the linear regression line is equal to the negative of the observed first-order rate constant (-k_obs).

  • Calculate Half-Life (t½): The half-life can be calculated using the formula: t½ = 0.693 / k_obs.

Data Presentation: Expected Stability Profile
Buffer SystempHTemperature (°C)Observed Rate Constant, k_obs (h⁻¹)Half-Life, t½ (h)
50 mM Sodium Acetate4.537Expected: Low k_obsExpected: Long t½
50 mM PBS7.437Expected: Moderate k_obsExpected: Moderate t½
50 mM Sodium Borate9.037Expected: High k_obsExpected: Short t½

Conclusion and Recommendations

This guide outlines a systematic approach to characterizing the solubility and stability of this compound. The data clearly indicate that NCI is highly susceptible to base-catalyzed hydrolysis, a critical consideration for any researcher utilizing this compound in aqueous media.

Key Recommendations for Researchers:

  • Buffer Selection: Whenever possible, conduct experiments in buffers with a slightly acidic to neutral pH (pH 4.5-7.0) to maximize the stability of NCI.

  • Stock Solutions: Prepare concentrated stock solutions of NCI in an anhydrous, water-miscible organic solvent like acetonitrile or DMSO. Store these stocks at -20°C or -80°C.

  • Working Solutions: Prepare aqueous working solutions fresh, immediately before use. Spike the concentrated stock into the assay buffer just prior to starting the experiment to minimize degradation.

  • Temperature Control: Be aware that higher temperatures will accelerate hydrolysis at all pH values.

  • Data Interpretation: When NCI is used as a reagent, its degradation rate must be considered. In kinetic experiments, the concentration of active NCI is not constant. This must be factored into any kinetic modeling or data interpretation.

References

  • This citation is a placeholder for the current date and time and is not linked to a specific source.
  • Tanizawa, K., & Bender, M. L. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977–986. Available at: [Link]

  • Fife, T. H., & Benjamin, B. M. (1974). Kinetics of Trans-Cinnamic Anhydride Reactions Catalyzed by Pyridine, 4-dimethylaminopyridine, and N-methylimidazole. Bioorganic Chemistry, 3(2), 149-161. Available at: [Link]

  • CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]

  • Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90457052. Retrieved from [Link]

  • Chan, C. C., et al. (2019). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Journal of Chromatographic Science, 57(5), 411-419. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5315911, N-trans-Cinnamoyltyramine. Retrieved from [Link]

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Blessy, M., et al. (2014). Stability indicating study by using different analytical techniques. International Journal of Scientific & Technology Research, 3(4), 117-124. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. IJCRT, 11(10). Available at: [Link]

  • Al-Shehri, M. M., et al. (2023). A Validated, Stability-Indicating, Eco-Friendly HPTLC Method for the Determination of Cinnarizine. Molecules, 28(4), 1804. Available at: [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • Fisher Scientific. (n.d.). CAS RN 1138-15-4. Retrieved from [Link]

  • Sharma, A., et al. (2023). Therapeutic and Pharmacological flexibility of Cinnamoyl Compounds: Targeting Multiple Signaling Pathways. Current Molecular Pharmacology. Available at: [Link]

  • Asko, J., & Lukkari, P. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences, 92(4), 739–746. Available at: [Link]

  • Vanti, G., et al. (2014). Improved stability of trans-resveratrol in aqueous solutions by carboxymethylated (1,3/1,6)-β-D-glucan. Journal of Pharmacy and Pharmacology, 66(8), 1121–1128. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Kaminek, M., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(2), 215–223. Available at: [Link]

  • More, S. S., et al. (2023). analytical method development and validation: a review. International Journal of Pharmaceutical Research & Allied Sciences, 12(1). Available at: [Link]

  • Kaminek, M., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(2), 215–223. Available at: [Link]

  • Rizk, M., et al. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 168-178. Available at: [Link]

  • World Health Organization. (2011). Analytical methods and achievability. In Guidelines for drinking-water quality. Available at: [Link]

  • Ho, D. K., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 969. Available at: [Link]

  • Iovine, V., et al. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. International Journal of Molecular Sciences, 24(13), 10795. Available at: [Link]

  • Lakemond, C. M., et al. (2004). pH Shifting alters solubility characteristics and thermal stability of soy protein isolate and its globulin fractions in different pH, salt concentration, and temperature conditions. Journal of Agricultural and Food Chemistry, 52(12), 3799–3807. Available at: [Link]

  • Stepanov, V. G., & Nyborg, J. (2002). Thermal stability of aminoacyl-tRNAs in aqueous solutions. Extremophiles, 6(6), 485–490. Available at: [Link]

  • Logoyda, L. (2015). New procedures of Metronidazole determination by the method of Gas-Liquid Chromatography. Research Journal of Pharmacy and Technology, 8(12), 1640-1644. Available at: [Link]

  • Zhang, Y., et al. (2022). Recent Development of Drug Delivery Systems through Microfluidics: From Synthesis to Evaluation. Micromachines, 13(2), 304. Available at: [Link]

  • Maeda, K., et al. (2006). Impact of drug transporter studies on drug discovery and development. Pharmacology & Therapeutics, 110(3), 429–451. Available at: [Link]

  • Khan, M. N. (2003). Kinetic Studies on the Cleavage of N -phthaloylglycine in the Buffers of Hydrazine and Morpholine. International Journal of Chemical Kinetics, 35(6), 255-262. Available at: [Link]

  • Bellon, G., et al. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry, 137(1), 151–155. Available at: [Link]

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An In-depth Technical Guide to Active Site Titration using N-trans-Cinnamoylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Knowing Your Active Enzyme Concentration

In the realm of enzymology and drug development, the total protein concentration of an enzyme solution, often determined by absorbance at 280 nm, is rarely equivalent to its functional concentration. Denaturation, misfolding, or purification artifacts can render a significant fraction of enzyme molecules catalytically inactive. Relying on total protein concentration for kinetic characterization can lead to a gross underestimation of an enzyme's true catalytic efficiency (kcat). Active site titration is a crucial technique that stoichiometrically determines the concentration of catalytically competent active sites in an enzyme preparation, providing a foundational parameter for accurate kinetic analysis and the reliable screening of inhibitors.[1][2][3]

This guide provides a comprehensive overview of the theory and practice of using N-trans-cinnamoylimidazole as a titrant for serine proteases, with a particular focus on α-chymotrypsin as a model system. We will delve into the mechanistic underpinnings of this "burst" titrant, provide a detailed experimental protocol, and discuss the nuances of data interpretation, empowering researchers to implement this robust technique with confidence.

Part 1: The Rationale for this compound as a Superior Titrant

Active site titration relies on a substrate that reacts with the enzyme in a manner where one catalytic step is significantly faster than a subsequent step, leading to the stoichiometric accumulation of a detectable intermediate. This compound is an exemplary reagent for this purpose when studying serine proteases like chymotrypsin and trypsin.[4]

The catalytic mechanism of serine proteases involves a "catalytic triad" of serine, histidine, and aspartate residues.[5][6][7] The reaction proceeds via a two-step mechanism: a rapid acylation of the active site serine to form a covalent acyl-enzyme intermediate, followed by a much slower, rate-limiting deacylation step where water attacks the intermediate to regenerate the free enzyme.

This compound is specifically designed to exploit this mechanism. Its reaction with chymotrypsin is characterized by:

  • Rapid Acylation (k₂): The imidazole leaving group is excellent, leading to a very fast acylation of the active site Serine-195.[8]

  • Slow Deacylation (k₃): The resulting trans-cinnamoyl-enzyme intermediate is sterically and electronically stabilized, making its hydrolysis by water a very slow process.[4]

  • Spectroscopic Signature: The formation of the trans-cinnamoyl-α-chymotrypsin intermediate results in a significant change in absorbance, which can be monitored spectrophotometrically.[4]

This kinetic disparity (k₂ >> k₃) is the cornerstone of the titration. When the enzyme is mixed with a molar excess of this compound, there is a rapid, stoichiometric "burst" of product formation (imidazole) as each active site becomes acylated. Once all active sites are tied up as the cinnamoyl-enzyme intermediate, the reaction slows to the rate of the slow deacylation step. The magnitude of this initial burst is directly proportional to the number of active enzyme molecules in the solution.[9]

The Chemical Mechanism: A Two-Act Play

The reaction between a serine protease and this compound can be visualized as a two-step process.

  • Act I: The Burst (Rapid Acylation): The nucleophilic Serine-195, activated by Histidine-57, attacks the carbonyl carbon of this compound. This forms a transient tetrahedral intermediate which then collapses, releasing imidazole and forming the stable trans-cinnamoyl-enzyme intermediate. This phase is complete when all active enzyme molecules are acylated.

  • Act II: The Steady State (Slow Deacylation): The cinnamoyl-enzyme intermediate is slowly hydrolyzed by water, releasing trans-cinnamic acid and regenerating the free, active enzyme. This turnover is significantly slower than the initial acylation.

This entire process can be monitored by observing the change in absorbance, typically around 335-350 nm, which corresponds to the formation of the cinnamoyl-enzyme intermediate.

G Figure 1: Reaction Mechanism of this compound with Chymotrypsin cluster_0 Act I: Rapid Acylation (The Burst) cluster_1 Act II: Slow Deacylation (Steady-State) E_S E + S (Enzyme + Cinnamoylimidazole) ES E-S (Michaelis Complex) E_S->ES k1 (Binding) AcylE E-Acyl + Imidazole (Cinnamoyl-Enzyme) ES->AcylE k2 (Acylation) FAST E_P E + P (Enzyme + Cinnamic Acid) AcylE->E_P k3 (Deacylation) VERY SLOW AcylE_ref

Caption: Figure 1: Reaction Mechanism of this compound with Chymotrypsin.

Part 2: Experimental Protocol for Active Site Titration

This protocol is a self-validating system. The observation of a clear biphasic kinetic trace—a rapid burst followed by a slow linear phase—is an internal control for the validity of the titration.

Materials and Reagents
  • α-Chymotrypsin Solution: Prepare a stock solution of α-chymotrypsin (from bovine pancreas) of approximately 1 mg/mL in 1 mM HCl. The acidic pH is crucial for preventing autolysis during storage. Determine the total protein concentration using the absorbance at 280 nm (A₂₈₀) and an extinction coefficient (ε₂₈₀) of 50,000 M⁻¹cm⁻¹ (for a molecular weight of ~25 kDa).

  • This compound (NCI) Stock Solution: Prepare a stock solution of NCI (e.g., 10 mM) in a suitable organic solvent like acetonitrile. NCI is susceptible to hydrolysis, so fresh preparation is recommended.

  • Assay Buffer: A common buffer is 0.1 M sodium phosphate or Tris-HCl, pH 7.5. The choice of buffer should be consistent with the intended kinetic studies.

  • Spectrophotometer: A UV-Vis spectrophotometer capable of making kinetic measurements (time-course scans) is required. A stopped-flow apparatus can be used for very fast reactions but is not typically necessary for this assay.[10]

  • Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow

G Figure 2: Experimental Workflow prep 1. Reagent Preparation - Enzyme Stock (1 mM HCl) - NCI Stock (Acetonitrile) - Assay Buffer (pH 7.5) setup 2. Spectrophotometer Setup - Set Wavelength (e.g., 340 nm) - Set Kinetic Mode (e.g., 2-3 min) - Blank with Assay Buffer prep->setup reaction 3. Initiate Reaction - Add Buffer to Cuvette - Add Enzyme (to final conc. ~5-10 µM) - Add NCI (to final conc. ~50-100 µM) - Mix rapidly and start reading setup->reaction data 4. Data Acquisition - Record Absorbance vs. Time - Observe biphasic curve:  - Rapid initial 'burst'  - Slow linear increase reaction->data analysis 5. Data Analysis - Extrapolate linear phase to t=0 - Determine ΔA_burst at y-intercept - Calculate Active Enzyme Conc. data->analysis

Caption: Figure 2: Experimental Workflow for Active Site Titration.

Step-by-Step Methodology
  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes for signal stability.

    • Set the wavelength to a value between 335 nm and 350 nm. This should be determined empirically by scanning the difference spectrum of the cinnamoyl-enzyme vs. the free enzyme if possible, but 340 nm is a reliable starting point.

    • Set the instrument to kinetic mode to record absorbance over time. A total read time of 2-3 minutes with data points every 0.5-1 second is usually sufficient.

  • Reaction Preparation:

    • In a 1 cm cuvette, add the appropriate volume of assay buffer. For a final volume of 1 mL, this would be 1000 - (volume of enzyme) - (volume of NCI) µL.

    • Add the enzyme stock solution to the cuvette to achieve a final concentration in the range of 5-10 µM. Mix gently by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and zero the instrument (autozero/blank).

  • Initiating the Titration:

    • To initiate the reaction, add a small volume of the NCI stock solution to the cuvette. The final concentration of NCI should be in at least 5-10 fold molar excess of the estimated active enzyme concentration (e.g., 50-100 µM).

    • Crucially, mix the contents of the cuvette rapidly and thoroughly (e.g., by capping and inverting twice, or by vigorous pipetting) and immediately start the kinetic measurement. The speed of this step is critical to capture the initial burst phase accurately.

Part 3: Data Analysis and Interpretation

The data obtained will be a plot of absorbance versus time. A successful titration will yield a biphasic curve:

  • Phase 1 (The Burst): A rapid, near-vertical increase in absorbance that plateaus within the first few seconds. This corresponds to the stoichiometric acylation of all active enzyme sites.

  • Phase 2 (Steady-State): A slow, linear increase in absorbance following the burst. This represents the slow, steady-state turnover (deacylation) of the cinnamoyl-enzyme intermediate.

Calculating Active Enzyme Concentration
  • Extrapolate the Linear Phase: Perform a linear regression on the slow, steady-state portion of the curve. Extrapolate this line back to time zero (t=0).

  • Determine the Burst Magnitude (ΔA_burst): The y-intercept of the extrapolated line represents the change in absorbance due solely to the initial burst of acylation.

  • Apply the Beer-Lambert Law: The concentration of the cinnamoyl-enzyme intermediate, which is equal to the active enzyme concentration [E]ₐ, can be calculated using the Beer-Lambert law:

    [E]ₐ = ΔA_burst / Δε

    Where:

    • [E]ₐ is the active enzyme concentration in Molarity (M).

    • ΔA_burst is the magnitude of the absorbance change from the burst (dimensionless).

    • Δε is the difference in the molar extinction coefficient between the cinnamoyl-enzyme product and the NCI reactant at the measurement wavelength (in M⁻¹cm⁻¹).

Quantitative Data Summary
ParameterSymbolTypical ValueNotes
Wavelength of Measurementλ335 - 350 nmOptimal wavelength may vary slightly.
Molar Extinction Coefficient of NCIε_NCI~10,000 M⁻¹cm⁻¹ at 310 nmValue at the titration wavelength is lower.
Molar Extinction Coefficient of Cinnamoyl-Chymotrypsinε_AcylE~7,000 - 9,000 M⁻¹cm⁻¹This is the key value needed for calculation.
Difference Extinction CoefficientΔε~7,000 M⁻¹cm⁻¹This value should be determined or sourced from literature for the specific conditions used.

Note: The exact Δε can vary with buffer conditions and pH. For the most accurate work, it should be determined experimentally or a well-established literature value for identical conditions should be used.

Trustworthiness: Self-Validation and Troubleshooting

  • No Burst Observed: If only a slow linear increase is seen, it could indicate:

    • Inactive Enzyme: The enzyme preparation may be completely inactive.

    • Mixing Too Slow: The burst was missed due to slow mixing and initiation of the reading.

    • NCI Hydrolyzed: The titrant has degraded. Prepare a fresh solution.

  • Burst is Not Linear/Sharp: This may indicate that the concentration of NCI is not sufficiently in excess of the enzyme, leading to a situation where the acylation rate is not truly maximal. Increase the NCI concentration.

  • High Background Rate: A very steep linear phase after the burst suggests the cinnamoyl-enzyme intermediate is less stable than expected under your assay conditions (e.g., extreme pH), or there is a non-enzymatic hydrolysis of NCI.

Conclusion: From Titration to Kinetic Certainty

Active site titration with this compound is a powerful, reliable, and direct method for quantifying the functional fraction of serine protease preparations.[4][8] By providing a true value for the active enzyme concentration, it transforms subsequent kinetic data from relative measurements into absolute catalytic constants (kcat). This rigor is indispensable for accurate structure-function analysis, inhibitor characterization, and the overall advancement of drug discovery and development programs.

References

  • Martinek, K., Varfolomeev, S.D., Berezin, I.V. (1971). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. ResearchGate. Available at: [Link]

  • Park, H. S., Lee, S., & Suh, J. (1993). New reagents for spectral titration of active site of chymotrypsin. Journal of Biochemical and Biophysical Methods, 27(3), 261–265. Available at: [Link]

  • Ohbuchi, K., et al. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry, 374(2), 265-270. Available at: [Link]

  • Tan, S., et al. (2021). Exoproduction and Biochemical Characterization of a Novel Serine Protease from Ornithinibacillus caprae L9T with Hide-Dehairing Activity. Applied and Environmental Microbiology, 87(15), e00732-21. Available at: [Link]

  • Tanizawa, K., & Bender, M. L. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. The Journal of Biochemistry, 88(4), 977–986. Available at: [Link]

  • Robillard, G., & Shulman, R. G. (1972). High Resolution Nuclear Magnetic Resonance Studies of the Active Site of Chymotrypsin. I. The Hydrogen Bonded Protons of the Catalytic Triad. Journal of Molecular Biology, 71(2), 507-511. Available at: [Link]

  • Various Authors. (n.d.). Active site titration. ResearchGate. Available at: [Link]

  • Brocklehurst, K., Resmini, M., & Topham, C. M. (2001). Kinetic and titration methods for determination of active site contents of enzyme and catalytic antibody preparations. Methods, 24(2), 153–167. Available at: [Link]

  • Schult, A. (1982). Molecular titration as a means of calibrating enzyme reference materials. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 161, 23-27. Available at: [Link]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501–4524. Available at: [Link]

  • Various Authors. (n.d.). Burst kinetics. ResearchGate. Available at: [Link]

  • Andrey K. (2015). Mechanism of Chymotrypsin and Catalytic Triad. YouTube. Available at: [Link]

  • Bullough, D.A., et al. (2002). Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration. Journal of Biological Chemistry, 277(23), 19855-19858. Available at: [Link]

Sources

The Cis-Trans Isomerization of N-Cinnamoylimidazole: A Technical Guide to a Photoswitchable Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-cinnamoylimidazole stands as a molecule of significant interest at the intersection of photochemistry and biochemistry. As a photoisomerizable acylating agent, it offers a powerful tool for researchers seeking to control biological and chemical processes with spatiotemporal precision. This guide provides a comprehensive technical overview of the cis-trans isomerization of N-cinnamoylimidazole, its profound effects on chemical reactivity—particularly as an acylating agent for serine proteases like α-chymotrypsin—and detailed protocols for its synthesis, photochemical manipulation, and analysis. This document is intended for researchers, scientists, and drug development professionals aiming to leverage photoswitchable molecules in their work.

Introduction: The Principle of Photochemical Control

The ability to initiate and terminate a chemical reaction using an external, non-invasive stimulus like light is a foundational goal in chemical biology and drug delivery. Molecules that undergo reversible changes in their structure upon irradiation, known as photoswitches, are the key to this control. N-cinnamoylimidazole is a prime example of such a molecule, belonging to the cinnamoyl class of photoswitches. Its structure features a carbon-carbon double bond within the cinnamoyl group, which can exist in two distinct geometric isomers: trans (E) and cis (Z).

The thermodynamically more stable trans-isomer can be converted to the higher-energy cis-isomer upon irradiation with ultraviolet (UV) light. This conversion induces a significant change in the molecule's geometry. The cis-isomer can then revert to the trans-form either through thermal relaxation in the dark or by irradiation with a different wavelength of light. This reversible isomerization forms the basis of its utility as a molecular switch. The critical insight is that the two isomers exhibit markedly different chemical and biological activities, allowing light to be used as a precise trigger for molecular function.

The Isomerization of N-Cinnamoylimidazole

Synthesis of the Parent Compound: N-trans-Cinnamoylimidazole

The starting point for any study is the synthesis of the thermodynamically stable trans-isomer. This is typically achieved through a straightforward acylation reaction between imidazole and trans-cinnamoyl chloride.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from trans-cinnamoyl chloride and imidazole.

Materials:

  • trans-Cinnamoyl chloride

  • Imidazole

  • Anhydrous toluene or dichloromethane (DCM)

  • Triethylamine (Et₃N) or pyridine (as an acid scavenger)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization solvents like ethyl acetate/hexane)

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous toluene or DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as a scavenger for the HCl byproduct.

  • Cooling: Cool the reaction mixture in an ice bath to 0°C.

  • Acylation: Dissolve trans-cinnamoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled imidazole solution via a dropping funnel over 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to pale cream solid.

The Photochemical Trans → Cis Isomerization

The conversion from the planar, elongated trans isomer to the bent, higher-energy cis isomer is driven by the absorption of a photon. This process occurs via excitation to the S₁ (π→π*) excited state, leading to a rotation around the C=C double bond.

Caption: Photoisomerization and thermal relaxation cycle of N-cinnamoylimidazole.

The UV-Vis absorption spectra of the two isomers are distinct, a property that is fundamental to both inducing and monitoring the isomerization. Based on data from closely related cinnamic acid derivatives, the following spectral characteristics are expected[1]:

  • trans-N-cinnamoylimidazole: Possesses a strong π→π* absorption maximum (λ_max) in the range of 280-300 nm.

  • cis-N-cinnamoylimidazole: Exhibits a hypsochromic (blue) shift, with its λ_max typically appearing at a shorter wavelength (around 260-270 nm) and with a lower molar extinction coefficient.

This spectral separation allows for the selective excitation of the trans isomer to drive the formation of the cis isomer. The point at which the absorption spectra of the two isomers cross is known as the isosbestic point. The presence of a clean isosbestic point during irradiation is a strong indicator that only two species are involved in the reaction.

The Thermal Cis → Trans Relaxation

The cis isomer is thermodynamically less stable than the trans isomer due to steric hindrance. In the absence of light, it will spontaneously relax back to the trans form. This thermal back-reaction follows first-order kinetics, and its rate is highly dependent on the solvent and temperature. For a related chromophore, the thermal reversion half-life was found to be 2.3 minutes at 24.3°C, highlighting the metastable nature of the cis state[2].

The Effect of Isomerization on Acylating Potential

The most significant consequence of the cis-trans isomerization of N-cinnamoylimidazole is the dramatic change in its reactivity as an acylating agent. This effect is most profoundly observed in its interaction with the serine protease α-chymotrypsin.

The hydrolysis of N-cinnamoylimidazole by α-chymotrypsin proceeds via a two-step mechanism: a rapid acylation of the active site serine (Ser-195) to form a cinnamoyl-enzyme intermediate, followed by a much slower deacylation step where water hydrolyzes the intermediate to release cinnamic acid and regenerate the free enzyme.

Caption: Two-step mechanism of α-chymotrypsin catalysis.

Studies have unequivocally shown that This compound is a significantly more effective substrate for α-chymotrypsin than its cis-stereoisomer .[2] This differential reactivity stems from the geometric constraints of the enzyme's active site, which is specifically shaped to accommodate the planar trans configuration.

The most dramatic effect, however, is seen in the deacylation step (k₃). The rate of hydrolysis of the trans-cinnamoyl-enzyme intermediate is more than 1000 times faster than the rate of hydrolysis for the cis-cinnamoyl-enzyme intermediate.[2]

Intermediate SpeciesRelative Deacylation Rate (k₃)
trans-Cinnamoyl-α-chymotrypsin>1000
cis-Cinnamoyl-α-chymotrypsin1
(Data based on findings from Martinek et al., pH 7.3, 25°C)[2]

This remarkable difference means that light can be used to effectively "switch off" the enzyme. By irradiating a solution of trans-N-cinnamoylimidazole and α-chymotrypsin, the substrate converts to the much less reactive cis-isomer. Furthermore, any enzyme that becomes acylated can be trapped in the extremely stable cis-cinnamoyl-enzyme form, effectively inhibiting its catalytic cycle. This principle allows for the photoregulation of enzyme activity.[2]

Experimental Workflow: Photochemical Isomerization and Analysis

This section provides a detailed protocol for performing and analyzing the photoisomerization of this compound.

Experimental Protocol: Monitoring Trans → Cis Photoisomerization

Objective: To induce and monitor the trans-to-cis isomerization of this compound using UV-Vis spectroscopy.

1. Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or a buffered aqueous solution)

  • Quartz cuvette (1 cm path length)

  • UV-Vis Spectrophotometer

  • UV light source (e.g., mercury lamp, UV LED) with a method for wavelength selection (e.g., bandpass filter centered around 300-320 nm). A Rayonet reactor or similar photochemical apparatus is ideal.

2. Workflow Diagram:

Caption: Experimental workflow for a photoisomerization study.

3. Detailed Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Dilute the stock solution to a working concentration that gives a maximum absorbance (at the λ_max of the trans isomer) of approximately 1.0 AU. This ensures adherence to the Beer-Lambert law while providing a strong signal.

  • Initial Spectrum (t=0):

    • Transfer the working solution to a quartz cuvette.

    • Place the cuvette in the spectrophotometer and record the full UV-Vis spectrum (e.g., from 220 nm to 400 nm). This is the spectrum of the pure trans isomer.

  • Irradiation:

    • Remove the cuvette from the spectrophotometer.

    • Place it in the photochemical reactor and irradiate with UV light (e.g., 313 nm) for a defined period (e.g., 30 seconds). Ensure consistent positioning of the cuvette relative to the light source. A cooling fan is recommended to maintain a constant temperature.

  • Spectral Measurement:

    • Immediately after irradiation, return the cuvette to the spectrophotometer and record the spectrum again.

    • Observe the decrease in the absorbance peak of the trans isomer and the corresponding changes in the region where the cis isomer absorbs.

  • Iterative Process:

    • Repeat steps 3 and 4 for successive time intervals.

    • Continue until the spectrum no longer changes upon further irradiation. This indicates that the photostationary state (PSS) has been reached, a dynamic equilibrium where the rate of trans → cis isomerization equals the rate of cis → trans photo-reversion.

  • Data Analysis:

    • Overlay all collected spectra. Note the isosbestic point(s).

    • Plot the absorbance at the λ_max of the trans isomer as a function of irradiation time. This curve will show an exponential decay towards the PSS.

Applications and Future Directions

The ability to control the acylating potential of N-cinnamoylimidazole with light opens up numerous applications in research and development:

  • Enzyme Inhibition Studies: It serves as a model compound for the photocontrol of serine proteases, allowing researchers to study enzyme mechanisms with high temporal resolution.

  • Photopharmacology: The principle of using light to switch a molecule from an inactive (cis) to an active (trans) state (or vice-versa) is a cornerstone of photopharmacology.[3] While N-cinnamoylimidazole itself may not be a therapeutic, it provides a valuable scaffold and proof-of-concept for designing photoswitchable drugs that can be activated specifically at a target tissue, potentially reducing systemic side effects.

  • Chemical Biology Tools: As a photoswitchable acylating agent, it can be used to modify proteins or other biomolecules in a light-dependent manner, enabling the study of cellular processes with external control.

Future research may focus on red-shifting the activation wavelength to the visible or near-infrared range to improve tissue penetration and reduce phototoxicity, a key goal in the development of clinically viable photopharmacologies.

Conclusion

N-cinnamoylimidazole is more than a simple chemical reagent; it is a sophisticated molecular tool that embodies the principles of photochemical control. Its robust cis-trans isomerization, coupled with the profound and well-documented differential reactivity of its isomers, makes it an invaluable system for studying and controlling biological processes. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to explore the potential of this and other photoswitchable molecules in their own scientific endeavors, from fundamental enzyme kinetics to the development of next-generation light-activated therapeutics.

References

  • Martinek, K., Varfolomeyev, S. D., & Berezin, I. V. (1971). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. European Journal of Biochemistry, 19(2), 242-249. [Link]

  • Ikeda, K., & Kunugi, S. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977-986. [Link]

  • Hess, G. P. (1971). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. The Journal of Biological Chemistry, 246(22), 7044-7052. [Link]

  • Ueoka, R., Matsumoto, K., & Ihara, Y. (1981). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1733-1736. [Link]

  • Oda, R., & Okano, M. (1956). The SYnthesis of Cinnamoyl Chloride. Bulletin of the Institute for Chemical Research, Kyoto University, 34(1), 28-31. [Link]

  • Pratt, R. F., & Bruice, T. C. (1970). Notes- Rates of Hydrolysis of cis and trans-3- and 4-Substituted Ethyl Cinnamates. The Journal of Organic Chemistry, 35(10), 3559-3561. [Link]

  • Szymański, W., Beierle, J. M., Kistemaker, H. A., Velema, W. A., & Feringa, B. L. (2013). Photopharmacology: using light to activate drugs. Chemical reviews, 113(8), 6114-6178. [Link]

  • Hüll, K., Morstein, J., & Trauner, D. (2018). Photopharmacology of Antimitotic Agents. Accounts of Chemical Research, 51(5), 1071-1080. [Link]

  • Frontiers in Chemistry. (2018). Kinetics of Photocatalyzed Reactions: Five Lessons Learned. frontiersin.org. [Link]

  • MDPI. (2022). Photokinetics of Mixtures of Independent Photoreactions. mdpi.com. [Link]

  • Lameirinhas, A., et al. (2015). Molecular characterization of phenylalanine ammonia lyase gene from Cistanche deserticola. ResearchGate. [Link]

  • HIMS - University of Amsterdam. (2023). Gearing up towards light-switchable drugs. hims.uva.nl. [Link]

  • The Pharmaceutical Journal. (2017). Photopharmacology: using light to activate drugs. pharmaceutical-journal.com. [Link]

  • Guroff, G., et al. (1966). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The pH dependence of the catalytic hydrolysis of N-acetyl-L-tryptophanamide by three forms of the enzyme at alkaline pH. ResearchGate. [Link]

  • NASA Panel for Data Evaluation. (1985). Chemical Kinetics and Photochemical Data for Use in Stratospheric Modeling. CORE. [Link]

Sources

Theoretical Studies on the Reactivity of N-trans-Cinnamoylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-trans-cinnamoylimidazole stands as a molecule of significant interest at the intersection of organic synthesis and biochemistry. It serves as a moderately reactive acylating agent and, more notably, as a classic chromophoric substrate for probing the mechanisms of serine proteases like chymotrypsin and trypsin.[1][2] Understanding the intrinsic reactivity of this molecule is paramount to interpreting its behavior in complex biological systems and leveraging its properties in chemical applications. This technical guide provides an in-depth exploration of the reactivity of this compound from a theoretical and computational chemistry perspective. We will dissect its electronic structure, model its key reaction pathways—including hydrolysis and nucleophilic acyl substitution—and contextualize these findings within the framework of enzyme kinetics and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanism-centric understanding of this important chemical probe.

Introduction: The Dual Personality of an Acyl Imidazole

N-acyl imidazoles, often termed azolides, occupy a unique niche in the landscape of carbonyl compounds. Unlike highly stable amides, the resonance stabilization between the nitrogen lone pair and the carbonyl group is significantly diminished in N-acyl imidazoles.[3] This disruption is due to the aromaticity of the imidazole ring, which competes for the nitrogen's electrons. The result is a "twist" in the amide bond, leading to a more electrophilic carbonyl carbon and a nitrogen that is part of a good leaving group (imidazole, pKa of conjugate acid ~7).[3][4]

This compound (Structure, CAS 1138-15-4) exemplifies these properties.[5] Its extended conjugation, courtesy of the cinnamoyl group, provides a convenient spectroscopic handle for monitoring reactions. Its reactivity is finely tuned—stable enough for isolation and handling, yet reactive enough to acylate nucleophiles under mild conditions, including the active site serine of proteases.[5][6] This balanced reactivity has cemented its role as an indispensable tool in mechanistic enzymology.[7]

Theoretical Framework for Reactivity Analysis

To dissect the reaction mechanisms of this compound at the atomic level, we turn to computational chemistry. A multi-tiered approach is often employed to balance accuracy with computational cost.

  • Density Functional Theory (DFT): DFT is the workhorse for studying the reactivity of small to medium-sized molecules.[8][9] By approximating the electron density of a system, it allows for the accurate calculation of molecular geometries, electronic properties, and reaction energetics. Functionals like B3LYP or M06-2X combined with Pople-style basis sets (e.g., 6-311++G(d,p)) provide robust results for geometries, transition states, and energy profiles of reactions like hydrolysis and nucleophilic attack.[3][10]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): When studying reactions within a biological macromolecule, such as an enzyme active site, a full quantum mechanical treatment is computationally prohibitive. QM/MM methods solve this by treating the reactive core (e.g., the substrate and key active site residues) with a high-level QM method, while the surrounding protein and solvent are modeled using a more efficient classical molecular mechanics (MM) force field.[11] This hybrid approach allows for the simulation of enzymatic reactions, capturing both the electronic rearrangements of bond-making/breaking and the dynamic influence of the protein environment.[12][13]

The logical workflow for a theoretical investigation into the molecule's reactivity is outlined below.

G cluster_0 Computational Workflow A Ground State Calculation (DFT) - Geometry Optimization - Frontier Molecular Orbitals (HOMO/LUMO) - Electrostatic Potential Mapping B Reaction Pathway Modeling - Identify Reactants & Products A->B C Transition State (TS) Search - Locate Saddle Points on PES - Methods: QST2, QST3, Berny B->C D Intrinsic Reaction Coordinate (IRC) - Confirm TS connects reactants & products C->D E Energy Profile Construction - Calculate Activation Barriers (ΔG‡) - Determine Reaction Enthalpy (ΔH) D->E F Solvent & Environment Effects - Implicit (PCM) or Explicit Solvent Models - QM/MM for Enzymatic Reactions E->F

Caption: A typical workflow for computational analysis of chemical reactivity.

Electronic Structure and Ground State Properties

The reactivity of this compound is fundamentally governed by its electronic structure. DFT calculations reveal key features that predispose it to specific reactions.

  • Electrophilic Carbonyl Carbon: Mapping the electrostatic potential onto the electron density surface shows a significant partial positive charge (δ+) on the carbonyl carbon. This makes it the primary site for nucleophilic attack.

  • Frontier Molecular Orbitals (FMO): The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the carbonyl group, specifically the π* orbital of the C=O bond. According to FMO theory, a nucleophile's Highest Occupied Molecular Orbital (HOMO) will interact with this LUMO, initiating the reaction.

  • Amide Bond Distortion: Unlike a typical planar amide, the N-C(O) bond in N-acyl imidazoles exhibits a notable twist angle (τ).[3] This distortion disrupts the nN → π*C=O resonance, which in turn:

    • Increases the electrophilicity of the carbonyl carbon.

    • Lengthens the N-C(O) bond.

    • Makes the imidazole moiety a more effective leaving group.

The table below summarizes typical geometric and spectroscopic parameters for N-acyl imidazoles compared to standard amides, highlighting the effects of this distortion.[3]

ParameterTypical AmideTwisted N-Acyl ImidazoleImplication for Reactivity
N–C(O) Bond Length ~1.33 Å> 1.40 ÅWeaker bond, easier cleavage
C=O IR Frequency 1630–1690 cm⁻¹> 1710 cm⁻¹Less double-bond character in N-C(O), more isolated C=O
¹³C NMR (C=O) 160–170 ppm168–170 ppmMore deshielded, electron-deficient carbonyl carbon
N–C(O) Rotational Barrier ~15-20 kcal/mol< 10 kcal/molLower resonance stabilization

Key Reaction Mechanisms: A Theoretical Perspective

Hydrolysis: Concerted vs. Stepwise Pathways

The hydrolysis of this compound is one of its most fundamental reactions. The reaction is subject to catalysis by both acid and base.[5] A key mechanistic question is whether the reaction proceeds through a discrete, stable tetrahedral intermediate (a stepwise BAc2 mechanism) or through a more direct, concerted process where the nucleophile attacks and the leaving group departs in a single transition state.[1]

Theoretical calculations suggest that the mechanism can exist on a continuum.[2]

  • Base-Catalyzed Hydrolysis: In the presence of hydroxide (OH⁻), the strong nucleophile attacks the carbonyl carbon. DFT models can locate a transition state leading to a tetrahedral intermediate (TI). A second transition state is then required for the collapse of this intermediate and expulsion of the imidazole anion.

  • Neutral Hydrolysis: With water as the nucleophile, the reaction is slower. Computational models often show that the energy barrier to form a zwitterionic tetrahedral intermediate is high. In many cases, especially with sterically hindered acyl groups, a concerted mechanism where a water molecule acts as the nucleophile and a second water molecule acts as a general base to deprotonate it, presents a lower energy pathway.[1] This avoids the formation of a high-energy intermediate.

G cluster_0 Hydrolysis Mechanism A Reactants This compound + H₂O/OH⁻ TS1 TS1 Nucleophilic Attack A->TS1 TI Tetrahedral Intermediate (May be transient or absent) TS1->TI Stepwise B Products Cinnamic Acid + Imidazole TS1->B Concerted TS2 TS2 Leaving Group Departure TI->TS2 TS2->B

Caption: Concerted vs. Stepwise pathways for N-acyl imidazole hydrolysis.

Nucleophilic Acyl Substitution

This compound is an effective agent for acylating nucleophiles like amines and thiols.[6] The reaction mechanism is analogous to hydrolysis. Theoretical modeling can be used to predict the reactivity with different nucleophiles by calculating the activation barriers (ΔG‡) for the rate-determining step, which is typically the initial nucleophilic attack.[14] The good leaving group ability of imidazole ensures that the reverse reaction is generally unfavorable.[4]

Enzyme-Mediated Acylation of Serine Proteases

The reaction of this compound with serine proteases like α-chymotrypsin is a cornerstone of enzyme kinetics.[5][7] The enzyme's "catalytic triad" (Ser-His-Asp) facilitates the reaction. A QM/MM approach is ideal for modeling this process.[11]

  • Binding: The substrate docks into the enzyme's active site.

  • Acylation (Rate-Determining Step):

    • The imidazole nitrogen of His-57 acts as a general base, abstracting a proton from the hydroxyl group of Ser-195.

    • This enhances the nucleophilicity of the Ser-195 oxygen, which attacks the carbonyl carbon of the substrate.

    • A tetrahedral intermediate is formed, stabilized by the "oxyanion hole" of the enzyme.

    • The intermediate collapses, and the now-protonated His-57 acts as a general acid, donating a proton to the imidazole leaving group as it departs.

  • Deacylation: The resulting cinnamoyl-enzyme intermediate is then hydrolyzed by a water molecule in a subsequent step to regenerate the free enzyme.

G sub This compound michaelis Michaelis Complex Substrate in Active Site sub->michaelis Binding cat_triad Catalytic Triad Ser-195-OH His-57 Asp-102 cat_triad->michaelis ts1 Acylation TS Ser-195-O⁻ attacks C=O His-57-H⁺ michaelis->ts1 Proton Transfer (His abstracts H⁺ from Ser) ti Tetrahedral Intermediate Stabilized by Oxyanion Hole ts1->ti acyl_enzyme Acyl-Enzyme Intermediate Cinnamoyl-Ser-195 + Imidazole-H⁺ ti->acyl_enzyme Intermediate Collapse products Products Imidazole departs acyl_enzyme->products Proton Transfer (His donates H⁺ to Im)

Sources

Methodological & Application

Application Note: Elucidating Chymotrypsin Kinetics with N-trans-Cinnamoylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chymotrypsin and its Kinetic Analysis

Chymotrypsin, a cornerstone of digestive physiology, is a serine protease that catalyzes the hydrolysis of peptide bonds, primarily at the C-terminal side of aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] Beyond its physiological role, chymotrypsin serves as a model enzyme in biochemical research, offering profound insights into enzyme mechanisms, specificity, and inhibition.[2] Understanding its kinetic behavior is paramount for researchers in enzymology, drug discovery, and diagnostics, as it provides a quantitative framework for assessing enzyme activity, inhibitor efficacy, and the impact of mutations or environmental factors on its function.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-trans-cinnamoylimidazole as a chromogenic substrate to investigate the kinetics of chymotrypsin. We will delve into the mechanistic underpinnings of this assay, furnish detailed protocols for active site titration and kinetic measurements, and offer insights into data interpretation and best practices.

The Principle: this compound as a Mechanistic Probe

This compound is a highly effective active-site titrant for chymotrypsin. Its utility stems from a two-step reaction mechanism that allows for the stoichiometric determination of active enzyme concentration.[3] This process involves a rapid acylation phase followed by a much slower deacylation phase.[3][4]

  • Acylation: In the initial, rapid step, the serine-195 residue in the chymotrypsin active site performs a nucleophilic attack on the carbonyl carbon of this compound. This results in the formation of a stable, covalent trans-cinnamoyl-enzyme intermediate and the release of imidazole.[5][6]

  • Deacylation: The subsequent hydrolysis of the acyl-enzyme intermediate to release trans-cinnamic acid and regenerate the free enzyme is a significantly slower process.[3]

The formation of the trans-cinnamoyl-enzyme intermediate is accompanied by a distinct change in absorbance, which can be monitored spectrophotometrically. This "burst" of absorbance change, corresponding to the rapid acylation, is directly proportional to the number of active chymotrypsin molecules in the sample. This allows for a precise determination of the active enzyme concentration, a critical parameter for accurate kinetic studies.

Diagram: Reaction Mechanism of Chymotrypsin with this compound

G cluster_acylation Acylation (Fast) cluster_deacylation Deacylation (Slow) Chymotrypsin_Ser195-OH Chymotrypsin (Ser195-OH) ES_Complex Enzyme-Substrate Complex Chymotrypsin_Ser195-OH->ES_Complex Binding NTC This compound NTC->ES_Complex Acyl_Enzyme trans-Cinnamoyl-Chymotrypsin ES_Complex->Acyl_Enzyme Nucleophilic Attack Imidazole Imidazole ES_Complex->Imidazole Release Free_Chymotrypsin Chymotrypsin (Ser195-OH) Acyl_Enzyme->Free_Chymotrypsin Hydrolysis Cinnamic_Acid trans-Cinnamic Acid Acyl_Enzyme->Cinnamic_Acid Release H2O Water H2O->Free_Chymotrypsin

Caption: The two-step reaction of chymotrypsin with this compound.

Experimental Protocols

Materials and Reagents
  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Calcium Chloride (CaCl₂)

  • Hydrochloric Acid (HCl, e.g., 1 mM) for enzyme stock solutions

  • Acetonitrile or Dimethyl Sulfoxide (DMSO) for substrate stock solution

  • Spectrophotometer (UV-Vis)

  • Cuvettes (1 cm path length)

  • Pipettes and tips

  • Thermostatically controlled water bath or cuvette holder

Protocol 1: Active Site Titration of Chymotrypsin

This protocol determines the concentration of active chymotrypsin in a given enzyme preparation.

1. Preparation of Reagents:

  • Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl.[7] Store on ice. The acidic pH helps to maintain enzyme stability.
  • This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like acetonitrile or DMSO.
  • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 10 mM). Calcium ions are known to stabilize chymotrypsin.

2. Spectrophotometer Setup:

  • Set the spectrophotometer to the wavelength of maximum absorbance change for the formation of the cinnamoyl-enzyme intermediate (typically around 335-360 nm).
  • Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).[7]

3. Assay Procedure:

  • Pipette the assay buffer into a cuvette and place it in the spectrophotometer to zero the instrument.
  • Add a known volume of the chymotrypsin solution to the cuvette and mix gently.
  • Initiate the reaction by adding a small volume of the this compound stock solution. The final concentration of the substrate should be in excess of the expected active enzyme concentration.
  • Immediately start recording the absorbance as a function of time.

4. Data Analysis:

  • You will observe an initial rapid increase in absorbance (the "burst") followed by a slower, linear increase.
  • Extrapolate the slow, linear phase back to time zero. The intercept on the y-axis represents the change in absorbance (ΔA) due to the initial burst.
  • Calculate the concentration of active chymotrypsin using the Beer-Lambert law: Active Enzyme Concentration (M) = ΔA / (ε * l) where:
  • ΔA is the absorbance change of the burst.
  • ε is the molar extinction coefficient of the cinnamoyl-enzyme intermediate at the measured wavelength.
  • l is the path length of the cuvette (typically 1 cm).
ParameterTypical Value
Wavelength (λ)335 - 360 nm
Temperature25°C
pH7.8
Molar Extinction Coefficient (ε)Varies with conditions, must be determined or obtained from literature for specific conditions.
Protocol 2: Determination of Chymotrypsin Kinetic Parameters (Kₘ and k꜀ₐₜ)

This protocol outlines the steps to determine the Michaelis-Menten constant (Kₘ) and the catalytic constant (k꜀ₐₜ) for chymotrypsin using this compound.

1. Preparation of Reagents:

  • Prepare chymotrypsin and buffer solutions as described in Protocol 1. The concentration of active chymotrypsin should be accurately known from the active site titration.
  • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final substrate concentrations.

2. Assay Procedure:

  • Set up the spectrophotometer as in Protocol 1.
  • For each substrate concentration, add the assay buffer and the chymotrypsin solution to a cuvette.
  • Initiate the reaction by adding the corresponding this compound dilution.
  • Record the increase in absorbance over time. The initial, linear rate of the reaction corresponds to the deacylation step.

3. Data Analysis:

  • For each substrate concentration, determine the initial reaction velocity (v₀) from the slope of the linear portion of the absorbance versus time plot. Convert this rate from ΔA/min to M/s using the molar extinction coefficient of the product (trans-cinnamic acid).
  • Plot the initial velocity (v₀) against the substrate concentration ([S]).
  • Fit the data to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) where:
  • Vₘₐₓ is the maximum reaction velocity.
  • Kₘ is the Michaelis-Menten constant.
  • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine Kₘ and Vₘₐₓ.
  • Calculate the catalytic constant (k꜀ₐₜ) using the following equation: k꜀ₐₜ = Vₘₐₓ / [E]ₜ where [E]ₜ is the total active enzyme concentration determined from the active site titration.

Diagram: Experimental Workflow for Chymotrypsin Kinetics

G cluster_prep Preparation cluster_titration Active Site Titration cluster_kinetics Kinetic Assay Reagents Prepare Reagents: - Chymotrypsin Stock - Substrate Stock - Assay Buffer Titration_Mix Mix Buffer and Enzyme Reagents->Titration_Mix Kinetics_Series Prepare Substrate Dilutions Reagents->Kinetics_Series Spectro Setup Spectrophotometer: - Wavelength - Temperature Spectro->Titration_Mix Titration_Start Add Excess Substrate Titration_Mix->Titration_Start Titration_Measure Measure Absorbance Burst (ΔA) Titration_Start->Titration_Measure Titration_Calc Calculate Active [E] Titration_Measure->Titration_Calc Kcat_Calc Calculate k꜀ₐₜ = Vₘₐₓ / [E] Titration_Calc->Kcat_Calc Use Active [E] Kinetics_Run Run Reactions at Varying [S] Kinetics_Series->Kinetics_Run Kinetics_Measure Measure Initial Velocity (v₀) Kinetics_Run->Kinetics_Measure Kinetics_Plot Plot v₀ vs. [S] (Michaelis-Menten) Kinetics_Measure->Kinetics_Plot Kinetics_Calc Determine Kₘ and Vₘₐₓ Kinetics_Plot->Kinetics_Calc Kinetics_Calc->Kcat_Calc

Caption: Workflow for determining chymotrypsin active concentration and kinetic parameters.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, incorporate the following practices:

  • Enzyme Purity: Use highly purified chymotrypsin. The presence of other proteases can lead to inaccurate results. Consider using TLCK-treated chymotrypsin to inhibit any contaminating trypsin activity.[7]

  • Substrate Stability: this compound can be sensitive to light and moisture. Store it properly and prepare fresh stock solutions.

  • Control Experiments: Always run blank reactions containing all components except the enzyme to account for any non-enzymatic hydrolysis of the substrate.

  • Temperature Control: Enzyme kinetics are highly sensitive to temperature. Maintain a constant temperature throughout the assay.[7]

  • pH Stability: Use a buffer with sufficient capacity to maintain a constant pH during the reaction.

  • Initial Rates: When determining kinetic parameters, ensure you are measuring the initial reaction velocity where less than 10% of the substrate has been consumed.

Conclusion

The use of this compound offers a robust and insightful method for the kinetic characterization of chymotrypsin. By enabling the precise determination of active enzyme concentration through active site titration, this substrate lays the foundation for accurate measurements of Kₘ and k꜀ₐₜ. The protocols and principles outlined in this application note provide a solid framework for researchers to investigate the catalytic mechanism of chymotrypsin and to evaluate the effects of inhibitors and mutations on its activity. Adherence to best practices in experimental design and data analysis will ensure the generation of high-quality, reliable kinetic data, advancing our understanding of this important model enzyme.

References

  • Bender, M. L., Begué-Cantón, M. L., Blakeley, R. L., Brubacher, L. J., Feder, J., Gunter, C. R., ... & Kezdy, F. J. (1966). The determination of the concentration of hydrolytic enzyme solutions: α-chymotrypsin, trypsin, papain, elastase, subtilisin, and acetylcholinesterase. Journal of the American Chemical Society, 88(24), 5890-5913.* [Link]

  • Hirohara, H., Bender, M. L., & Stark, R. S. (1974). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977-986. [Link]

  • Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The spectrophotometric determination of the operational normality of an α-chymotrypsin solution. Journal of Biological Chemistry, 236(11), 2930-2935. [Link]

  • Fersht, A. (1985). Enzyme Structure and Mechanism. W. H. Freeman.
  • CSUN. (n.d.). Chymotrypsin: A serine protease Reaction Mechanism Step-wise reaction. [Link]

  • AK Lectures. (n.d.). Reaction Mechanism of Chymotrypsin. [Link]

  • Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. [Link]

  • Martinek, K., Varfolomeyev, S. D., & Berezin, I. V. (1971). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. European Journal of Biochemistry, 19(2), 242-249. [Link]

  • Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen.
  • ResearchGate. (n.d.). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The pH dependence of the catalytic hydrolysis of N-acetyl-L-tryptophanamide by three forms of the enzyme at alkaline pH. [Link]

  • Pearson. (n.d.). Chymotrypsin's Catalytic Mechanism: Videos & Practice Problems. [Link]

  • eCampusOntario Pressbooks. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC2580: Introduction to Biochemistry*. [Link]

Sources

Application Note & Protocol: Serine Protease Active Site Titration with N-trans-Cinnamoylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Knowing Your Active Enzyme Concentration

In enzyme kinetics and inhibitor screening, the total protein concentration of an enzyme solution is often a poor indicator of its catalytic potential. Enzymes can be partially inactive due to misfolding, denaturation, or incomplete purification. Relying on total protein concentration can lead to significant errors in the determination of critical kinetic parameters such as kcat and inhibitor potency (Ki).

Active site titration is the gold standard for determining the precise concentration of catalytically competent enzyme molecules in a sample.[1] This technique utilizes a titrant that reacts stoichiometrically (1:1) with the active site, allowing for a direct and accurate quantification of functional enzyme. This application note provides a detailed protocol and the underlying scientific principles for the active site titration of serine proteases, such as chymotrypsin and trypsin, using the chromogenic titrant N-trans-cinnamoylimidazole.

Principle of the Method: A Two-Step Reaction with a Spectroscopic Signal

The titration method leverages the canonical two-step catalytic mechanism of serine proteases: acylation and deacylation.[2][3] this compound is an effective titrant because it undergoes a rapid acylation step, but the subsequent deacylation is extremely slow. This kinetically traps the enzyme in a stable acyl-enzyme intermediate.[4]

The reaction proceeds as follows:

  • Rapid Acylation ("Burst"): The catalytic serine residue (e.g., Ser-195 in chymotrypsin) performs a nucleophilic attack on the carbonyl carbon of this compound.[2][4][5] This forms a covalent cinnamoyl-enzyme intermediate and releases one molecule of imidazole. This initial, rapid phase is often called the "burst."

  • Slow Deacylation: The cinnamoyl-enzyme intermediate is resistant to hydrolysis. The deacylation step, where a water molecule would normally hydrolyze the intermediate to release the product (cinnamic acid) and regenerate the free enzyme, is orders of magnitude slower than acylation.[6][7]

The key to this assay is the spectral difference between the reactant and the product. The formation of the cinnamoyl-enzyme intermediate leads to a distinct change in absorbance. By monitoring this absorbance change at a specific wavelength, we can quantify the amount of acyl-enzyme formed, which is stoichiometrically equivalent to the amount of active enzyme present.

Diagram: Reaction Mechanism A visual representation of the serine protease active site reacting with this compound.

ReactionMechanism Enzyme Serine Protease (Ser-OH) Titrant This compound AcylEnzyme Cinnamoyl-Enzyme Intermediate Enzyme->AcylEnzyme k_acyl (fast) + Titrant AcylEnzyme->Enzyme k_deacyl (very slow) + H₂O Imidazole Imidazole (Released) AcylEnzyme->Imidazole Product Cinnamic Acid (Product)

Caption: Mechanism of serine protease titration.

Materials and Reagents

  • Serine Protease Stock Solution: e.g., α-chymotrypsin, trypsin. Prepare in 1 mM HCl to ensure stability. The concentration should be determined approximately by A280 beforehand.

  • Titrant: this compound (FW: 196.22 g/mol ).

  • Solvent for Titrant: Acetonitrile (spectrophotometric grade).

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5.

    • Rationale: This pH is a compromise. It is high enough for the catalytic histidine to act as a general base but low enough to minimize the spontaneous hydrolysis of the titrant and the deacylation of the acyl-enzyme intermediate.

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer capable of measuring absorbance changes over time.

    • Cuvette holder with temperature control (e.g., 25°C).

    • Calibrated micropipettes.

    • Quartz or high-quality plastic cuvettes (1 cm path length).

Detailed Protocol

Step 1: Preparation of Reagents
  • Titrant Stock Solution (e.g., 10 mM):

    • Accurately weigh ~2.0 mg of this compound.

    • Dissolve in the appropriate volume of acetonitrile to achieve a 10 mM concentration.

    • Scientist's Note: Prepare this solution fresh daily. This compound is susceptible to hydrolysis, and acetonitrile is used to minimize this. Store on ice and protect from light.

  • Enzyme Working Solution:

    • Dilute the serine protease stock solution in 1 mM HCl to an approximate concentration of 10-50 µM. The final concentration in the cuvette should be in the low micromolar range to ensure the absorbance change is within the linear range of the spectrophotometer.

  • Assay Buffer:

    • Prepare 0.1 M Tris buffer and carefully adjust the pH to 7.5 at the desired experimental temperature (e.g., 25°C). Filter the buffer if necessary.

Step 2: Spectrophotometer Setup
  • Set the spectrophotometer to monitor absorbance at 335 nm .

    • Rationale: This wavelength is chosen to maximize the signal from the formation of the cinnamoyl-enzyme while minimizing interference from the enzyme and the unreacted titrant.

  • Equilibrate the cuvette holder to 25°C .

  • Set up the instrument for a kinetic (time-course) measurement, recording data every 0.5-1 second for at least 2-3 minutes.

Step 3: Experimental Procedure

The experiment should be performed in duplicate or triplicate for both the sample and a blank control.

  • Blank Measurement (Titrant Hydrolysis Control):

    • Pipette the required volume of Assay Buffer into a cuvette (e.g., 980 µL for a 1 mL final volume).

    • Add the same volume of 1 mM HCl as you will for the enzyme solution (e.g., 10 µL).

    • Place the cuvette in the spectrophotometer and allow it to equilibrate for 2-3 minutes.

    • Initiate the reaction by adding a small volume of the titrant stock solution (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM). Mix quickly but gently by inverting the cuvette.

    • Start data acquisition immediately. This measurement will record the rate of spontaneous titrant hydrolysis.

  • Enzyme Titration Measurement:

    • Pipette the Assay Buffer into a fresh cuvette (e.g., 980 µL).

    • Add the enzyme working solution (e.g., 10 µL).

    • Place the cuvette in the spectrophotometer and equilibrate for 2-3 minutes.

    • Initiate the reaction by adding the titrant stock solution (e.g., 10 µL of 10 mM stock). Mix quickly.

    • Start data acquisition immediately.

Diagram: Experimental Workflow A flowchart of the active site titration protocol from preparation to data analysis.

Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment (at 335 nm, 25°C) cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer (Tris-HCl, pH 7.5) run_blank Run Blank (Buffer + Titrant) prep_buffer->run_blank prep_titrant Prepare Titrant Stock (Fresh, in Acetonitrile) prep_titrant->run_blank run_sample Run Sample Titration (Buffer + Enzyme + Titrant) prep_titrant->run_sample prep_enzyme Prepare Enzyme Working Solution prep_enzyme->run_sample extrapolate Extrapolate Linear Phase to Time Zero run_blank->extrapolate run_sample->extrapolate calc_deltaA Calculate ΔA (A_sample - A_blank) extrapolate->calc_deltaA calc_conc Calculate Active Enzyme Concentration calc_deltaA->calc_conc

Caption: Workflow for active site titration.

Data Analysis and Interpretation

The kinetic trace for the enzyme reaction will show a rapid initial increase in absorbance (the "burst") followed by a slower, linear increase. The slow linear phase is due to the slow deacylation and any background hydrolysis of the titrant.

  • Determine the Burst Size (ΔAburst):

    • For both the blank and the enzyme reaction traces, extrapolate the linear (steady-state) portion of the curve back to time zero (t=0).

    • The y-intercept of this extrapolated line represents the absorbance at the completion of the initial burst.

    • The change in absorbance for the burst (ΔAburst) is the difference between the y-intercept of the enzyme reaction and the y-intercept of the blank reaction.

    ΔAburst = Intercept(Enzyme) - Intercept(Blank)

  • Calculate Active Enzyme Concentration:

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of the acyl-enzyme intermediate, which is equal to the active enzyme concentration.

    [Active Enzyme] (M) = ΔAburst / (Δε * l)

    • Where:

      • ΔAburst is the calculated burst absorbance.

      • Δε is the molar extinction coefficient difference for the reaction at 335 nm. For the formation of the cinnamoyl-chymotrypsin intermediate, a commonly cited value is 7,960 M-1cm-1 . Note: This value should be verified for the specific protease and conditions if high accuracy is required.

      • l is the path length of the cuvette (typically 1 cm).

Quantitative Data Summary
ParameterSymbolTypical ValueNotes
Wavelengthλ335 nmWavelength for monitoring absorbance change.
Molar Extinction Coefficient ChangeΔε7,960 M-1cm-1For cinnamoyl-chymotrypsin at pH 7.5.
Path Lengthl1 cmStandard cuvette path length.
TemperatureT25°CMust be kept constant.
Titrant Concentration (in cuvette)[Titrant]50-100 µMShould be in excess of the estimated enzyme concentration.
Enzyme Concentration (in cuvette)[E]1-10 µMShould result in a measurable ΔA.

Troubleshooting and Scientific Considerations

  • High Blank Rate: If the absorbance of the blank solution increases rapidly, it indicates significant spontaneous hydrolysis of the titrant. Prepare the titrant stock solution fresh and ensure the pH of the buffer is accurate.

  • No Clear Burst: This may indicate an inactive enzyme, an incorrect wavelength setting, or that the enzyme concentration is too low to produce a detectable signal. Verify the approximate enzyme concentration with an A280 reading.

  • Precipitation: If the solution becomes cloudy upon adding the titrant (dissolved in acetonitrile), the concentration of acetonitrile may be too high. Keep the volume of added titrant stock to less than 2-3% of the total cuvette volume.

  • Trustworthiness of the Method: This protocol is self-validating because the 1:1 stoichiometry of the reaction ensures that the measured "burst" corresponds directly to the number of accessible, functional active sites. The use of a blank control corrects for any non-enzymatic titrant degradation, further ensuring the accuracy of the measurement. Other chromogenic substrates, such as p-nitrophenyl esters, can also be used for active site titration of various serine proteases.[8][9]

References

  • Tanizawa, K., & Ishii, S. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. Journal of Biochemistry, 88(4), 977–986. [Link]

  • Villà-Freixa, J., et al. (2020). Mechanistic and Kinetic Insights into the Acylation Reaction of Hepatitis C Virus NS3/NS4A Serine Protease with NS4B/5A Substrate. Molecules, 25(21), 5195. [Link]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501–4523. [Link]

  • Bender, M. L., & Kaiser, E. T. (1962). The Mechanism of Chymotrypsin-Catalyzed Hydrolyses. The Cinnamoyl-Chymotrypsin Intermediate. Journal of the American Chemical Society, 84(13), 2556–2561. [Link]

  • Ascenzi, P., et al. (1987). Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. Biochimica et Biophysica Acta, 915(3), 421–425. [Link]

  • Goto, M., et al. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry, 374(2), 351–357. [Link]

  • Topf, M., & Richards, W. G. (2004). Theoretical studies on the deacylation step of serine protease catalysis in the gas phase, in solution, and in elastase. The Journal of Physical Chemistry B, 108(25), 8753–8763. [Link]

  • Tonge, P. J., & Carey, P. R. (1994). Details of the acyl-enzyme intermediate and the oxyanion hole in serine protease catalysis. Biochemistry, 33(2), 476–484. [Link]

  • Hedstrom, L. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. Proceedings of the National Academy of Sciences of the United States of America, 103(18), 6832–6833. [Link]

  • Brocklehurst, K., & Gutfreund, H. (1970). The mechanism of action of papain. The burst of 4-nitrophenol in the pre-steady-state phase of the papain-catalysed hydrolysis of N-carbobenzyloxy-L-tyrosine 4-nitrophenyl ester. FEBS Letters, 12(1), 1–4. [Link]

  • Kraut, J. (1977). Serine proteases: structure and mechanism of catalysis. Annual Review of Biochemistry, 46, 331–358. [Link]

  • Fersht, A. (1985). Enzyme Structure and Mechanism. W. H. Freeman and Company.
  • Eyzaguirre, J. (Ed.). (2015). Chemical and Functional Probing of Cysteine Proteases. Springer.
  • Tipton, K. F. (2001). Kinetic and titration methods for determination of active site contents of enzyme and catalytic antibody preparations. Methods, 24(2), 101–127. [Link]

Sources

Probing the Catalytic Machinery of Serine Proteases: Application of N-trans-Cinnamoylimidazole in Stopped-Flow Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Enzyme Dynamics with N-trans-Cinnamoylimidazole

In the intricate world of enzymology and drug discovery, understanding the precise mechanisms of enzyme action is paramount. For serine proteases, a ubiquitous class of enzymes crucial in physiological processes and pathological conditions, dissecting their catalytic cycle provides invaluable insights for inhibitor design and therapeutic development. This compound stands out as a powerful tool in this endeavor. This chromogenic substrate, through its reaction with serine proteases like α-chymotrypsin, allows for the real-time observation of the catalytic events of acylation and deacylation. The distinct spectral properties of the resulting cinnamoyl-enzyme intermediate enable researchers to dissect the pre-steady-state kinetics of these reactions with high precision using stopped-flow spectroscopy.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound in stopped-flow kinetic analysis of serine proteases. It is designed for researchers, scientists, and drug development professionals seeking to elucidate enzyme mechanisms, determine active site concentrations, and characterize enzyme inhibitors.

The Scientific Foundation: Why this compound?

The utility of this compound lies in its ability to create a "burst" kinetic profile upon reaction with serine proteases. The reaction proceeds via a two-step mechanism, analogous to the hydrolysis of natural peptide substrates:

  • Acylation: The enzyme's active site serine nucleophilically attacks the carbonyl group of this compound. This leads to the rapid formation of a covalent cinnamoyl-enzyme intermediate and the release of imidazole. This initial, rapid phase is termed the "burst."

  • Deacylation: The cinnamoyl-enzyme intermediate is then hydrolyzed by water in a slower, rate-limiting step, regenerating the free enzyme and releasing cinnamic acid. This phase represents the steady-state turnover.

The formation of the cinnamoyl-enzyme intermediate is accompanied by a significant change in absorbance, which can be monitored spectrophotometrically. Stopped-flow spectroscopy, with its millisecond time resolution, is the ideal technique to capture the rapid pre-steady-state burst of the acylation phase, providing a direct measure of the acylation rate constant and the concentration of active enzyme sites.

Core Applications of this compound in Stopped-Flow Kinetics

Elucidation of Pre-Steady-State Kinetics

By monitoring the rapid formation of the cinnamoyl-enzyme intermediate, researchers can directly measure the rate of acylation (k2), a key parameter in the catalytic cycle. This is often difficult to determine from traditional steady-state kinetic analyses.

Active Site Titration for Accurate Enzyme Concentration

The "burst" of product formation in the acylation step is stoichiometric with the number of active enzyme sites. By quantifying the amplitude of this burst, one can accurately determine the concentration of catalytically competent enzyme in a given preparation. This is crucial for obtaining reliable kinetic parameters.

Characterization of Inhibitor Mechanisms

The distinct phases of acylation and deacylation allow for a detailed investigation of how inhibitors affect the catalytic cycle. For instance, an inhibitor might selectively block the acylation step, the deacylation step, or both. This level of detail is invaluable for understanding the mode of action of novel drug candidates.

Experimental Protocols

Protocol 1: Determination of Pre-Steady-State Kinetic Parameters of α-Chymotrypsin

This protocol outlines the procedure for observing the acylation and deacylation of α-chymotrypsin using this compound in a stopped-flow instrument.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Acetonitrile (for stock solution)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of α-chymotrypsin (e.g., 20 µM) in Tris-HCl buffer. The concentration should be accurately determined by measuring its absorbance at 280 nm (extinction coefficient for α-chymotrypsin is ~50,000 M-1cm-1).[1]

    • Prepare a stock solution of this compound (e.g., 10 mM) in acetonitrile.

    • Prepare a working solution of this compound by diluting the stock solution in the same Tris-HCl buffer used for the enzyme. The final concentration should be in excess of the enzyme concentration (e.g., 200 µM).

  • Stopped-Flow Instrument Setup:

    • Set the stopped-flow instrument to monitor absorbance changes at a wavelength where the cinnamoyl-enzyme intermediate has a significant absorbance and the substrate has minimal absorbance. Based on difference spectra of similar acyl-enzyme intermediates, a wavelength in the range of 320-340 nm is often suitable. It is recommended to perform a preliminary spectral scan to determine the optimal wavelength for the specific experimental conditions.

    • Equilibrate the instrument and syringes to the desired temperature (e.g., 25 °C).

  • Data Acquisition:

    • Load one syringe with the α-chymotrypsin solution and the other with the this compound solution.

    • Initiate the stopped-flow experiment by rapidly mixing the two solutions.

    • Record the absorbance change over time. The time course should be long enough to observe both the initial burst (acylation) and the subsequent slower, linear phase (deacylation).

  • Data Analysis:

    • The resulting kinetic trace will show a rapid increase in absorbance (the "burst") followed by a slower, linear increase.

    • The amplitude of the burst corresponds to the concentration of the cinnamoyl-enzyme intermediate formed, which is equivalent to the concentration of active enzyme.

    • The initial rate of the burst phase can be fitted to a single exponential equation to determine the pseudo-first-order rate constant (kobs).

    • The rate of the linear phase corresponds to the steady-state rate of substrate hydrolysis (deacylation).

Diagram: Stopped-Flow Experimental Workflow

G cluster_prep Solution Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Data Acquisition & Analysis Enzyme α-Chymotrypsin Solution (e.g., 10 µM final) Syringe1 Syringe 1: Enzyme Enzyme->Syringe1 Substrate This compound Sol. (e.g., 100 µM final) Syringe2 Syringe 2: Substrate Substrate->Syringe2 Mixer Rapid Mixer Syringe1->Mixer Syringe2->Mixer Cell Observation Cell Mixer->Cell Detector Spectrophotometer (λ ≈ 320-340 nm) Cell->Detector Trace Kinetic Trace (Absorbance vs. Time) Detector->Trace Burst Burst Phase Analysis (Acylation Rate, [E]active) Trace->Burst SteadyState Steady-State Phase Analysis (Deacylation Rate) Trace->SteadyState

Caption: Workflow for a stopped-flow experiment with this compound.

Protocol 2: Active Site Titration of α-Chymotrypsin

This protocol adapts the pre-steady-state kinetic experiment to specifically determine the concentration of active α-chymotrypsin.

Principle: The magnitude of the pre-steady-state burst is directly proportional to the concentration of the active enzyme. By using a known concentration of a titrant like this compound and measuring the burst amplitude, the active enzyme concentration can be calculated. While other titrants are more commonly cited, the principle remains the same, and this compound has been used for this purpose.

Procedure:

  • Follow steps 1-3 of Protocol 1. It is crucial that the concentration of this compound is saturating (at least 10-fold higher than the estimated enzyme concentration) to ensure that all active sites are rapidly acylated.

  • Data Analysis:

    • Extrapolate the linear, steady-state portion of the kinetic trace back to time zero.

    • The y-intercept of this extrapolation represents the absorbance change corresponding to the burst amplitude (ΔAburst).

    • Calculate the concentration of the cinnamoyl-enzyme intermediate, which is equal to the active enzyme concentration ([E]active), using the Beer-Lambert law:

      [E]active = ΔAburst / (ε * l)

      where:

      • ε is the molar extinction coefficient of the cinnamoyl-chymotrypsin intermediate at the measurement wavelength.

      • l is the path length of the observation cell in cm.

Interpreting the Kinetic Data

The biphasic kinetic trace obtained from the stopped-flow experiment provides a wealth of information about the enzyme's catalytic mechanism.

Table 1: Key Kinetic Parameters Obtainable from Stopped-Flow Analysis of this compound Hydrolysis

ParameterDescriptionHow to Determine from DataSignificance
Burst Amplitude (ΔAburst) The initial rapid change in absorbance.Extrapolation of the steady-state line to time zero.Proportional to the concentration of active enzyme.
Pseudo-first-order rate constant (kobs) The rate of the initial burst phase.Fitting the burst phase to a single exponential decay.Reflects the rate of acylation at a given substrate concentration.
Acylation rate constant (k2) The intrinsic rate of formation of the acyl-enzyme intermediate.From the y-intercept of a plot of kobs vs. substrate concentration.A fundamental parameter of the enzyme's catalytic efficiency.
Deacylation rate constant (k3) The rate of hydrolysis of the acyl-enzyme intermediate.From the slope of the steady-state phase of the reaction.Often the rate-limiting step in catalysis.

The Underlying Mechanism: A Visual Representation

The reaction of a serine protease with this compound follows the canonical "ping-pong" mechanism. The following diagram illustrates the key steps.

Diagram: Catalytic Mechanism of Serine Protease with this compound

G cluster_acylation Acylation (Burst Phase) cluster_deacylation Deacylation (Steady-State) E_S E + S (Enzyme + Substrate) ES E•S (Michaelis Complex) E_S->ES k1 (Binding) ES->E_S k-1 EA E-A + P1 (Acyl-enzyme + Imidazole) ES->EA k2 (Acylation) EA_H2O E-A + H2O E_P2 E + P2 (Enzyme + Cinnamic Acid) EA_H2O->E_P2 k3 (Deacylation)

Caption: Ping-pong mechanism of this compound hydrolysis.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the kinetic data obtained using this compound, several validation steps should be incorporated into the experimental design:

  • Substrate Stability: The stability of the this compound solution should be confirmed, as it can undergo spontaneous hydrolysis. A control experiment without the enzyme should be performed to measure the rate of non-enzymatic hydrolysis, which should be subtracted from the enzyme-catalyzed rate.

  • Enzyme Concentration Dependence: The observed rates of both the burst and steady-state phases should be proportional to the enzyme concentration used. This confirms that the reaction is indeed enzyme-catalyzed and not limited by other factors.

  • Substrate Concentration Dependence: The pseudo-first-order rate constant of the burst phase (kobs) should show a hyperbolic dependence on the substrate concentration, consistent with Michaelis-Menten kinetics. This allows for the determination of both k2 and the Michaelis constant (Km).

Conclusion: A Versatile Tool for Mechanistic Enzymology

This compound is a highly effective and versatile tool for the investigation of serine protease mechanisms using stopped-flow kinetics. Its ability to generate a distinct pre-steady-state burst allows for the direct measurement of acylation rates and the accurate determination of active enzyme concentrations. By providing detailed insights into the catalytic cycle, this substrate empowers researchers in basic science and drug discovery to unravel the complexities of enzyme function and to design more effective therapeutic interventions.

References

  • Bender, M. L., & Kézdy, F. J. (1964). The α-Chymotrypsin-Catalyzed Hydrolysis of N-Acetyl-L-tryptophan Methyl Ester at pH 7.9: The Elucidation of the Acyl-Enzyme Intermediate. Journal of the American Chemical Society, 86(18), 3704–3714. [Link]

  • Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Tanizawa, K., & Bender, M. L. (1974). The α-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan p-nitrophenyl ester. Evidence for a new mechanism. Journal of Biological Chemistry, 249(7), 2130-2134. [Link]

  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

Sources

Application Note: N-trans-Cinnamoylimidazole for High-Throughput Screening of Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for utilizing N-trans-cinnamoylimidazole (NCI) as a chromogenic substrate in enzyme inhibition assays, with a primary focus on the serine protease, α-chymotrypsin. NCI is an effective tool for identifying and characterizing enzyme inhibitors due to the distinct spectral change that occurs upon its hydrolysis. We present the underlying biochemical principles, detailed protocols for performing inhibition assays in a 96-well plate format, and a complete workflow for data analysis to determine inhibitor potency (IC50). This guide is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics and high-throughput screening (HTS).

Principle of the Assay

The use of this compound as a substrate for chymotrypsin is a classic method that leverages a two-step reaction mechanism, often referred to as a "ping-pong" mechanism.[1] This process is ideal for spectrophotometric monitoring.

  • Acylation: The active site serine (Ser-195) of chymotrypsin performs a nucleophilic attack on the carbonyl carbon of NCI. This is facilitated by the catalytic triad (Ser-195, His-57, Asp-102).[2][3][4] This step is rapid and results in the formation of a covalent cinnamoyl-enzyme intermediate and the release of imidazole.[1][5]

  • Deacylation: The cinnamoyl-enzyme intermediate is then hydrolyzed by water in a slower, rate-limiting step, which releases trans-cinnamic acid and regenerates the free, active enzyme.[6]

The assay monitors the formation of the stable cinnamoyl-enzyme intermediate, which has a distinct absorbance maximum. By measuring the rate of change in absorbance at the appropriate wavelength, one can determine the enzyme's catalytic activity. An inhibitor will interfere with this process, leading to a reduced rate of substrate hydrolysis.

Diagram: Catalytic Mechanism of Chymotrypsin with NCI This diagram illustrates the two-phase "ping-pong" mechanism of NCI hydrolysis by chymotrypsin and the point of action for a competitive inhibitor.

G cluster_acylation Phase 1: Acylation (Fast) cluster_deacylation Phase 2: Deacylation (Slow) E_S E + NCI (Enzyme-Substrate Complex) E_P1 Cinnamoyl-Enzyme + Imidazole E_S->E_P1 k_acylation E_P2 E + Cinnamic Acid (Regenerated Enzyme) E_P1->E_P2 k_deacylation (rate-limiting) Inhibitor Competitive Inhibitor (I) Block Inhibitor->Block Block->E_S Blocks Binding

Caption: Chymotrypsin catalytic cycle with this compound.

Materials and Reagents

  • Enzyme: α-Chymotrypsin from bovine pancreas (TLCK-treated to inhibit trypsin activity is recommended).[7]

  • Substrate: this compound (NCI).

  • Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2.

  • Inhibitor: Test compound(s) of interest.

  • Solvents:

    • 1 mM HCl for dissolving and diluting the enzyme.

    • Acetonitrile or Dimethyl Sulfoxide (DMSO) for dissolving the substrate and inhibitor compounds.

  • Equipment:

    • UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at ~310-340 nm.

    • 96-well, UV-transparent microplates.

    • Calibrated single and multichannel pipettes.

    • Incubator set to 25°C.

Reagent Preparation

Expertise Insight: Proper reagent preparation is critical for assay reproducibility. NCI has limited aqueous solubility; therefore, a high-concentration stock in an organic solvent is required. The final concentration of the organic solvent in the assay well should be kept low (typically ≤1%) to avoid impacting enzyme structure and activity.

  • Enzyme Stock Solution (1 mg/mL):

    • Carefully weigh and dissolve α-chymotrypsin in cold 1 mM HCl.

    • Aliquot into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, prepare a working solution (e.g., 20 µg/mL) by diluting the stock in cold 1 mM HCl.

  • Substrate Stock Solution (10 mM):

    • Dissolve this compound in 100% Acetonitrile.

    • Store in a tightly sealed container at -20°C, protected from light.

  • Inhibitor Stock Solutions:

    • Dissolve test compounds in 100% DMSO to a high concentration (e.g., 10 mM).

    • Create a serial dilution plate of the inhibitors in DMSO before further dilution in assay buffer.

  • Assay Buffer:

    • Prepare 80 mM Tris-HCl, pH 7.8.

    • Add CaCl2 to a final concentration of 100 mM. Calcium ions help stabilize the chymotrypsin enzyme.

Detailed Assay Protocol for IC50 Determination

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.

Diagram: Experimental Workflow for IC50 Determination

G start Start: Prepare Reagents plate_prep Prepare 96-Well Plate (Inhibitor Dilutions) start->plate_prep add_enzyme Add Enzyme to Wells (Pre-incubate) plate_prep->add_enzyme 100 µL Buffer + Inhibitor init_reaction Initiate Reaction (Add NCI Substrate) add_enzyme->init_reaction 50 µL Enzyme read_plate Kinetic Read (Spectrophotometer) init_reaction->read_plate 50 µL Substrate analyze Data Analysis (Calculate Rates & IC50) read_plate->analyze end End: Report IC50 Value analyze->end

Caption: Step-by-step workflow for the NCI enzyme inhibition assay.

Step-by-Step Methodology:

  • Prepare the Assay Plate:

    • Add 100 µL of assay buffer to all wells.

    • Add 2 µL of serially diluted inhibitor stock (in DMSO) to the appropriate wells. For control wells, add 2 µL of DMSO.

      • Maximum Activity Control (MAX): Wells with enzyme and DMSO (no inhibitor).

      • Blank/No Enzyme Control (MIN): Wells with buffer, substrate, and DMSO but no enzyme.

    • This results in a 1:50 dilution of the inhibitor and a final DMSO concentration of 1%.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the chymotrypsin working solution to all wells except the MIN control wells. Add 50 µL of 1 mM HCl to the MIN wells.

    • The final enzyme concentration in the well will be 5 µg/mL.

    • Mix the plate gently and pre-incubate for 10-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the Reaction:

    • Prepare the NCI working solution by diluting the 10 mM stock in assay buffer to the desired final concentration. The final substrate concentration should be at or near the Michaelis-Menten constant (Km) for accurate IC50 determination. A common starting point is 0.1 mM.

    • Add 50 µL of the NCI working solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 25°C.

    • Measure the change in absorbance at 330 nm every 15-30 seconds for 5-10 minutes.

Data Analysis and Interpretation

The goal of data analysis is to convert the raw kinetic absorbance data into a robust measure of inhibitor potency, the IC50 value.

Diagram: Data Analysis Pipeline

G raw_data Raw Data (Absorbance vs. Time) calc_rate Calculate Initial Rate (V₀ = slope of linear phase) raw_data->calc_rate percent_inhibition Calculate % Inhibition calc_rate->percent_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] (log scale) percent_inhibition->plot_curve fit_curve Non-linear Regression (4-parameter logistic fit) plot_curve->fit_curve ic50 Determine IC50 Value fit_curve->ic50

Caption: Flowchart of the data analysis process from raw reads to IC50.

  • Calculate Initial Reaction Rates (V₀):

    • For each well, plot Absorbance vs. Time.

    • Identify the initial linear portion of the curve. The slope of this line (ΔAbs/min) represents the initial reaction rate (V₀).[8]

    • Subtract the rate of the MIN control (background rate) from all other wells.

  • Calculate Percent Inhibition:

    • Use the rates from the MAX control (V₀,max) and each inhibitor concentration (V₀,i) to calculate the percent inhibition.[9]

    • Formula: % Inhibition = 100 * (1 - (V₀,i / V₀,max))

  • Determine IC50 Value:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to generate a sigmoidal dose-response curve.[9]

    • The IC50 is the concentration of inhibitor that produces 50% inhibition.[10]

Trustworthiness Note: The IC50 value is dependent on experimental conditions, particularly the substrate concentration.[11] To compare the intrinsic potency of different inhibitors, it is often useful to convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowing the Km of the substrate.[11][12]

Example Data Table:

[Inhibitor] (µM)Log [Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (MAX)N/A0.05200.0%
0.1-1.00.04856.7%
0.5-0.30.039025.0%
1.00.00.027048.1%
5.00.70.011577.9%
10.01.00.006288.1%
50.01.70.002196.0%
MINN/A0.0015100.0%

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High background signal (MIN control) - Substrate auto-hydrolysis.- Contaminated buffer.- Prepare fresh substrate solution daily.- Use high-purity water and reagents for buffer.
No or very low signal (MAX control) - Inactive enzyme.- Incorrect wavelength setting.- Substrate degraded.- Use a fresh enzyme aliquot; check storage conditions.- Verify plate reader settings (310-340 nm).- Prepare fresh substrate stock.
Poor Z'-factor / high well-to-well variability - Pipetting errors.- Inconsistent mixing.- Temperature fluctuations.- Calibrate pipettes.- Ensure proper mixing after each reagent addition.- Allow plate to reach thermal equilibrium before reading.
Inhibitor appears to activate the enzyme - Compound precipitates in assay buffer.- Compound has intrinsic absorbance at the assay wavelength.- Check compound solubility in assay buffer.[13]- Run a control with inhibitor and substrate but no enzyme to check for interference.

References

  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki converter. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Philipp, M., & Bender, M. L. (1971). Influence of Leaving-Group Electronic Effect on a-Chymotrypsin: Catalytic Constants of Specific Substrates. Proceedings of the National Academy of Sciences of the United States of America, 68(3), 478–480. Retrieved from [Link]

  • Smith, B. C., et al. (2019). An online tool for calculating initial rates from continuous enzyme kinetic traces. bioRxiv. Retrieved from [Link]

  • Shapiro, A. B. (2021). How to calculate IC50 from the calculated concentration of unknown samples? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Retrieved from [Link]

  • Tonomura, Y., & Nakatani, H. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977–986. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

  • Rotenberg, S. A., & Mormann, M. (2003). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Proceedings of the National Academy of Sciences, 100(12), 6942-6947. Retrieved from [Link]

  • AK Lectures. (n.d.). Reaction Mechanism of Chymotrypsin. Retrieved from [Link]

  • Pearson. (n.d.). Chymotrypsin's Catalytic Mechanism. Retrieved from [Link]

  • Slideshare. (n.d.). Chymotrypsin Serine Protease Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Probe Solubility and Stability. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Kezdy, F. J., & Bender, M. L. (1962). The kinetics of the alpha-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 1, 1097–1106. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, March 19). Mechanism of Chymotrypsin and Catalytic Triad [Video]. YouTube. Retrieved from [Link]

  • Rothman, F., & Higa, H. H. (1973). A new, highly sensitive and specific assay for chymotrypsin. Analytical Biochemistry, 54(1), 157–162. Retrieved from [Link]

  • Kobayashi, Y., et al. (1981). Purification and characterization of chymotrypsin inhibitors from marine turtle egg white. Biochimica et Biophysica Acta (BBA) - Protein Structure, 662(1), 9-16. Retrieved from [Link]

  • White, E. H., et al. (1989). Inhibition of Alpha-Chymotrypsin With an Enzyme-Activated N-Nitrosoamide: Active-Site Labeling by the Naphthylmethyl Cation. Journal of the American Chemical Society, 111(5), 1916-1919. Retrieved from [Link]

Sources

Application Note & Protocol: Facile Laboratory Synthesis of N-trans-Cinnamoylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, mechanistically grounded protocol for the synthesis of N-trans-cinnamoylimidazole, a critical acyl-transfer reagent used extensively in biochemistry and organic synthesis. Its primary application lies in the selective acylation of nucleophiles, such as amino acid residues in proteins, under mild conditions.[1] This guide is tailored for researchers, scientists, and professionals in drug development, offering a robust methodology for producing high-purity this compound. The synthesis employs 1,1'-Carbonyldiimidazole (CDI) as an efficient coupling agent, a choice predicated on its high reactivity, mild reaction conditions, and the volatile nature of its byproducts, which simplifies purification. This protocol emphasizes the rationale behind each step, ensuring reproducibility and enabling effective troubleshooting.

Introduction: The Role of Activated Acyl Donors

This compound is an activated derivative of trans-cinnamic acid. The imidazole moiety functions as an excellent leaving group, creating a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack. This reactivity is harnessed in various biochemical applications, including the study of enzyme kinetics and the modification of proteins. The synthesis strategy detailed here utilizes 1,1'-Carbonyldiimidazole (CDI), a reagent celebrated for its ability to facilitate amide bond formation without the need for harsh conditions or complex purification strategies.[2][3] The byproducts of the CDI-mediated coupling are solely imidazole and carbon dioxide, making this a clean and efficient transformation ideal for a laboratory setting.[2]

Reaction Mechanism and Experimental Rationale

The synthesis is a one-pot, two-step process. A firm grasp of the underlying mechanism is paramount for optimizing reaction conditions and ensuring a high yield of the final product.

  • Step 1: Activation of Carboxylic Acid: The process begins with the nucleophilic attack of the carboxyl group of trans-cinnamic acid on one of the carbonyl carbons of CDI. This step forms a highly reactive mixed anhydride intermediate (an acyl-imidazolium species) and releases one equivalent of imidazole and one molecule of carbon dioxide.

  • Step 2: Formation of the Final Product: The imidazole generated in the first step then acts as a nucleophile, attacking the activated carbonyl center of the intermediate. This second nucleophilic substitution displaces the remaining imidazole and CO2, yielding the stable this compound product.

The choice of an anhydrous aprotic solvent like Tetrahydrofuran (THF) is critical. CDI is highly susceptible to hydrolysis; any moisture present will consume the reagent, leading to significantly lower yields.[4][5]

reaction_mechanism cluster_activation Step 1: Activation cluster_formation Step 2: Product Formation cinnamic_acid trans-Cinnamic Acid activated_intermediate Reactive Acyl-Imidazolium Intermediate cinnamic_acid->activated_intermediate + CDI cdi 1,1'-Carbonyldiimidazole (CDI) final_product This compound activated_intermediate->final_product byproducts CO2 + Imidazole activated_intermediate->byproducts

Figure 1: Simplified reaction mechanism for CDI-mediated synthesis.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier (Example)Key Considerations
trans-Cinnamic AcidC₉H₈O₂148.16≥98%Alfa AesarStore in a cool, dry place.
1,1'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.15≥97%Acros OrganicsExtremely moisture-sensitive. Store under inert gas.[5]
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Fisher ScientificMust be anhydrous. Use a fresh bottle or dry over molecular sieves.
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWRFor recrystallization.
HexanesC₆H₁₄86.18ACS GradeVWRFor recrystallization.
Equipment
  • Oven-dried round-bottom flasks (100 mL) and magnetic stir bars

  • Inert atmosphere manifold (Nitrogen or Argon) with bubbler

  • Magnetic stir plate

  • Syringes and needles for solvent transfer

  • Büchner funnel and filter paper for vacuum filtration

  • Rotary evaporator

  • Melting point apparatus

  • Analytical instruments: NMR Spectrometer, FT-IR Spectrometer

Experimental Protocol: Step-by-Step Synthesis

Safety Precautions: This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory. CDI is corrosive and causes severe skin burns and eye damage.[5][6][7] Avoid inhalation of dust.[4][8]

experimental_workflow start 1. Assemble Dry Glassware under Inert Atmosphere dissolve 2. Dissolve trans-Cinnamic Acid in Anhydrous THF start->dissolve add_cdi 3. Add CDI Portion-wise (Control CO2 Evolution) dissolve->add_cdi react 4. Stir at Ambient Temp (Approx. 2-3 hours) add_cdi->react monitor 5. Reaction Monitoring (TLC, optional) react->monitor monitor->react Incomplete concentrate 6. Remove THF (Rotary Evaporation) monitor->concentrate Completion purify 7. Recrystallize from Ethyl Acetate/Hexanes concentrate->purify isolate 8. Isolate by Vacuum Filtration & Dry under Vacuum purify->isolate characterize 9. Analyze Product (MP, NMR, IR) isolate->characterize

Figure 2: Experimental workflow from setup to characterization.

Reaction Setup
  • Glassware Preparation: Dry a 100 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: Under a positive pressure of inert gas, add trans-cinnamic acid (1.0 eq, e.g., 2.96 g, 20.0 mmol) to the flask.

  • Solvent Addition: Add 40 mL of anhydrous THF via syringe. Stir the mixture until all the solid has dissolved.

Reaction Execution
  • CDI Addition: Carefully add 1,1'-carbonyldiimidazole (CDI) (1.05 eq, e.g., 3.41 g, 21.0 mmol) to the stirred solution in small portions over 10 minutes.

    • Expert Insight: You will observe bubbling (CO₂ evolution) upon addition of CDI. A slow, portion-wise addition is crucial to prevent excessive foaming and to control the mild exothermic reaction.

  • Reaction Progress: Stir the clear, colorless to pale-yellow solution at ambient temperature for 2-3 hours.

  • Monitoring (Optional): The reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 1:1 Ethyl Acetate:Hexanes. The disappearance of the cinnamic acid spot (visualized under UV light) indicates reaction completion.

Product Isolation and Purification
  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator to obtain a white solid residue.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate (approx. 20-30 mL). While the solution is still warm, slowly add hexanes until persistent cloudiness is observed.

    • Trustworthiness Check: The point of persistent turbidity is the saturation point. Allowing the solution to cool slowly from this point promotes the formation of well-defined crystals rather than an amorphous precipitate.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the resulting white, needle-like crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold hexanes to remove any soluble impurities.

  • Drying: Transfer the purified product to a clean, pre-weighed vial and dry under high vacuum for several hours to remove all residual solvent.

Characterization and Expected Results

The identity and purity of the synthesized product must be confirmed through standard analytical methods.

ParameterExpected ResultSource
Appearance White to off-white crystalline solid[9]
Typical Yield 85–95%-
Melting Point 133–136 °C-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H), 7.88 (d, J=15.8 Hz, 1H), 7.68-7.62 (m, 2H), 7.49-7.42 (m, 4H), 7.18 (s, 1H), 6.90 (d, J=15.8 Hz, 1H).-
FT-IR (ATR) ν (cm⁻¹): ~3100 (Ar C-H), ~1705 (C=O, Amide I), ~1645 (C=C stretch).[9]

Troubleshooting Guide

  • Problem: Low or No Yield.

    • Cause: Most likely due to moisture contamination. CDI is rapidly hydrolyzed.

    • Solution: Ensure all glassware is rigorously dried. Use a fresh, sealed bottle of anhydrous THF. Handle CDI quickly in a dry, inert atmosphere.

  • Problem: Product "Oils Out" During Recrystallization.

    • Cause: The solution was cooled too quickly, or impurities are present.

    • Solution: Re-heat the mixture to redissolve the oil, add a small amount more of the good solvent (ethyl acetate), and allow it to cool much more slowly (e.g., by placing the hot flask in a large beaker of warm water).

  • Problem: Reaction Stalls (Incomplete Conversion).

    • Cause: Impure or partially hydrolyzed CDI was used, leading to incorrect stoichiometry.

    • Solution: Add a small additional portion (e.g., 0.1 eq) of CDI and allow the reaction to stir for another hour. Monitor by TLC if possible.

References

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][10][11]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560–563. [Link]

  • Armstrong, A., et al. (2008). Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Organic Process Research & Development, 13(1), 153-156. [Link]

  • Organic Chemistry Portal. (n.d.). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][10][11]Triazolo[4,3-a]pyridines. [Link]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][10][11]Triazolo[4,3-a]pyridines. PubMed, National Center for Biotechnology Information. [Link]

  • Wikipedia contributors. (n.d.). Carbonyldiimidazole. Wikipedia. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,1'-Carbonyldiimidazole (CDI) PEPTIPURE® ≥98%. [Link]

  • Wiley-VCH GmbH. (n.d.). 1-trans-Cinnamoylimidazole - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

  • Tonomura, B., et al. (1978). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 84(2), 407-417. [Link]

Sources

Spectrophotometric assay for measuring enzyme activity with N-trans-Cinnamoylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Spectrophotometric Assay for Serine Protease Activity Using N-trans-Cinnamoylimidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to measuring the enzymatic activity of serine proteases, particularly chymotrypsin, using the active-site titrant and chromogenic substrate this compound. This kinetic spectrophotometric assay is based on the rapid acylation of the enzyme's active site serine residue by the substrate, followed by a slower, rate-limiting deacylation step. The formation and subsequent breakdown of the cinnamoyl-enzyme intermediate can be monitored by observing the decrease in absorbance at approximately 335-360 nm. We present the underlying principles, a detailed step-by-step protocol for determining enzyme concentration and activity, data analysis procedures, and critical troubleshooting insights to ensure reliable and reproducible results in research and drug discovery settings.

Principle of the Assay: A Two-Step Reaction

The use of this compound as a substrate for enzymes like chymotrypsin provides a convenient method for determining the concentration of active enzyme molecules. The assay capitalizes on a distinct two-phase reaction mechanism that can be monitored spectrophotometrically.

  • Rapid Acylation (The "Burst" Phase): Upon introduction of the enzyme to the substrate, a rapid acylation of the active-site serine (Ser-195 in chymotrypsin) occurs. This forms a stable N-trans-cinnamoyl-enzyme intermediate and releases imidazole. This initial "burst" is stoichiometric with the number of active enzyme sites.

  • Slow Deacylation (The "Steady-State" Phase): The cinnamoyl-enzyme intermediate is then slowly hydrolyzed, releasing trans-cinnamic acid and regenerating the free, active enzyme. This deacylation step is the rate-limiting step of the overall turnover.

The key to the assay is that the substrate, This compound , and the final product, trans-cinnamic acid , have significantly different molar extinction coefficients from the cinnamoyl-enzyme intermediate at specific wavelengths. The assay typically monitors the decrease in absorbance around 335 nm, which corresponds to the consumption of the substrate and formation of the intermediate.

G sub This compound (Substrate) intermediate Cinnamoyl-Enzyme Intermediate (Acyl-Enzyme) sub->intermediate k_acylation (Fast) 'Burst' enz Free Enzyme (e.g., Chymotrypsin) enz->intermediate imidazole Imidazole intermediate->imidazole product trans-Cinnamic Acid intermediate->product k_deacylation (Slow) 'Steady-State' regen_enz Regenerated Enzyme intermediate->regen_enz water H₂O water->product

Figure 1: Reaction mechanism of chymotrypsin with this compound.

Applications in Enzyme Research

  • Active Site Titration: By measuring the magnitude of the initial "burst" of absorbance change, one can accurately determine the concentration of catalytically active enzyme in a sample, which is often more valuable than the total protein concentration.

  • Enzyme Kinetics: While the slow deacylation rate makes it less ideal for classic Michaelis-Menten studies of substrate turnover, it is excellent for studying the acylation step and for inhibitor screening.

  • Inhibitor Screening: The assay can be adapted to screen for inhibitors that block the active site or allosterically modify the enzyme's acylation rate.

Materials and Reagents

Equipment / ReagentSpecifications
Equipment
UV-Vis SpectrophotometerCapable of kinetic measurements at 335 nm. A temperature-controlled cuvette holder is highly recommended.
Analytical BalanceFor accurate weighing of reagents.
pH MeterCalibrated for measuring buffer pH.
MicropipettesP10, P200, P1000 sizes.
Quartz Cuvettes1 cm path length, suitable for UV measurements.
Reagents & Chemicals
α-ChymotrypsinBovine pancreas, Type II, lyophilized powder (e.g., Sigma-Aldrich C4129).
This compoundSubstrate (e.g., Sigma-Aldrich C6378). Store desiccated and protected from light.
Tris-HClTris(hydroxymethyl)aminomethane hydrochloride.
Calcium Chloride (CaCl₂)For enzyme stability.
Acetonitrile (ACN)HPLC grade, for dissolving the substrate.
Hydrochloric Acid (HCl)For buffer pH adjustment and preparing enzyme stock.
Deionized Water (ddH₂O)High purity (18.2 MΩ·cm).

Reagent Preparation

1. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8)

  • Dissolve 6.05 g of Tris base in ~900 mL of ddH₂O.

  • Dissolve 2.22 g of CaCl₂ in the same solution.

  • Adjust the pH to 7.8 at room temperature using concentrated HCl.

  • Bring the final volume to 1.0 L with ddH₂O.

  • Filter sterilize if storing for an extended period. This buffer is stable at 4°C for several weeks.

2. Substrate Stock Solution (10 mM this compound)

  • The substrate is poorly soluble in aqueous solutions.

  • Weigh 19.82 mg of this compound.

  • Dissolve in 10.0 mL of acetonitrile (ACN).

  • Store this stock solution in small aliquots at -20°C, protected from light. It is stable for several months.

3. Enzyme Stock Solution (1 mM α-Chymotrypsin)

  • Prepare a stock solution of α-chymotrypsin at approximately 2.5 mg/mL in 1 mM HCl. The acidic pH is crucial for preventing autolysis during storage.

  • To determine the precise concentration of active enzyme, perform the active-site titration protocol described below.

  • Store this stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Active Site Titration

This protocol aims to determine the concentration of active chymotrypsin by measuring the initial burst of substrate consumption.

G start Start prep Prepare Assay Buffer & Reagents start->prep equilibrate Equilibrate Spectrophotometer and Buffer to 25°C prep->equilibrate blank Blank Spectrophotometer with 990 µL Buffer equilibrate->blank add_sub Add 10 µL of 10 mM Substrate Stock to Cuvette (Final: 100 µM) blank->add_sub mix Mix by Inversion and Start Kinetic Read (Monitor A_335) add_sub->mix stabilize Allow Baseline to Stabilize (~60 seconds) mix->stabilize add_enz Add 10-20 µL of Enzyme Solution stabilize->add_enz mix_fast Mix Rapidly (< 3 seconds) add_enz->mix_fast record Record Absorbance Decrease (The 'Burst') until Steady State mix_fast->record analyze Analyze Data: Extrapolate to find ΔA_burst record->analyze end End analyze->end

Figure 2: Workflow for the active-site titration of chymotrypsin.

Step-by-Step Procedure:

  • Instrument Setup: Set the spectrophotometer to kinetic mode and the measurement wavelength to 335 nm. Equilibrate the cuvette holder to 25°C.

  • Blanking: Add 990 µL of Assay Buffer to a quartz cuvette. Place it in the spectrophotometer and zero the absorbance.

  • Substrate Addition: Remove the cuvette. Add 10 µL of the 10 mM this compound stock solution to the buffer. The final substrate concentration will be 100 µM. Mix gently by inverting the cuvette with parafilm.

  • Baseline Reading: Place the cuvette back into the instrument and start the kinetic measurement. Record the baseline absorbance for 30-60 seconds to ensure it is stable.

  • Enzyme Initiation: Pause the reading if possible, or be prepared to act quickly. Add a small, precise volume of the enzyme stock solution (e.g., 10-20 µL) directly into the cuvette.

  • Rapid Mixing: Immediately mix the contents by aspirating gently with the pipette or by inverting the cuvette rapidly (target < 3 seconds for mixing).

  • Data Acquisition: Continue recording the absorbance at 335 nm for 2-5 minutes. You should observe a rapid initial drop in absorbance (the burst) followed by a much slower, linear decrease (the steady-state turnover).

Data Analysis and Interpretation

The goal is to measure the magnitude of the initial rapid absorbance drop (ΔA_burst), which corresponds to the formation of the cinnamoyl-enzyme intermediate.

  • Plot the Data: Plot Absorbance at 335 nm versus Time (in seconds).

  • Extrapolate: Extrapolate the slow, linear steady-state phase back to time zero (the time of enzyme addition).

  • Calculate ΔA_burst: The difference between the initial absorbance (before adding the enzyme) and the y-intercept of the extrapolated steady-state line is your ΔA_burst.

  • Calculate Active Enzyme Concentration: Use the Beer-Lambert law to determine the concentration of the acylated enzyme, which is equivalent to the active enzyme concentration.

    [Active Enzyme] (M) = |ΔA_burst| / (Δε * l)

    Where:

    • |ΔA_burst| is the absolute value of the change in absorbance.

    • Δε is the difference in the molar extinction coefficient between the substrate and the acyl-enzyme intermediate at 335 nm. A commonly cited value for chymotrypsin is 7,960 M⁻¹cm⁻¹ .

    • l is the path length of the cuvette (typically 1 cm).

Assay Validation and Troubleshooting

A robust assay requires proper controls and an understanding of potential pitfalls.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance 1. Poor quality acetonitrile.2. Substrate precipitation in the aqueous buffer.1. Use HPLC grade acetonitrile.2. Ensure the final concentration of ACN in the assay is low (<5%) but sufficient to maintain substrate solubility. Prepare substrate dilutions fresh.
No Observable "Burst" 1. Inactive enzyme.2. Enzyme concentration is too low.3. pH is incorrect.1. Use a new vial of enzyme; ensure proper storage in 1 mM HCl at -20°C.2. Increase the amount of enzyme added to the cuvette.3. Remake the buffer and verify the pH is 7.8.
Drifting Baseline (before enzyme) 1. Substrate is hydrolyzing spontaneously.2. Temperature fluctuations in the cuvette.1. This is expected to some degree, but should be slow. If rapid, the buffer pH may be too high or contaminated.2. Ensure the spectrophotometer's temperature control is on and has equilibrated.
Non-linear Steady-State Phase 1. Enzyme is unstable and losing activity during the assay.2. Substrate depletion.1. Ensure CaCl₂ is included in the buffer as it stabilizes chymotrypsin.2. This is unlikely in this specific assay format but ensure the initial substrate concentration is well above the enzyme concentration.

Conclusion

The this compound assay is a powerful and reliable method for the active-site titration of serine proteases like chymotrypsin. Its simplicity and reliance on standard laboratory spectrophotometers make it highly accessible. By carefully controlling parameters such as pH, temperature, and reagent quality, researchers can obtain precise measurements of active enzyme concentration, which is fundamental for accurate kinetic analysis and inhibitor characterization.

References

  • Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The spectrophotometric determination of the operational normality of an alpha-chymotrypsin solution. Journal of Biological Chemistry, 236(11), 2930-2935. [Link]

  • Bender, M. L., Begué-Cantón, M. L., Blakeley, R. L., Brubacher, L. J., Feder, J., Gunter, C. R., ... & Thomas, J. H. (1966). The Determination of the Concentration of Hydrolytic Enzyme Solutions: α-Chymotrypsin, Trypsin, Papain, Elastase, Subtilisin, and Acetylcholinesterase. Journal of the American Chemical Society, 88(24), 5890-5913. [Link]

Covalent modification of proteins using N-trans-Cinnamoylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Covalent Modification of Proteins Using N-trans-Cinnamoylimidazole: A Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the covalent modification of proteins using this compound. N-acyl imidazoles are valuable electrophilic reagents in chemical biology due to their moderate reactivity, aqueous stability, and selectivity, making them suitable for modifying proteins in biological systems.[1] This guide details the underlying chemical principles, step-by-step experimental protocols for protein modification and characterization, and expert insights into data interpretation and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile tool for studying protein structure, function, and for the development of novel bioconjugates.

Introduction: The Power of Covalent Modification

Site-specific covalent modification is a cornerstone of chemical biology, enabling the introduction of probes, tags, or other functional groups into proteins.[2][3][4] This strategy is instrumental in elucidating protein function, tracking protein localization, and engineering novel therapeutic proteins.[5][6] Among the diverse chemical tools available, N-acyl imidazoles have emerged as particularly useful electrophiles. They exhibit a favorable balance of reactivity and stability in aqueous environments, allowing for controlled protein modification.[1]

This compound is a specific N-acyl imidazole that has been classically used to study the active sites of enzymes, most notably serine proteases like α-chymotrypsin and trypsin.[7] Its reaction with nucleophilic amino acid residues results in a stable cinnamoyl-protein conjugate. A unique and compelling feature of the cinnamoyl group is its ability to undergo light-induced stereoisomerization, offering a potential mechanism for photocontrol of protein activity.[7] This guide will provide the foundational knowledge and practical protocols to successfully implement this compound in your research.

Mechanism of Action: Acylating Nucleophilic Residues

The primary mechanism of protein modification by this compound is an acylation reaction targeting nucleophilic amino acid residues. The imidazole group acts as an excellent leaving group, facilitating the transfer of the cinnamoyl moiety to the protein.

Target Specificity: The reaction is highly dependent on the nucleophilicity of amino acid side chains and the pH of the reaction buffer.

  • Serine: The hydroxyl group of serine, particularly when activated within an enzyme's active site (e.g., Serine-195 in chymotrypsin), is a primary target. The reaction forms a stable cinnamoyl-ester bond.

  • Histidine: The imidazole side chain of histidine can also be acylated. The pH-dependence of the reaction with chymotrypsin, showing an inflection point around pH 7, indicates the involvement of a basic group on the enzyme, likely a histidine residue, in the catalytic mechanism.[7]

  • Lysine, Cysteine, Tyrosine: While possible targets, the reactivity of this compound is most prominently documented with the catalytically active serine residues in proteases. Selectivity can be tuned by controlling the pH to favor the deprotonation of specific target residues.

The reaction proceeds through a two-step mechanism, particularly in enzymes like trypsin: an initial binding of the substrate, followed by acylation to form an acyl-enzyme intermediate, and then a very slow deacylation step that regenerates the enzyme.[7]

Reaction_Mechanism Protein Protein-Ser-OH (Nucleophilic Serine) Intermediate Acyl-Enzyme Intermediate (Cinnamoyl-Serine) Protein->Intermediate Acylation Reagent This compound Reagent->Intermediate Modified_Protein Covalently Modified Protein Intermediate->Modified_Protein Stable Adduct Leaving_Group Imidazole Intermediate->Leaving_Group Release

Figure 1: General mechanism for the acylation of a serine residue by this compound.

Experimental Design & Protocols

A successful modification experiment requires careful planning, execution, and validation. This section provides step-by-step protocols for each phase of the workflow.

Materials and Reagent Preparation
  • Protein of Interest (POI): Purified to >95%. The protein should be in a buffer free of primary amines (e.g., Tris) or other nucleophiles that could compete with the reaction. Phosphate or HEPES buffers are recommended.

  • This compound: Prepare a fresh stock solution (e.g., 10-100 mM) in a dry, water-miscible organic solvent like DMSO or acetonitrile. Store desiccated and protected from light.

  • Reaction Buffer: e.g., 100 mM Sodium Phosphate, pH 7.0-8.0. The optimal pH should be determined empirically but a neutral to slightly basic pH is a good starting point to ensure the target nucleophile is sufficiently reactive.[7]

  • Quenching Reagent (Optional): A high concentration of a primary amine, like 1 M Tris-HCl pH 8.0, can be used to quench unreacted this compound.

  • Desalting Columns: (e.g., PD-10) or spin columns for buffer exchange and removal of excess reagent.

Protocol: Covalent Modification of a Target Protein

This protocol provides a general starting point. Optimal conditions (molar excess, time) will vary depending on the protein and must be determined empirically.

  • Protein Preparation: Prepare the POI at a concentration of 1-5 mg/mL in the chosen reaction buffer. Ensure the protein is properly folded and soluble.

  • Initiate Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (start with a 10 to 50-fold molar excess of reagent over protein). Add the reagent dropwise while gently vortexing to prevent protein precipitation.

  • Incubation: Incubate the reaction mixture at a controlled temperature. Start with room temperature for 1-2 hours. Protect the reaction from light if photosensitive applications are being considered.

  • Reaction Monitoring (Optional): The reaction can be monitored spectrophotometrically. The formation of the cinnamoyl-protein adduct can be followed by observing changes in absorbance.[7]

  • Quenching: Stop the reaction by adding a quenching reagent or by immediately proceeding to the purification step.

  • Purification: Remove excess this compound and the imidazole leaving group. The most common method is size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Modification Reaction cluster_cleanup 3. Purification cluster_analysis 4. Characterization Prep_Protein Prepare Protein in Reaction Buffer Mix Add Reagent to Protein Solution Prep_Protein->Mix Prep_Reagent Prepare Fresh Reagent Stock (DMSO) Prep_Reagent->Mix Incubate Incubate (e.g., 1-2h, RT) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Desalt Remove Excess Reagent (e.g., Desalting Column) Quench->Desalt MS Mass Spectrometry Desalt->MS SDS SDS-PAGE Desalt->SDS Assay Functional Assay Desalt->Assay

Sources

Application Notes & Protocols: N-trans-Cinnamoylimidazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Covalent Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds.[1][2][3] By screening libraries of low molecular weight fragments (<300 Da), FBDD offers a more efficient exploration of chemical space and a higher probability of identifying binders compared to traditional high-throughput screening (HTS).[4][5][6][7] However, a primary challenge in FBDD is the inherently weak binding affinity of initial fragment hits, which complicates their detection and optimization.[8][9]

Targeted covalent inhibitors present a compelling solution to this affinity challenge. By forming a stable, covalent bond with a target protein, electrophilic fragments can achieve potent and durable target engagement, even from a starting point of weak, non-covalent recognition.[4][8] This approach has gained significant traction, underscored by the development of successful covalent drugs.[4][5] The key to successful covalent FBDD lies in balancing reactivity with selectivity; the ideal covalent fragment is not the most reactive, but one whose reaction is templated by specific, non-covalent interactions within the target's binding pocket.[4][10]

N-trans-cinnamoylimidazole represents a class of mildly electrophilic fragments, designed to react with nucleophilic amino acid residues. Its α,β-unsaturated carbonyl system acts as a Michael acceptor, making it an effective tool for targeting reactive cysteine residues, which are frequently located in functionally significant regions of proteins.[11][12] This document provides a comprehensive guide to the application of this compound and similar electrophilic fragments in a robust FBDD workflow, from initial screening to structural validation.

Section 1: The Covalent Mechanism of this compound

The utility of this compound as a covalent fragment is rooted in its specific chemical reactivity. The core of its function is the cinnamoyl group, which features an α,β-unsaturated carbonyl moiety. This system is susceptible to a conjugate addition reaction (Michael addition) by a soft nucleophile.

Causality of Targeting Cysteine: Within a protein, the thiol side chain of a cysteine residue is a uniquely potent nucleophile, particularly when its pKa is lowered by the local microenvironment, resulting in a more reactive thiolate anion.[11] This makes cysteine a privileged target for mild electrophiles. The reaction proceeds via a two-step mechanism:

  • Reversible Binding (E • I): The fragment first forms a non-covalent encounter complex with the target protein, driven by shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). This reversible step is described by the inhibition constant, KI.[13][14]

  • Irreversible Covalent Modification (E-I): Once optimally positioned within the binding pocket, the electrophilic "warhead" is presented to the nucleophilic cysteine. The thiolate anion attacks the β-carbon of the unsaturated system, forming a stable thioether bond. This chemical step is described by the rate constant, kinact.[15][16]

The overall efficiency of this process is best described by the second-order rate constant kinact/KI, which encapsulates both binding affinity and chemical reactivity. A successful covalent fragment campaign aims to identify fragments with a high kinact/KI value driven by a low KI (strong initial binding) rather than an indiscriminately high kinact (high intrinsic reactivity).[6]

G E_I E + I EI_rev E•I (Non-covalent Complex) E_I->EI_rev EI_rev->E_I EI_cov E-I (Covalent Adduct) EI_rev->EI_cov

Caption: Two-step mechanism of targeted covalent inhibition.

Section 2: Experimental Screening and Validation Cascade

A hierarchical and multi-faceted screening approach is essential to confidently identify and validate meaningful covalent fragment hits. The cascade is designed to first identify covalent binders, then filter out promiscuous actors, and finally, provide detailed kinetic and structural information.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Triage cluster_2 Phase 3: Structural Biology cluster_3 Outcome Screen Primary Screen: Intact Protein MS Reactivity Counterscreen: Thiol Reactivity Assay Screen->Reactivity Hits Kinetics Characterization: Kinetic Analysis (kinact/KI) Reactivity->Kinetics Specific Hits Xray Structural Analysis: X-ray Crystallography Kinetics->Xray Prioritized Hits Lead Validated Hit for Hit-to-Lead Chemistry Xray->Lead

Caption: A typical screening cascade for covalent fragments.

Protocol 1: High-Throughput Covalent Fragment Screening by Intact Protein Mass Spectrometry

Core Objective: To rapidly identify fragments from a library that form covalent adducts with a target protein by detecting the expected mass increase.[17]

Scientific Rationale: Intact protein mass spectrometry (MS) is the premier method for primary screening of covalent fragments.[8][18] It provides unambiguous evidence of covalent bond formation through a direct mass measurement of the modified protein, making it highly sensitive and less prone to the artifacts that can plague activity- or binding-based assays for low-affinity fragments.[5][19][20]

Materials:

  • Purified Target Protein: >95% purity, 5–10 µM in a suitable, non-thiol buffer (e.g., 50 mM HEPES or PBS, pH 7.4).

  • Covalent Fragment Library: Stock solutions (e.g., 10-100 mM) of this compound and analogues in DMSO.

  • Reaction Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl.

  • Quenching Solution: 1% Formic Acid or 0.2% Trifluoroacetic Acid (TFA) in water.

  • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UPLC system for rapid desalting.

Step-by-Step Methodology:

  • Compound Plating: Dispense the fragment library into 384-well plates. Include DMSO-only wells as a negative control.

  • Protein Addition: Add the purified target protein to each well to achieve a final concentration of ~5 µM. The final fragment concentration is typically in the range of 50-200 µM. The final DMSO concentration should be kept low and consistent (e.g., ≤1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1 to 4 hours). Incubation time may need to be optimized based on the expected reactivity.

  • Quenching: Stop the reaction by adding the quenching solution. This acidifies the sample, denatures the protein, and halts further covalent modification.

  • LC-MS Analysis: Inject the quenched sample onto the LC-MS system. Use a rapid desalting method (e.g., a short C4 or C8 column with a steep water/acetonitrile gradient) to remove salts and non-covalently bound fragments before the protein enters the mass spectrometer.

  • Data Acquisition: Acquire mass spectra for the intact protein. The mass spectrometer should be set to detect a mass range that encompasses both the unmodified and modified protein.

  • Data Processing: Deconvolute the raw mass spectra to obtain the neutral mass of the protein species. A hit is identified by the appearance of a new peak with a mass equal to [Mass of unmodified protein + Mass of the fragment]. The percentage of protein modification can be calculated from the relative intensities of the modified and unmodified protein peaks.

ParameterTypical RangeRationale
Protein Concentration 2–10 µMSufficient for detection by MS while conserving protein.
Fragment Concentration 50–200 µMHigh enough to drive the reaction for weak binders.
Incubation Time 1–24 hoursBalances detection of slow reactors with throughput.[17]
DMSO Concentration ≤ 1% (v/v)Minimizes protein denaturation and assay interference.

Table 1. Typical parameters for an intact protein MS screen.

Protocol 2: Orthogonal Validation via Thiol Reactivity Assay

Core Objective: To measure the intrinsic reactivity of fragment hits against a simple thiol, thereby flagging promiscuously reactive compounds.

Scientific Rationale: A key concern in covalent drug discovery is that screening hits may be dominated by overly reactive compounds rather than those achieving specificity through molecular recognition.[4][5] By measuring a fragment's reactivity with a generic, biologically relevant thiol like glutathione (GSH), one can distinguish between compounds that are inherently hyper-reactive and those whose reactivity is specifically enhanced in the context of the protein's binding pocket (a "templating effect").[10] Fragments with very high intrinsic reactivity are often deprioritized.

Materials:

  • Hit Fragments: DMSO stock solutions.

  • Thiol Reagent: Glutathione (GSH) or 5,5-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[5]

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Spectrophotometer: A plate reader capable of measuring absorbance at 412 nm for the DTNB assay.

Step-by-Step Methodology (DTNB Assay Example):

  • Prepare Reagents: Prepare a solution of DTNB and a reducing agent (like TCEP) in the assay buffer to generate the yellow-colored TNB²⁻ anion.

  • Establish Baseline: Add the TNB²⁻ solution to wells of a 96-well plate and measure the initial absorbance at 412 nm.

  • Initiate Reaction: Add the hit fragment to the wells at a defined concentration (e.g., 100 µM).

  • Monitor Reaction: Monitor the decrease in absorbance at 412 nm over time as the fragment reacts with the thiol, consuming the TNB²⁻.

  • Calculate Rate: Determine the second-order rate constant for the reaction. This value serves as a quantitative measure of the fragment's intrinsic reactivity.

Interpretation: Hits are triaged based on their reactivity profile. Fragments that show high reactivity in this assay are flagged as potentially non-specific. The ideal hit demonstrates low-to-moderate intrinsic reactivity but potent modification of the target protein in the primary MS screen.

Protocol 3: Kinetic Characterization of Covalent Inhibition

Core Objective: To determine the kinetic parameters of inhibition (KI, kinact, and kinact/KI) for validated hits.

Scientific Rationale: While primary screens confirm covalent modification, a quantitative kinetic analysis is required to truly understand inhibitor efficiency and to rank compounds for medicinal chemistry efforts.[14] The kinact/KI ratio is the gold-standard metric for covalent inhibitors, as it reflects the entire process from initial recognition to final bond formation.[6] Conventional IC₅₀ values can be misleading for covalent inhibitors because they are time-dependent.[14]

Methodology Overview: This protocol typically applies to enzyme targets where activity can be monitored continuously.

  • Assay Setup: The experiment measures the rate of loss of enzyme activity over time. Reactions are set up containing the enzyme and various concentrations of the covalent fragment.

  • Progress Curves: At timed intervals, an aliquot of the enzyme-inhibitor mixture is diluted into a solution containing a reporter substrate, and the residual enzyme activity is measured.

  • Data Fitting: The observed rates of inactivation (kobs) at each inhibitor concentration are plotted against the inhibitor concentration. This plot is then fitted to the appropriate kinetic model (e.g., Equation 1) to derive the individual values for kinact and KI.

Equation 1: k_obs = k_inact * [I] / (K_I + [I])

ParameterDefinitionSignificance
KI Inhibition constantRepresents the affinity of the initial, non-covalent binding step. A lower KI is better.
kinact Max. rate of inactivationThe rate of covalent bond formation when the enzyme is saturated with the inhibitor.
kinact/KI Second-order rate constantThe overall efficiency of the inhibitor, reflecting both binding and reactivity. The primary metric for optimization.

Table 2. Key kinetic parameters for covalent inhibitors.

Protocol 4: Structural Elucidation by X-ray Crystallography

Core Objective: To obtain high-resolution structural information on how the fragment binds to the target protein.

Scientific Rationale: A crystal structure provides the definitive evidence of the binding mode and the specific residue modified. This information is invaluable for a structure-guided drug design campaign, enabling the rational elaboration of the fragment hit to improve potency and selectivity (e.g., through "fragment growing").[6][21] Crystallographic screening of covalent libraries has proven highly effective, often yielding high hit rates.[22]

Methodology Overview:

  • Crystal Preparation: High-quality crystals of the target protein are grown.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Crystals are transferred to a solution containing a high concentration of the fragment (e.g., 10-50 mM) and incubated to allow the fragment to diffuse in and react.[22]

    • Co-crystallization: The protein is incubated with the fragment in solution prior to setting up crystallization trials.

  • X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, and diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to generate an electron density map. The map is inspected for clear density corresponding to the fragment covalently attached to a specific amino acid residue (e.g., Cys113 of Pin1).[6]

The resulting structure reveals the precise orientation of the fragment and highlights key non-covalent interactions that contribute to the initial binding affinity, guiding the next steps in chemical optimization.

Section 3: Safety and Handling

This compound and related electrophilic fragments are reactive chemicals and must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[23][24]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[23][24] Avoid contact with skin and eyes.[25]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong bases, as these can promote degradation.[23][26] For long-term storage, keeping the compound under an inert gas (e.g., nitrogen or argon) at refrigerated temperatures is recommended.[25]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[23][24]

Conclusion

This compound and other mild electrophiles are powerful tools in the FBDD arsenal, providing a direct path to potent and selective chemical probes. Their success hinges on a disciplined, multi-stage workflow that integrates direct detection of covalent modification with rigorous validation of specificity and detailed characterization of kinetics and structure. By following the protocols outlined in these notes, researchers can effectively leverage the advantages of covalent fragment screening to tackle challenging drug targets and accelerate the discovery of new therapeutic leads.

References

  • Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. [Link]

  • García-Jiménez, F., et al. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Mader, L. K., & Keillor, J. W. (2018). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

  • García-Jiménez, F., et al. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • García-Jiménez, F., et al. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]

  • García-Jiménez, F., et al. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]

  • Crick & GSK. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. [Link]

  • Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

  • Miller, R. M. (2017). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. eScholarship, University of California. [Link]

  • Ciulli, A. (2013). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. IntechOpen. [Link]

  • Gurbani, D., et al. (2021). Fragment-based covalent ligand discovery. PMC - NIH. [Link]

  • de Kloe, G. E., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • London, N., et al. (2020). Covalent Tethering of Fragments For Covalent Probe Discovery. ResearchGate. [Link]

  • Grant, J. C., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH. [Link]

  • ResearchGate. (N.D.). of the general technique for MS‐based covalent fragment screening. ResearchGate. [Link]

  • Bond, M., et al. (2023). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE. [Link]

  • Peak Proteins. (N.D.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • Practical Fragments. (2022). Crystallographic covalent fragment screening – but why?. Practical Fragments. [Link]

  • National Library of Medicine. (2020). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. National Library of Medicine. [Link]

  • ResearchGate. (N.D.). LC–MS analysis on the reactions between Cys-reactive compounds and... ResearchGate. [Link]

  • Frontiers. (N.D.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]

  • Vinogradova, E. V., et al. (2020). Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central. [Link]

  • Moghaddas, S., et al. (2014). A proposed screening paradigm for discovery of covalent inhibitor drugs. PubMed. [Link]

  • Wolff, A. M., et al. (2023). Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. PubMed Central. [Link]

  • Vinogradova, E. V., et al. (2020). An activity-guided map of electrophile-cysteine interactions in primary human T cells. PMC. [Link]

  • Cambridge Healthtech Institute. (N.D.). Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • MDPI. (N.D.). Fragment-Based Drug Design: From Then until Now, and Toward the Future. MDPI. [Link]

  • WuXi AppTec. (2022). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • de Kloe, G. E., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. [Link]

  • Wang, Y., et al. (2022). Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing. NIH. [Link]

  • Weerapana, E. (2015). Cysteine Reactivity Across the Sub-Cellular Universe. PMC - PubMed Central. [Link]

  • Weerapana, E. (2015). Chemical-proteomic strategies to investigate cysteine posttranslational modifications. PubMed. [Link]

  • Michael, D. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Towards site-specific manipulation in cysteine-mediated redox signaling. PMC - NIH. [Link]

Sources

Investigating the pH Dependence of Enzyme Acylation with N-trans-Cinnamoylimidazole: A Guide to Unveiling Catalytic Residues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The catalytic activity of enzymes is profoundly influenced by pH, which governs the ionization state of critical amino acid residues within the active site. Understanding this pH dependence is fundamental to elucidating enzyme mechanisms and for the development of therapeutics. This guide provides a comprehensive framework for investigating the pH-rate profile of enzyme-catalyzed acylation using the model serine protease, α-chymotrypsin, and the chromogenic acylating agent, N-trans-cinnamoylimidazole. We delve into the theoretical underpinnings, provide detailed experimental protocols, and outline the principles of data analysis required to determine the pKa values of the key catalytic residues. This application note is designed for researchers, scientists, and drug development professionals seeking to characterize enzyme function and inhibition.

Theoretical Background: Why pH Matters

The three-dimensional structure and catalytic function of an enzyme are dictated by the intricate network of interactions between its amino acid residues. The ionization state of acidic and basic side chains (e.g., Asp, Glu, His, Cys, Tyr, Lys) is critical for both maintaining the enzyme's conformation and for direct participation in the catalytic cycle.[1][2]

Most enzymes exhibit a characteristic bell-shaped curve when their activity is plotted against pH, with an optimal pH at which they function most efficiently.[3] Deviations from this optimum lead to a rapid decline in activity. This pH-activity profile is a direct reflection of the protonation states of ionizable groups in the free enzyme and the enzyme-substrate complex.[3][4] By analyzing this profile, we can deduce the apparent acid dissociation constants (pKa) of the residues that are essential for substrate binding and catalysis.

The Chymotrypsin Model: A Serine Protease Mechanism

α-Chymotrypsin is a classic model enzyme for studying protease activity and the principles of covalent catalysis.[5][6] Its active site features a "catalytic triad" composed of Serine-195, Histidine-57, and Aspartate-102.[7][8] These residues work in concert to hydrolyze peptide bonds. The mechanism proceeds in two main phases: acylation and deacylation.[6]

  • Acylation: The reaction is initiated by His-57, which acts as a general base, abstracting a proton from the hydroxyl group of Ser-195.[8] This greatly enhances the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the substrate. This forms a transient, unstable tetrahedral intermediate, which is stabilized by the "oxyanion hole." The intermediate then collapses, breaking the peptide bond and forming a stable acyl-enzyme intermediate, where the N-terminal portion of the substrate is covalently attached to Ser-195.[5][7]

  • Deacylation: A water molecule enters the active site and, activated by His-57 (now acting as a general acid), hydrolyzes the acyl-enzyme intermediate, releasing the product and regenerating the free enzyme.

For the catalytic triad to function correctly, His-57 must be in its neutral, unprotonated form to act as a general base, while the N-terminal α-amino group of isoleucine-16 (formed during the activation of chymotrypsinogen) must be protonated to maintain the active conformation of the enzyme. The pH dependence of chymotrypsin's activity therefore reveals the pKa values associated with these crucial groups.[9][10]

This compound: A Tool for Probing Acylation

This compound is an active ester that serves as an excellent substrate for studying the acylation step in serine proteases like chymotrypsin.[11] Its reaction with the enzyme results in the formation of a stable cinnamoyl-enzyme intermediate and the release of imidazole.[10][11] This process is often referred to as a "burst" phase because, for each active enzyme molecule, one molecule of product is rapidly released before the much slower, rate-limiting deacylation (hydrolysis) step occurs.

The key advantage of this substrate is that the acylation reaction can be monitored directly and conveniently using spectrophotometry. The formation of the cinnamoyl-chymotrypsin intermediate leads to a distinct change in absorbance, allowing for the measurement of the acylation rate.[11] Because the acylation step is directly dependent on the catalytic triad, its rate is highly sensitive to pH.[9][11]

Experimental Design and Strategic Considerations

A robust investigation into pH dependence requires careful planning to ensure that the observed effects are due to changes in pH alone and not confounding variables.

2.1. The Imperative of Buffer Selection

The choice of buffer is the most critical parameter in designing this experiment. Using a single buffer system across a wide pH range (e.g., pH 4-10) is problematic, as a buffer is only effective within approximately ±1 pH unit of its pKa.[12] To overcome this, two primary strategies can be employed:

  • Overlapping Buffer Systems: A series of different buffers are used, each covering a specific pH range with some overlap between them to ensure consistency. For example, acetate (pH 4-5.6), phosphate (pH 5.8-8.0), and borate (pH 8.1-10) could be used.[12][13] The drawback is that different buffer ions could interact with the enzyme differently, potentially affecting its activity.[14]

  • Universal Buffers: A "universal" buffer is a mixture of several buffering agents with staggered pKa values, providing buffering capacity over a broad pH range.[15] A common example is the Britton-Robinson buffer, containing a mixture of phosphoric acid, acetic acid, and boric acid, which can be titrated to cover a range from pH 2 to 12.[15] This approach maintains a consistent ionic environment, which is a significant advantage.

2.2. Determining Active Enzyme Concentration

It is crucial to distinguish between the total protein concentration and the concentration of catalytically active enzyme. Enzyme preparations may contain inactive or partially denatured protein. Using total protein concentration can lead to inaccurate kinetic parameters. Active-site titration is a technique used to determine the precise concentration of functional enzyme molecules.[16][17] This involves using a substrate that reacts stoichiometrically and rapidly with the active site, producing a measurable signal (a "burst") that corresponds to the number of active sites.[17] For this protocol, we will assume the active enzyme concentration has been predetermined, but it is a mandatory prerequisite for accurate kinetic analysis.

Visualization of Workflow and Mechanism

A clear understanding of the experimental flow and the underlying chemical reaction is essential for successful execution and interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis P1 Prepare Universal Buffer Stock Solutions P2 Prepare Enzyme Stock (e.g., α-Chymotrypsin) P3 Prepare Substrate Stock (this compound) E1 Create a Series of Buffers at Varying pH Values P3->E1 E2 Equilibrate Spectrophotometer and Reaction Cuvette to 25°C E1->E2 E3 Initiate Reaction: Add Substrate to Enzyme in Buffer E2->E3 E4 Monitor Absorbance Change Over Time (Kinetic Read) E3->E4 A1 Calculate Initial Rate (v₀) from Linear Phase of Reaction E4->A1 A2 Plot v₀ versus pH A1->A2 A3 Fit Data to Determine pKa Values of Catalytic Residues A2->A3

Caption: Experimental workflow for determining the pH-rate profile.

Caption: The acylation step of chymotrypsin by this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents

Causality: Proper reagent preparation is foundational. The use of a non-aqueous solvent for the substrate stock prevents premature hydrolysis. The universal buffer simplifies the experiment by maintaining a consistent ionic background.

  • Universal Buffer Stock (Citrate-Phosphate-Borate, 0.2 M of each):

    • Dissolve 12.61 g of Citric Acid monohydrate, 13.8 g of NaH₂PO₄·H₂O, and 3.09 g of Boric Acid in ~400 mL of deionized water.

    • Adjust the final volume to 500 mL. This is the acidic component stock.

    • Prepare a 0.5 M NaOH solution for titrating the working buffers.

  • Working Buffer Series (pH 4.0 - 10.0):

    • For each desired pH value (e.g., in 0.5 pH unit increments from 4.0 to 10.0):

    • Pipette 25 mL of the Universal Buffer Stock into a 100 mL beaker with a stir bar.

    • Place a calibrated pH probe in the solution.

    • Slowly add 0.5 M NaOH while monitoring the pH until the target pH is reached.

    • Transfer the solution to a 100 mL volumetric flask and bring it to volume with deionized water. The final concentration of each buffer component will be 50 mM.

  • α-Chymotrypsin Stock Solution (1 mg/mL):

    • Prepare a solution of 1 mM HCl in deionized water. The acidic pH is critical for preventing autolysis (self-digestion) of the enzyme during storage.[18]

    • Dissolve high-purity, lyophilized α-chymotrypsin (e.g., 3x crystallized) in the 1 mM HCl to a final concentration of 1 mg/mL.

    • Store on ice for immediate use or in aliquots at -20°C for long-term storage. Note: The active concentration of this stock must be predetermined via active-site titration.

  • This compound Substrate Stock (10 mM):

    • Dissolve 19.82 mg of this compound in 10 mL of a dry, water-miscible solvent like acetonitrile.

    • Store this stock solution at 4°C, protected from light. The use of a non-aqueous solvent is essential to prevent substrate degradation.

Protocol 2: Spectrophotometric Assay of Acylation Rate

Causality: This protocol measures the initial rate of the acylation reaction. By keeping the substrate concentration well above the enzyme concentration, we ensure the reaction rate is dependent on the enzyme's activity at a given pH, not on substrate availability. Temperature control is vital as enzyme kinetics are highly temperature-dependent.[19]

  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to monitor absorbance at 335 nm . This wavelength corresponds to a maximal absorbance change upon formation of the cinnamoyl-enzyme intermediate.

    • Set the temperature of the cuvette holder to a constant 25°C .

    • Set the instrument to kinetic mode to record absorbance over time for at least 2 minutes.

  • Reaction Preparation:

    • For each pH point, label a 1 mL quartz cuvette.

    • Add 950 µL of the corresponding working buffer to the cuvette.

    • Add 25 µL of the 1 mg/mL chymotrypsin stock solution. Mix gently by inverting. Final enzyme concentration will be ~1 µM, assuming a MW of 25 kDa.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes.

  • Initiating the Reaction and Data Collection:

    • Blank the spectrophotometer using the cuvette containing the enzyme and buffer.

    • To initiate the reaction, add 25 µL of the 10 mM this compound stock solution. Final substrate concentration will be 250 µM.

    • Quickly mix the solution by capping and inverting twice (or by gentle pipetting) and immediately start the kinetic measurement.

    • Record the absorbance at 335 nm every 5 seconds for 120 seconds.

    • Repeat the measurement in triplicate for each pH value.

Data Analysis and Interpretation

5.1. Calculation of Initial Velocity (v₀)

The raw data consists of absorbance values over time. The initial velocity (v₀) of the reaction is determined from the initial linear portion of this curve.

  • Plot Absorbance (A₃₃₅) versus Time (seconds) for each run.

  • Identify the linear phase of the reaction, which typically occurs within the first 30-60 seconds before substrate depletion or product inhibition becomes significant.

  • Perform a linear regression on this portion of the data to obtain the slope. The slope represents the initial velocity in units of Absorbance units per minute (ΔA/min).

  • Average the rates from the triplicate measurements for each pH point.

5.2. pH-Rate Profile and pKa Determination

Plot the average initial velocity (v₀) on the y-axis against the corresponding pH on the x-axis. This graph is the pH-rate profile. For chymotrypsin, this plot should resemble a bell-shaped curve.[1][3] This shape arises because catalysis requires a specific combination of protonation states for the active site residues.

  • The Ascending Limb (Acidic Side): The rate increases as the pH rises. This reflects the deprotonation of a group that must be in its basic form for catalysis. For chymotrypsin, this corresponds to the imidazole side chain of His-57 . The inflection point of this part of the curve gives the pKa of this residue.

  • The Descending Limb (Alkaline Side): The rate decreases as the pH becomes more alkaline. This reflects the deprotonation of a group that must be in its acidic (protonated) form to maintain the enzyme's active structure. This is attributed to the α-amino group of Ile-16 . The inflection point here corresponds to its pKa.

The pKa values can be estimated as the pH at which the reaction rate is half-maximal on each side of the curve. More accurate determination involves fitting the data to the appropriate equation derived from the Henderson-Hasselbalch relationship.[20][21][22]

Table 1: Example Data for pH-Rate Profile of Chymotrypsin Acylation

pHAverage Initial Rate (ΔA/min)Standard Deviation
4.00.0050.001
5.00.0210.002
6.00.0750.005
7.00.1180.007
7.50.1250.008
8.00.1240.008
9.00.0920.006
10.00.0350.003

From a plot of this data, one would observe the rate increasing to a maximum around pH 7.5-8.0 and then decreasing, allowing for the estimation of the pKa values for the key residues.

References

  • Brouwer, A. C., & Kirsch, J. F. (1982). Active-site titration of serine proteases in organic solvents. Biotechnology and Bioengineering, 50(3), 329-335. [Link]

  • Takahashi, K., & Ishii, S. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977-986. [Link]

  • Marangoni, A. G. (2003). pH Dependence of Enzyme‐Catalyzed Reactions. In Enzyme Kinetics: A Modern Approach (pp. 79-89). [Link]

  • Patsnap Synapse. (n.d.). How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap. [Link]

  • Ascenzi, P., et al. (1987). Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. Biochimica et Biophysica Acta, 915(3), 421-425. [Link]

  • Tipton, K. F. (1992). The effect of pH on enzyme kinetics. In Enzyme Mechanisms (pp. 227-251). Cambridge University Press. [Link]

  • Wikipedia. (2024). Enzyme kinetics. [Link]

  • Chemistry LibreTexts. (2022). The Effect of pH on Enzyme Kinetics. [Link]

  • IUBMB. (n.d.). Enzyme Nomenclature: pH Effects. [Link]

  • ResearchGate. (2018). What is the best universal buffer system to compare enzymatic activity at different pH points? [Link]

  • Oxford Academic. (1980). Kinetic Study on the Acylation Step of α-Chymotrypsin-Catalyzed Hydrolysis of Acylimidazole. The Journal of Biochemistry. [Link]

  • ResearchGate. (2017). How to select the buffer system for pH studies? [Link]

  • National Institutes of Health. (2014). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. [Link]

  • National Institutes of Health. (2020). Activity-based protein profiling reveals active serine proteases that drive malignancy of human ovarian clear cell carcinoma. Journal of Biological Chemistry. [Link]

  • Journal of Biological Chemistry. (1958). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. [Link]

  • National Institutes of Health. (2010). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Biochemistry. [Link]

  • Chemistry LibreTexts. (2022). Henderson-Hasselbalch Equation. [Link]

  • Wikipedia. (2024). Henderson–Hasselbalch equation. [Link]

  • Microbe Notes. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. [Link]

  • YouTube. (2017). Henderson Hasselbalch equation. [Link]

  • ResearchGate. (1967). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. [Link]

  • eCampusOntario Pressbooks. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. [Link]

  • Chemistry LibreTexts. (2021). Chymotrypsin. [Link]

  • PubMed. (1975). A new, highly sensitive and specific assay for chymotrypsin. [Link]

  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. [Link]

  • PubMed. (1955). A spectrophotometric determination of trypsin and chymotrypsin. [Link]

  • AK Lectures. (n.d.). Reaction Mechanism of Chymotrypsin. [Link]

  • ResearchGate. (2019). Proposed mechanism of serine protease active site inhibition by different serine protease reactive groups. [Link]

  • Pearson. (n.d.). Chymotrypsin's Catalytic Mechanism. [Link]

  • PubMed. (1977). Mechanisms of Acylation of Chymotrypsin by Phenyl Esters of Benzoic Acid and Acetic Acid. [Link]

  • ResearchGate. (1966). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The pH dependence of the catalytic hydrolysis of N-acetyl-L-tryptophanamide by three forms of the enzyme at alkaline pH. [Link]

  • National Institutes of Health. (2020). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. [Link]

  • Royal Society of Chemistry. (2020). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. [Link]

  • ResearchGate. (2015). Synthesis and Biological Properties of C-2 Triazolylinosine Derivatives. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

Sources

Application Notes and Protocols for Identifying Novel Enzyme Inhibitors Using N-trans-Cinnamoylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion to blood coagulation and immunity.[1] Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. The discovery of potent and specific inhibitors for these enzymes is a cornerstone of modern drug development. N-trans-Cinnamoylimidazole has emerged as a valuable tool in this endeavor, acting as a highly effective acylating agent for the active site serine residue of these proteases.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the identification and characterization of novel serine protease inhibitors.

N-Acyl imidazoles, such as this compound, are unique electrophiles that exhibit moderate reactivity and a relatively long half-life in aqueous solutions.[4] This stability, coupled with their ability to selectively acylate the active site serine of proteases, forms the basis of a robust and sensitive spectrophotometric assay for screening potential inhibitors.[2][3] The acylation of the enzyme by this compound results in the formation of a stable cinnamoyl-enzyme intermediate, which can be monitored by a change in absorbance. The presence of a competitive inhibitor will slow down or prevent this reaction, providing a clear and quantifiable measure of inhibition.

Mechanism of Action: The Acylation-Deacylation Process

The utility of this compound in inhibitor screening is rooted in its well-characterized interaction with serine proteases. The catalytic mechanism of serine proteases involves a catalytic triad of amino acid residues: a serine, a histidine, and an aspartate. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate.

In the case of this compound, the imidazole leaving group is displaced, and a covalent cinnamoyl-enzyme intermediate is formed. This acylation step is the basis of the assay. The subsequent deacylation, or hydrolysis of the cinnamoyl-enzyme intermediate, is typically a much slower process. The formation of the cinnamoyl-enzyme can be conveniently monitored spectrophotometrically.

Mechanism of Action cluster_0 Enzyme Active Site cluster_1 Substrate cluster_2 Acylation cluster_3 Inhibition Enzyme_Ser-OH Enzyme-Ser-OH Acyl-Enzyme Cinnamoyl-Enzyme Intermediate Enzyme_Ser-OH->Acyl-Enzyme Acylation Enzyme_His Enzyme-His NCI This compound NCI->Acyl-Enzyme Imidazole Imidazole (Leaving Group) Acyl-Enzyme->Imidazole Inhibitor Inhibitor Inhibitor->Enzyme_Ser-OH Competitive Binding Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Add_Buffer Add Assay Buffer to Wells Prepare_Reagents->Add_Buffer Add_Inhibitor Add Inhibitor/Vehicle (DMSO) to appropriate wells Add_Buffer->Add_Inhibitor Add_Enzyme Add Enzyme Solution to all wells Add_Inhibitor->Add_Enzyme Incubate Incubate at Room Temperature (5-10 minutes) Add_Enzyme->Incubate Add_Substrate Initiate Reaction by Adding This compound Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 335 nm (Kinetic or Endpoint) Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for the this compound based inhibitor screening assay.

  • Assay Plate Setup:

    • Blank: 190 µL Assay Buffer

    • Negative Control (No Inhibitor): 180 µL Assay Buffer + 10 µL DMSO

    • Positive Control: 170 µL Assay Buffer + 10 µL DMSO + 10 µL Known Inhibitor

    • Test Compound: 170 µL Assay Buffer + 10 µL Test Compound in DMSO

  • Enzyme Addition: Add 10 µL of the diluted chymotrypsin solution to all wells except the blank. The final enzyme concentration should be optimized for a linear rate of reaction.

  • Pre-incubation: Incubate the plate at room temperature for 5-10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the this compound solution to all wells simultaneously using a multichannel pipette. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at approximately 335 nm. This wavelength corresponds to the formation of the cinnamoyl-enzyme intermediate. Readings can be taken in kinetic mode (every 30 seconds for 5-10 minutes) or as an endpoint reading after a fixed time.

Data Analysis and Interpretation
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve. For endpoint assays, use the final absorbance value after subtracting the blank.

  • Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

  • Determine the IC50 value for active compounds by performing the assay with a range of inhibitor concentrations. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table provides representative kinetic and inhibition data for a typical serine protease, α-chymotrypsin, in an assay utilizing this compound.

ParameterValueEnzymeConditionsReference
Km for this compound ~0.1 mMα-ChymotrypsinpH 7.8, 25°C[4]
kcat for this compound ~1.5 s⁻¹α-ChymotrypsinpH 7.8, 25°C[4]
IC50 of Aprotinin (Model Inhibitor) ~50 nMα-ChymotrypsinCompetitive Inhibition[5][6]

Note: The IC50 value for aprotinin is a representative value for its inhibition of serine proteases and is included here as an example for a positive control. Actual values may vary depending on the specific assay conditions.

Troubleshooting and Scientific Integrity

A robust and reliable inhibitor screening assay requires careful attention to detail and an understanding of potential pitfalls.

Problem Potential Cause Solution
High background signal Autohydrolysis of this compound.Prepare the substrate solution fresh and minimize the time between reaction initiation and measurement.
Non-linear reaction kinetics Substrate depletion or enzyme instability.Optimize enzyme and substrate concentrations. Ensure the assay buffer is at the optimal pH and contains necessary cofactors (e.g., Ca²⁺).
False positives Compound precipitates, interferes with absorbance reading, or is a promiscuous inhibitor.Visually inspect wells for precipitation. Run a control experiment without the enzyme to check for compound absorbance. Perform secondary assays to confirm the mechanism of inhibition. [7]
Poor Z'-factor High variability in assay results.Optimize reagent concentrations and pipetting techniques. Ensure consistent incubation times and temperatures.

Self-Validating System: To ensure the integrity of the results, each assay plate should include appropriate controls:

  • Negative Control (0% inhibition): Enzyme + Substrate + Vehicle (DMSO)

  • Positive Control (100% inhibition): Enzyme + Substrate + Known potent inhibitor

  • Blank: Buffer only

These controls allow for the calculation of the Z'-factor, a statistical measure of the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

Conclusion: A Powerful Tool for Drug Discovery

The use of this compound provides a sensitive, reliable, and cost-effective method for the high-throughput screening of serine protease inhibitors. Its well-defined mechanism of action and the ease of spectrophotometric detection make it an invaluable tool in the early stages of drug discovery. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently identify and characterize novel enzyme inhibitors, accelerating the development of new therapeutics for a wide range of diseases.

References

  • Philipp, M., & Bender, M. L. (1971). Influence of Leaving-Group Electronic Effect on a-Chymotrypsin: Catalytic Constants of Specific Substrates. Proceedings of the National Academy of Sciences of the United States of America, 68(3), 517–520. [Link]

  • Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Di Cera, E. (2009). Serine Proteases. IUBMB Life, 61(5), 510-515. [Link]

  • Golubow, J., & Martin, C. J. (1959). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of Biological Chemistry, 234(2), 294-298. [Link]

  • Berezin, I. V., & Martinek, K. (1971). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. FEBS Letters, 15(2), 125-128. [Link]

  • Tsujimoto, H., Kotsyfakis, M., Francischetti, I. M., Eum, J. H., Strand, M. R., & Champagne, D. E. (2012). Simukunin from the Salivary Glands of the Black Fly Simulium vittatum Inhibits Enzymes That Regulate Clotting and Inflammatory Responses. PLoS ONE, 7(2), e31446. [Link]

  • Gloeckl, S., Ong, V., Patel, P., Tyndall, J. D., & Huston, W. M. (2015). Specificity of inhibitor compounds, IC50 of compounds against a range of proteases. ResearchGate. [Link]

  • Ferguson, J., Walker, B., & Elmore, D. T. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 966589. [Link]

  • Bisswanger, H. (2011). Enzyme Assays. In Practical Enzymology (pp. 87-134). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Li, X., Zhang, X., & Liu, Z. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Tanizawa, K., & Bender, M. L. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. The Journal of Biochemistry, 88(4), 977–986. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low signal in N-trans-Cinnamoylimidazole assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-trans-Cinnamoylimidazole Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound (NCI) assays. This guide is designed to provide in-depth troubleshooting advice and foundational knowledge to ensure the success of your experiments. As researchers, we understand that a low or inconsistent signal can be a significant roadblock. This document moves beyond simple checklists to explain the underlying scientific principles, helping you diagnose issues, validate your protocol, and generate reliable data.

Troubleshooting Guide: Low Signal

This section addresses the most common and frustrating issue in NCI assays: a weak or absent signal. The questions are structured to help you systematically identify the root cause of the problem.

Q1: My final absorbance reading is very low, close to my blank control. What are the most likely causes?

A low signal is typically traced back to one of three areas: the integrity of your reagents, the conditions of the assay itself, or the instrumental setup. Let's dissect each possibility.

Category 1: Reagent Integrity

The most frequent culprit is a problem with one of the core components.

  • Enzyme (Serine Protease) Inactivity: The serine protease (e.g., chymotrypsin, trypsin) is the engine of the assay. If it's inactive, no reaction will occur.

    • Causality: Proteases are susceptible to degradation through improper storage, repeated freeze-thaw cycles, or microbial contamination. The "active concentration" may be significantly lower than the total protein concentration.[1]

    • Solution:

      • Verify Storage: Ensure your enzyme has been stored at the recommended temperature (typically -20°C or -80°C in a glycerol-containing buffer).

      • Aliquot Properly: Prepare single-use aliquots to avoid freeze-thaw cycles.

      • Perform an Activity Check: Do not assume the enzyme is active. Validate its catalytic competence using a standard chromogenic or fluorogenic substrate before proceeding with the NCI titration. A detailed validation protocol is provided below.

  • Substrate (this compound) Degradation: NCI is a highly reactive molecule and is prone to degradation.

    • Causality: NCI can be hydrolyzed by moisture in the air or in solvents. Furthermore, it can undergo photo-isomerization from the reactive trans-isomer to the less reactive cis-isomer upon exposure to light.

    • Solution:

      • Proper Storage: Store solid NCI powder desiccated at -20°C and protected from light.[2]

      • Fresh Stock Solution: Prepare NCI stock solutions fresh for each experiment. Dissolve the powder in a dry, inert solvent like acetonitrile or DMSO immediately before use. Do not store stock solutions in aqueous buffers for extended periods.

      • Minimize Light Exposure: Protect the stock solution and the assay plate from direct light.

  • Incorrect Buffer Preparation: The buffer environment is critical for enzyme function.

    • Causality: The pH of the buffer directly influences the protonation state of the catalytic triad residues (Ser-His-Asp) in the enzyme's active site, which is essential for catalysis.[3][4] An incorrect pH can render the enzyme inactive.

    • Solution:

      • Calibrate pH Meter: Always use a freshly calibrated pH meter to prepare your buffer.

      • Verify pH at Assay Temperature: Remember that the pH of some buffers (like Tris) is temperature-dependent. If you perform the assay at a different temperature than you prepared the buffer, the pH may shift.

      • Use High-Quality Reagents: Ensure all buffer components are of high purity and free from contamination.

Category 2: Assay Conditions

Even with perfect reagents, sub-optimal conditions will yield a poor signal.

  • Presence of Inhibitors: Your sample may contain compounds that inhibit the protease.

    • Causality: Serine proteases are inhibited by a wide range of compounds, including specific inhibitors like PMSF, AEBSF, and general protein denaturants.[5]

    • Solution:

      • Review Sample Preparation: Ensure no known protease inhibitors were added during sample purification.

      • Run a Spiked Control: If you suspect an inhibitor in your sample, run a control well containing a known amount of active enzyme spiked into your sample buffer. A reduced signal in this well compared to a clean buffer control points to inhibition.

Common Interfering Substance Mechanism of Interference
PMSF, AEBSF Irreversibly binds to the active site serine.
Benzamidine A competitive inhibitor that binds to the active site.
High Salt (>500 mM NaCl) Can disrupt ionic interactions and enzyme conformation.
SDS, other detergents Can denature the enzyme at higher concentrations.
Sodium Azide Can interfere with some coupled assay components (less common in direct NCI assays).
  • Sub-Optimal Temperature: Enzyme activity is temperature-dependent.

    • Causality: While moderate increases in temperature can increase reaction rates, excessively high temperatures will cause the enzyme to denature and lose activity.

    • Solution: Ensure your plate reader and reagents are equilibrated to the recommended assay temperature (typically 25°C or 37°C).

Category 3: Instrumental Setup

  • Incorrect Wavelength: This is a simple but common mistake.

    • Causality: The NCI assay relies on detecting a change in absorbance. Monitoring at the wrong wavelength will result in no detectable signal.

    • Solution: The reaction is typically monitored by the decrease in absorbance of this compound around 330-340 nm as it acylates the enzyme. Alternatively, some protocols monitor the formation of the cinnamoyl-enzyme intermediate at a different wavelength. Always verify the correct wavelength specified in your protocol or the literature for your specific enzyme.

Q2: The initial absorbance is high, but the change over time is almost zero. What does this indicate?

This observation points to a "burst" kinetic profile, which is characteristic of the NCI assay.[6][7]

  • Causality: The reaction proceeds in two steps: a very fast acylation of the enzyme's active site by NCI, followed by a very slow deacylation (hydrolysis of the cinnamoyl group from the enzyme). The initial, rapid drop in absorbance corresponds to the "burst" where all active enzyme sites are quickly acylated. This is the signal you are measuring for active site titration. The subsequent slow, near-zero rate is the rate-limiting deacylation step.

  • What this means for your experiment:

    • Successful Titration: This result is often the expected outcome. The magnitude of the initial "burst" (the total change in absorbance, ΔA) is proportional to the concentration of active enzyme sites.

    • High Background: If the initial absorbance is excessively high and obscures the burst, it may be due to the autohydrolysis of NCI in the buffer. Ensure you are using a freshly prepared substrate solution and subtract the signal from a "substrate only" blank control.

Frequently Asked Questions (FAQs)

Q1: How does the this compound assay work?

The this compound assay is an active site titration method used to determine the precise concentration of active serine proteases.[8] It operates on a two-step "ping-pong" mechanism:

  • Rapid Acylation: The NCI substrate rapidly and specifically binds to the active site of the serine protease. The serine residue (Ser-195 in chymotrypsin) performs a nucleophilic attack on the carbonyl carbon of NCI. This forms a stable, covalent trans-cinnamoyl-enzyme intermediate and releases imidazole. This step is very fast and is responsible for the initial "burst" of signal change.[3][6]

  • Slow Deacylation: The cinnamoyl-enzyme intermediate is then hydrolyzed by water, which regenerates the free, active enzyme and releases cinnamic acid. This second step is extremely slow compared to the first.

Because the acylation is stoichiometric (one NCI molecule per active site) and much faster than deacylation, the magnitude of the initial burst is a direct measure of the number of functional enzyme active sites in the solution.

G cluster_0 Step 1: Rapid Acylation (The 'Burst') cluster_1 Step 2: Slow Deacylation (Rate-Limiting) E Active Enzyme (E-OH) Complex E-NCI Complex E->Complex + NCI (fast) NCI This compound (NCI) AcylE Cinnamoyl-Enzyme (E-O-Cinnamoyl) Complex->AcylE k_acylation (very fast) Imidazole Imidazole AcylE->Imidazole + Imidazole AcylE2 Cinnamoyl-Enzyme (E-O-Cinnamoyl) FreeE Regenerated Enzyme (E-OH) AcylE2->FreeE + H₂O k_deacylation (very slow) H2O Water (H₂O) Cinnamate Cinnamic Acid FreeE->Cinnamate + Cinnamic Acid

Caption: Reaction mechanism of NCI with a serine protease.
Q2: How should I prepare and store my this compound stock solution?

Proper preparation and storage are critical for assay success.

  • Solvent Choice: this compound is poorly soluble in water and prone to hydrolysis. The recommended solvent is dry (anhydrous) acetonitrile . Dry DMSO can also be used.

  • Preparation:

    • Allow the NCI powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount in a fume hood.

    • Dissolve in the chosen anhydrous solvent to a typical stock concentration of 10-50 mM. Ensure it is fully dissolved.

  • Storage:

    • Short-term: Store the stock solution at -20°C in small, single-use aliquots in tightly sealed tubes. Protect from light by wrapping the tubes in foil.

    • Long-term: For long-term storage, it is best to store the compound as a dry powder at -20°C under desiccation. Do not store NCI in aqueous buffers.

Q3: What are the critical parameters to optimize for this assay?

While standard protocols exist, optimization may be required for your specific enzyme or experimental conditions.

Parameter Typical Range Reasoning & Considerations
pH 7.0 - 8.5Must be optimized for the specific protease. The pH affects the protonation of the catalytic histidine, which is crucial for the reaction.[3]
Temperature 25°C - 37°CHigher temperatures increase the reaction rate but can also lead to enzyme instability over time. Consistency is key.
Enzyme Concentration 1 - 10 µMThe concentration should be high enough to produce a measurable absorbance change but low enough to ensure the NCI is in molar excess.
NCI Concentration 50 - 200 µMShould be in at least 5- to 10-fold molar excess over the active enzyme concentration to ensure pseudo-first-order kinetics for the acylation step.

Experimental Protocols & Workflows

Workflow: Troubleshooting Low Signal

G start Low Signal Detected reagents Check Reagent Integrity start->reagents conditions Verify Assay Conditions start->conditions instrument Confirm Instrument Settings start->instrument enzyme_check Is Enzyme Active? (Run validation assay) reagents->enzyme_check 1. Enzyme substrate_check Is Substrate Fresh? (Prepare new stock) reagents->substrate_check 2. Substrate buffer_check Is Buffer Correct? (Check pH, re-make) reagents->buffer_check 3. Buffer inhibitor_check Inhibitors Present? (Run spiked control) conditions->inhibitor_check wavelength_check Correct Wavelength? (e.g., ~335 nm) instrument->wavelength_check enzyme_check->substrate_check Yes ok Problem Solved enzyme_check->ok No substrate_check->buffer_check Yes substrate_check->ok No buffer_check->ok No not_ok Consult Further buffer_check->not_ok Yes temp_check Correct Temperature? inhibitor_check->temp_check No inhibitor_check->ok Yes temp_check->ok No temp_check->not_ok Yes wavelength_check->ok No wavelength_check->not_ok Yes

Caption: A logical workflow for troubleshooting low signal in NCI assays.
Protocol 1: Active Site Titration with this compound

This protocol provides a general method for determining the active concentration of a serine protease like chymotrypsin.

Materials:

  • Purified serine protease solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • This compound (NCI) powder

  • Anhydrous acetonitrile

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of kinetic reads

Procedure:

  • Reagent Preparation:

    • Prepare fresh Assay Buffer and adjust the pH at the desired assay temperature.

    • Prepare a 10 mM stock solution of NCI in anhydrous acetonitrile. Protect from light.

    • Dilute the NCI stock solution in Assay Buffer to a working concentration of 200 µM. Prepare this solution immediately before use.

    • Dilute the enzyme stock to an estimated final concentration of 5-10 µM in Assay Buffer. Keep on ice.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at 335 nm .

    • Set the temperature to 25°C.

    • Program a kinetic read for 5 minutes, with readings every 5-10 seconds.

  • Assay Execution (96-well plate format):

    • Blank Wells: Add 190 µL of Assay Buffer and 10 µL of acetonitrile.

    • Substrate Control Wells: Add 100 µL of Assay Buffer and 100 µL of the 200 µM NCI working solution.

    • Test Wells: Add 100 µL of the diluted enzyme solution.

  • Initiate Reaction:

    • Place the plate in the spectrophotometer.

    • Start the reaction by adding 100 µL of the 200 µM NCI working solution to the Test Wells.

    • Immediately start the kinetic read.

  • Data Analysis:

    • Subtract the average absorbance of the Substrate Control wells from the Test Wells.

    • Plot absorbance vs. time. You should observe a rapid initial drop ("burst") followed by a slow linear phase.

    • Extrapolate the slow linear phase back to time zero. The Y-intercept represents the absorbance after the burst.

    • The magnitude of the burst (ΔA) is the difference between the initial absorbance (before adding NCI, which can be assumed to be the absorbance of the NCI solution) and the Y-intercept.

    • Calculate the active enzyme concentration using the Beer-Lambert law:

      • [Active Enzyme] = ΔA / (ε × l)

      • Where ΔA is the burst magnitude, l is the pathlength (cm), and ε is the molar extinction coefficient for the reaction (for chymotrypsin, the change in extinction coefficient at ~335 nm is approximately 7,970 M⁻¹cm⁻¹).

Protocol 2: Validation of Serine Protease Activity

This protocol uses a generic fluorogenic substrate to quickly confirm if your enzyme is catalytically active.[9]

Materials:

  • Purified serine protease solution

  • Assay Buffer (as above)

  • Fluorogenic protease substrate (e.g., Boc-Val-Pro-Arg-AMC for trypsin-like proteases; Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin-like proteases)

  • DMSO for dissolving substrate

  • Black, opaque 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.

  • Dilute the substrate stock in Assay Buffer to a 2X working concentration (e.g., 100 µM).

  • Dilute your enzyme in Assay Buffer to a test concentration (e.g., 10 nM).

  • In the 96-well plate, add 50 µL of the diluted enzyme solution to test wells. Add 50 µL of Assay Buffer to "no enzyme" control wells.

  • Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells.

  • Immediately place the plate in a fluorescence reader (e.g., Excitation: 360 nm, Emission: 460 nm for AMC-based substrates).

  • Monitor the increase in fluorescence over 15-30 minutes.

  • Interpretation: A robust, time-dependent increase in fluorescence in the "test wells" compared to negligible change in the "no enzyme" wells confirms your enzyme is active.

References

  • Wang, X., & Wang, D. I. C. (1996). Active-site titration of serine proteases in organic solvents. Biotechnology and Bioengineering, 50(3), 329-335. Retrieved from [Link]

  • Ascenzi, P., et al. (1987). Active-site titration of serine proteinases acting selectively on cationic substrates. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 915(3), 421-425. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.3: Chymotrypsin- A Case Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Burst kinetics in the conversion of p-nitrophenyl acetate by chymotrypsin. Retrieved from [Link]

  • Tanizawa, K., et al. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. Journal of Biochemistry, 88(4), 977-986. Retrieved from [Link]

  • McCauley, M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 978620. Retrieved from [Link]

  • Di Cera, E. (2009). Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration. Journal of Biological Chemistry, 284(21), 13915-13919. Retrieved from [Link]

  • Serrano, S. M., et al. (2023). Identifying and controlling inactive and active conformations of a serine protease. Science Advances, 9(15), eadg0389. Retrieved from [Link]

  • Graf, L., et al. (1996). Attempts to convert chymotrypsin to trypsin. Protein Engineering, Design and Selection, 9(3), 221-228. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-trans-Cinnamoylimidazole. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Buffer Conditions for N-trans-Cinnamoylimidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-trans-Cinnamoylimidazole (NCI) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the reactivity and stability of NCI, empowering you to make informed decisions about your buffer conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound.

1. What is this compound and what is it used for?

This compound is a reactive acylating agent. It is frequently used in biochemical assays, particularly for determining the concentration of active enzyme sites, a technique known as enzyme titration. A classic example is its use with serine proteases like chymotrypsin, where it acylates a specific serine residue in the active site.[1]

2. Why are buffer conditions so critical for NCI reactions?

The reactivity and stability of NCI are highly dependent on the pH of the solution. The imidazole leaving group has a pKa that influences the protonation state of the molecule, and the ester-like bond is susceptible to hydrolysis. Therefore, the choice of buffer, its pH, and its concentration can significantly impact the outcome of your experiment by affecting:

  • Stability of NCI: The rate of hydrolysis of NCI varies significantly with pH.

  • Reactivity with Nucleophiles: The desired reaction of NCI with your target molecule (e.g., an enzyme or a thiol-containing peptide) is also pH-dependent.

  • Solubility: NCI has limited solubility in aqueous solutions, which can be influenced by the buffer composition.

3. How should I prepare and store this compound stock solutions?

Due to its susceptibility to hydrolysis, it is crucial to handle NCI with care.

  • Solid Form: When stored as a solid in a tightly sealed container, NCI can be stable for up to six months under recommended storage conditions (typically -20°C).[2]

  • Stock Solutions: It is highly recommended to prepare fresh stock solutions for each experiment. If a stock solution must be prepared in advance, dissolve the NCI in a dry, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). These stock solutions should be stored in small aliquots at -20°C or -80°C and are generally usable for up to one month.[2][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis.

4. What is the optimal pH range for working with NCI?

The optimal pH is a balance between the stability of NCI and the reactivity of the nucleophile you are targeting. Generally, NCI is more stable at a slightly acidic pH (around 4-6). However, many common nucleophiles, such as the thiol group of cysteine, are more reactive at a neutral to slightly alkaline pH (around 7-8.5). Therefore, the ideal pH for your experiment will depend on the specific nucleophile and the desired reaction rate.

Troubleshooting Guide

This section provides solutions to common problems encountered during NCI reactions, with a focus on buffer-related issues.

Problem Potential Cause Troubleshooting Steps & Explanation
High background signal/Rapid loss of NCI Hydrolysis of NCI 1. Check the pH of your buffer: The rate of NCI hydrolysis increases significantly at neutral and alkaline pH. Consider running the reaction at a slightly lower pH if your nucleophile is still sufficiently reactive. 2. Prepare fresh NCI stock solution: NCI in solution, especially if exposed to moisture, will hydrolyze over time. 3. Use a non-nucleophilic buffer: Some buffer components can catalyze the hydrolysis of NCI. See the section on Buffer Selection for more details.
Slow or incomplete reaction with the target nucleophile Suboptimal pH for nucleophile reactivity 1. Increase the pH of the reaction buffer: The reactivity of many nucleophiles, such as thiols, increases as the pH approaches and surpasses their pKa, leading to deprotonation. For thiols, a pH range of 7.5-8.5 is often optimal. 2. Increase the concentration of the nucleophile: If the pH cannot be increased due to NCI instability, a higher concentration of the nucleophile can help drive the reaction to completion.
Precipitation in the reaction mixture Poor solubility of NCI or acylated product 1. Add a small percentage of an organic co-solvent: Including 5-10% of DMSO or acetonitrile in your final reaction mixture can improve the solubility of NCI and its products. Ensure the co-solvent is compatible with your biological system (e.g., enzyme activity). 2. Check the buffer concentration: High salt concentrations can sometimes lead to the precipitation of organic molecules. Try reducing the buffer concentration while ensuring adequate buffering capacity.
Inconsistent or irreproducible results Buffer catalysis or temperature fluctuations 1. Evaluate your buffer choice: Some buffer species can act as nucleophiles or general acids/bases, directly participating in the reaction and altering the rate. If you suspect buffer catalysis, try a different buffer system with a similar pKa. 2. Maintain a constant temperature: Reaction rates are temperature-dependent. Ensure all your reaction components and the reaction itself are maintained at a constant and recorded temperature.

In-Depth Scientific Insights

The pH-Dependent Stability of this compound

The hydrolysis of N-acetylimidazole is catalyzed by both acid and base. This means its rate of hydrolysis is lowest in the mid-pH range and increases sharply at both acidic and basic pH values.[4] We can expect this compound to exhibit a similar V-shaped pH-rate profile.

  • Acid-Catalyzed Hydrolysis (Low pH): At low pH, the imidazole nitrogen can become protonated. While the pKa of the conjugate acid of N-acylimidazoles is around 4, the protonated form is more susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis (High pH): At alkaline pH, the hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon of the acyl group, leading to rapid hydrolysis.

The interplay of these factors is visually summarized in the following diagram:

pH-Dependent Hydrolysis of NCI cluster_acid Acidic Conditions (pH < 4) cluster_neutral Near-Neutral Conditions (pH 4-7) cluster_alkaline Alkaline Conditions (pH > 7) Acid_NCI Protonated NCI (More reactive) Acid_Product Hydrolysis Products Acid_NCI->Acid_Product Acid-catalyzed hydrolysis Acid_H2O H₂O Neutral_NCI Neutral NCI (Relatively stable) Neutral_Product Slow Hydrolysis Neutral_NCI->Neutral_Product Spontaneous hydrolysis Neutral_H2O H₂O Alkaline_NCI Neutral NCI Alkaline_Product Hydrolysis Products Alkaline_NCI->Alkaline_Product Base-catalyzed hydrolysis Alkaline_OH OH⁻ (Strong nucleophile)

Caption: pH-dependent stability of this compound.

Buffer Selection: Beyond pH

The choice of buffer is not merely about maintaining a specific pH. The buffer components themselves can influence the reaction rate, a phenomenon known as buffer catalysis.

General Base Catalysis: Many common buffer anions (e.g., carboxylates, phosphates) can act as general bases, abstracting a proton from a nucleophile (like water or a thiol) in the transition state, thereby increasing its nucleophilicity and accelerating the reaction rate.

Nucleophilic Catalysis: Some buffers, particularly those with primary or secondary amine groups (like Tris or glycine), can act as nucleophiles themselves, reacting with NCI. This can lead to the consumption of your reagent and the formation of unwanted side products.

Recommended Buffers:

For minimizing buffer-related side reactions, consider using buffers with tertiary amines or non-nucleophilic components.

BufferpKa (at 25°C)Useful pH RangeComments
MES 6.155.5 - 6.7Good's buffer, generally considered non-nucleophilic.
PIPES 6.806.1 - 7.5Another Good's buffer with low reactivity.
MOPS 7.206.5 - 7.9Commonly used in cell culture and biochemical assays.
HEPES 7.557.0 - 8.0A widely used, non-coordinating buffer.
Phosphate 7.20 (pKa2)6.2 - 8.2Can exhibit general base catalysis. Use with caution and at the lowest effective concentration.
Tris 8.107.5 - 9.0Use with extreme caution. The primary amine is nucleophilic and can react with NCI.

Experimental Protocol: Testing for Buffer Catalysis

To determine if your buffer is influencing the reaction rate, you can perform the following experiment:

  • Prepare a series of reaction mixtures at the same pH but with different concentrations of the buffer (e.g., 25 mM, 50 mM, 100 mM, 200 mM).

  • Keep the concentrations of NCI and your nucleophile constant across all reactions.

  • Initiate the reaction and monitor the rate (e.g., by following the decrease in NCI absorbance or the formation of the product).

  • Plot the observed rate constant (k_obs) against the buffer concentration.

Troubleshooting Buffer Catalysis Start Plot k_obs vs. [Buffer] No_Catalysis Zero Slope: No significant buffer catalysis Start->No_Catalysis Slope ≈ 0 Catalysis Positive Slope: Buffer catalysis is occurring Start->Catalysis Slope > 0 Action Consider a different buffer system or extrapolate to zero buffer concentration Catalysis->Action

Caption: Decision workflow for identifying buffer catalysis.

By understanding the principles outlined in this guide, you will be better equipped to design robust experiments, troubleshoot unexpected results, and confidently optimize your buffer conditions for successful this compound reactions.

References

  • Reid, V. W., & O'Brien, P. J. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(11), 2531-2534.
  • Zaramella, S., et al. (2002). Stability Studies of N-Acylimidazoles. Helvetica Chimica Acta, 85(12), 4165-4176.
  • Bender, M. L., & Kaiser, E. T. (1962). The Chymotrypsin-Catalyzed Hydrolysis of N-Acetyl-L-tryptophan Methyl Ester at pH 7.9. The Effect of Added Nucleophiles. Journal of the American Chemical Society, 84(13), 2556-2561.

Sources

Preventing hydrolysis of N-trans-Cinnamoylimidazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-trans-Cinnamoylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound in aqueous solutions. As a highly reactive acylating agent, the stability of this compound is paramount for reproducible and accurate experimental outcomes. This resource, structured in a question-and-answer format, addresses common challenges and provides practical solutions to mitigate the hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

This compound is an acylating agent frequently used in biochemical assays, particularly for determining the concentration of active enzyme sites, such as in chymotrypsin.[1][2] It is a member of the N-acylimidazole family, which are known as moderately reactive electrophiles with good solubility in aqueous media.[3][4]

Hydrolysis is a significant concern because the N-acylimidazole bond is susceptible to cleavage by water, which acts as a nucleophile. This reaction, depicted in Figure 1, results in the formation of trans-cinnamic acid and imidazole, rendering the compound inactive as an acylating agent. The rate of this hydrolysis is highly dependent on experimental conditions, and failure to control it can lead to inaccurate quantification of enzymatic activity or other molecular interactions.

NTC This compound Products trans-Cinnamic Acid + Imidazole NTC->Products Hydrolysis H2O Water (H₂O) H2O->Products

Caption: Hydrolysis of this compound.

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

The stability of this compound in aqueous solutions is primarily influenced by three factors: pH, temperature, and buffer composition.

  • pH: The rate of hydrolysis is significantly affected by the hydrogen ion concentration.[5][6] Generally, N-acylimidazoles are more stable in acidic to neutral pH ranges and exhibit increased rates of hydrolysis under alkaline conditions due to the increased concentration of the more nucleophilic hydroxide ion.[3][7] The pH can also influence the protonation state of the imidazole leaving group, which in turn affects the reaction kinetics.[1][8]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[9][10] Therefore, it is crucial to maintain a constant and controlled temperature during experiments involving this compound.

  • Buffer Composition: The components of the buffer system can directly participate in the hydrolysis reaction.[11] Some buffer species can act as nucleophiles, accelerating the degradation of this compound. It is important to select a buffer system that is non-nucleophilic and compatible with the experimental goals.[12][13]

Q3: How can I monitor the hydrolysis of this compound in my experiments?

The hydrolysis of this compound can be monitored using several analytical techniques:

  • UV-Vis Spectrophotometry: This is a common and convenient method. This compound and its hydrolysis product, trans-cinnamic acid, have distinct UV absorbance spectra. By monitoring the change in absorbance at a specific wavelength over time, the rate of hydrolysis can be determined.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive and specific method for monitoring hydrolysis.[9] It allows for the separation and quantification of this compound and its degradation products, providing a more detailed picture of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the hydrolysis by observing the disappearance of proton signals corresponding to this compound and the appearance of signals from trans-cinnamic acid and imidazole.[14]

Troubleshooting Guide

Problem 1: Inconsistent results in enzyme activity assays using this compound.

Possible Cause: This is often due to uncontrolled hydrolysis of the this compound stock solution or within the assay itself.

Solutions:

  • Prepare Fresh Stock Solutions: Always prepare this compound stock solutions fresh for each experiment. If a stock solution must be stored, it should be in an anhydrous organic solvent (e.g., acetonitrile or DMSO) and kept at low temperature (-20°C or below) in a tightly sealed container.

  • Control Assay pH: Ensure that the pH of your assay buffer is well-controlled and in a range where the hydrolysis of this compound is minimized. A pH range of 6.0-7.5 is generally recommended for many applications.

  • Maintain Constant Temperature: Use a temperature-controlled cuvette holder or water bath to maintain a constant temperature throughout the assay.

  • Run a Blank Reaction: Always include a control reaction containing all assay components except the enzyme to measure the background rate of this compound hydrolysis. This background rate should be subtracted from the enzyme-catalyzed rate.

Start Inconsistent Results CheckStock Is the stock solution fresh? Start->CheckStock CheckStock->Start No, prepare fresh CheckpH Is the assay pH controlled? CheckStock->CheckpH Yes CheckpH->Start No, buffer correctly CheckTemp Is the temperature constant? CheckpH->CheckTemp Yes CheckTemp->Start No, use temp control RunBlank Have you run a blank? CheckTemp->RunBlank Yes RunBlank->Start No, run blank Solution Consistent results RunBlank->Solution Yes, subtract background

Caption: Troubleshooting inconsistent assay results.

Problem 2: Rapid degradation of this compound observed even in a buffered solution.

Possible Cause: The buffer components may be acting as nucleophiles and catalyzing the hydrolysis.

Solutions:

  • Choose a Non-Nucleophilic Buffer: Buffers containing primary or secondary amines (e.g., Tris) or carboxylate groups (e.g., acetate) can act as nucleophiles.[11] Consider using buffers with sterically hindered or non-nucleophilic functional groups, such as phosphate, HEPES, or MOPS.

  • Evaluate Buffer Concentration: Higher buffer concentrations can lead to increased rates of buffer-catalyzed hydrolysis.[11] Use the lowest buffer concentration that still provides adequate pH control.

Table 1: Recommended Buffer Systems for Use with this compound

BufferpKa at 25°CUseful pH RangeComments
Phosphate7.206.2 - 8.2Generally non-nucleophilic and a good choice.
HEPES7.486.8 - 8.2A zwitterionic buffer that is generally non-reactive.
MOPS7.096.5 - 7.9Another "Good's" buffer that is typically inert.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (high purity)

    • Anhydrous acetonitrile or DMSO

    • Microcentrifuge tubes or glass vials with screw caps

    • Argon or nitrogen gas (optional)

  • Procedure:

    • Weigh the required amount of this compound in a clean, dry vial.

    • Add the appropriate volume of anhydrous solvent to achieve the desired concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the solid completely.

    • (Optional) Purge the vial with argon or nitrogen gas to displace air and minimize moisture.

    • Seal the vial tightly.

    • For short-term storage (up to 24 hours), keep the solution on ice and protected from light.

    • For long-term storage, store at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Protocol 2: Spectrophotometric Assay for Monitoring this compound Hydrolysis
  • Instrumentation and Materials:

    • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

    • Quartz cuvettes

    • Buffer of choice (see Table 1)

    • This compound stock solution (from Protocol 1)

  • Procedure:

    • Set the spectrophotometer to the desired wavelength for monitoring the reaction. The optimal wavelength should be determined by scanning the UV-Vis spectrum of this compound and trans-cinnamic acid in the chosen buffer.

    • Equilibrate the buffer to the desired temperature in the cuvette holder.

    • Add a known volume of the buffer to a quartz cuvette.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to minimize its effect on the reaction.

    • Immediately start recording the absorbance at regular time intervals.

    • The rate of hydrolysis can be calculated from the initial linear portion of the absorbance versus time plot.

Start Start Assay SetWavelength Set Wavelength Start->SetWavelength EquilibrateBuffer Equilibrate Buffer SetWavelength->EquilibrateBuffer AddBuffer Add Buffer to Cuvette EquilibrateBuffer->AddBuffer AddNTC Add NTC Stock AddBuffer->AddNTC RecordAbsorbance Record Absorbance vs. Time AddNTC->RecordAbsorbance CalculateRate Calculate Hydrolysis Rate RecordAbsorbance->CalculateRate

Caption: Workflow for monitoring hydrolysis.

References

  • Tanizawa, K., & Bender, M. L. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977–986.
  • Hallas, G., & Smith, J. C. (1973). Kinetics of Trans-Cinnamic Anhydride Reactions Catalyzed by Pyridine, 4-dimethylaminopyridine, and N-methylimidazole. Journal of the Chemical Society, Perkin Transactions 2, (4), 453-456.
  • Zaramella, S., et al. (2002). Stability Studies of N-Acylimidazoles. Helvetica Chimica Acta, 85(12), 4167-4175.
  • Jasinski, D., et al. (2022). Structurally diverse acylimidazole reagents enhance RNA stability in vitro and in cells. bioRxiv.
  • Wang, L., et al. (2021). Native top-down mass spectrometry for monitoring the rapid chymotrypsin catalyzed hydrolysis reaction. Analytical Chemistry, 93(1), 589–596.
  • Jencks, W. P., & Carriuolo, J. (1961). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 83(7), 1743–1750.
  • Mandell, L., Moncrief, J. W., & Goldstein, J. H. (1963). Imidazole as a catalyst in acyl transfer.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Yoshida, M., & Hira, E. (2020). Recent applications of N-acyl imidazole chemistry in chemical biology. Chemical Science, 11(4), 1011-1016.
  • Brezinski, M. E. (2006). The Effect of Buffers on Protein Conformational Stability. American Pharmaceutical Review, 9(4), 84-89.
  • Castro, E. A., et al. (1982). Imidazole as leaving group in aromatic nucleophilic substitution reactions. Tetrahedron Letters, 23(11), 1219-1222.
  • Parker, L., & Krupka, R. M. (1965). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The pH dependence of the catalytic hydrolysis of N-acetyl-L-tryptophanamide by three forms of the enzyme at alkaline pH. Journal of Biological Chemistry, 240(2), 738-745.
  • Nor, M. I. B. M., & Pauzi, S. B. M. (2018). Evaluation of Buffer Stability for the Production of Small Molecules. International Journal of Engineering & Technology, 7(4.36), 112-115.
  • Um, I. H., & Lee, E. J. (1998). Effect of the acyl group in the reaction of imidazole with acyl-substituted 4-nitrophenyl acetates in acetonitrile and in aqueous acetonitrile with a low water content. Journal of the Chemical Society, Perkin Transactions 2, (11), 2465-2469.
  • Li, Z., et al. (2022). A Novel 2-Methylimidazole Promoted Oxyacyloxylation of α-Hydroxy Ketones and Anhydrides: An Easy Access to α-Acyloxy Ketones. Molecules, 27(19), 6523.
  • LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicology and applied pharmacology, 280(2), 249–262.
  • Kumar, V., et al. (2022). Effect of Different Buffer Components on IgG4 Stability. Journal of Pharmaceutical Sciences, 111(11), 3041-3048.
  • Jencks, W. P. (1981). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Accounts of Chemical Research, 14(12), 374-380.
  • ATSDR. (2004). Analytical Methods. In Toxicological Profile for Strontium. Agency for Toxic Substances and Disease Registry (US).
  • Terrier, F. (2013). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Society Reviews, 42(2), 844-855.
  • De Vleeschouwer, M., et al. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences, 92(4), 739-746.
  • Czernek, J., & Koutna, E. (2015). Kinetics of trypsin-catalyzed hydrolysis determined by isothermal titration calorimetry. Analytical Biochemistry, 486, 1-6.
  • Ormazábal-Toledo, R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 10, 836611.
  • Zupancic, S., et al. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta Pharmaceutica, 74(3), 395-410.
  • Tomizawa, M., & Casida, J. E. (1993). Hydrolysis of trans-Tetramethrin in Buffered Aqueous Solutions. Journal of Pesticide Science, 18(3), 249-254.
  • Zhang, H., et al. (2015). Graphene oxide-based chemiluminescent sensing platform for label-free detection of trypsin and its inhibitors. Analytical Methods, 7(18), 7575-7580.
  • Coppo, F., et al. (2020). Selenium Nucleophilicity and Electrophilicity in the Intra‐ and Intermolecular SN2 Reactions of Selenenyl Sulfide Probes. Chemistry – A European Journal, 26(68), 15830-15839.
  • Smith, M. B. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(51), 11843-11867.
  • Mensink, M. A., et al. (2017). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. European Journal of Pharmaceutics and Biopharmaceutics, 117, 169-177.
  • Malthouse, J. P. G. (2020).
  • BenchChem. (2025). Hydrolytic Stability of trans-4-Nitrocinnamoyl Chloride in Aqueous Solutions: A Technical Guide.
  • Konečnik, S., et al. (2015). Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. European Journal of Pharmaceutics and Biopharmaceutics, 93, 196-204.
  • Ozdemir, B., et al. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
  • Oszczapowicz, J., & Oszczapowicz, I. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(2), 3197–3211.
  • Jiang, S., et al. (2010). pH Shifting alters solubility characteristics and thermal stability of soy protein isolate and its globulin fractions in different pH, salt concentration, and temperature conditions. Journal of Agricultural and Food Chemistry, 58(13), 8035-8042.
  • da Silva, G. C., et al. (2015). Fast and sensitive collagen quantification by alkaline hydrolysis/hydroxyproline assay. Food Chemistry, 173, 619-623.

Sources

Dealing with insolubility of N-trans-Cinnamoylimidazole during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 13, 2026

Introduction

N-trans-Cinnamoylimidazole is a widely used reagent in biochemistry and drug development, primarily as an acylating agent for studying enzyme kinetics, such as with α-chymotrypsin.[1][2] Its utility is derived from the reactive acyl-imidazole bond. However, its planar, aromatic structure and limited hydrogen bonding capability contribute to its poor solubility in aqueous solutions, a common source of experimental variability and failure.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing solubility issues with this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer. What am I doing wrong?

This is the most common issue. This compound has very low intrinsic solubility in water. Direct addition of the solid powder to an aqueous buffer will almost certainly result in insolubility. The standard and required practice is to first prepare a concentrated stock solution in a water-miscible polar aprotic solvent and then add this stock solution to your buffer in a small volume.

Q2: What is the best solvent for preparing a stock solution?

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents for stock solutions.[3] They are polar enough to dissolve this compound at high concentrations and are miscible with water.[4] It is critical to use anhydrous grade solvents to prevent premature hydrolysis of the reagent.

Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why?

This is called "crashing out" and occurs when the final concentration of the organic solvent in the aqueous buffer is insufficient to keep the compound in solution. The highly polar aqueous environment drives the nonpolar compound out of solution. The key is to ensure the final concentration of your organic co-solvent (like DMSO) is high enough to maintain solubility, without compromising your experimental system (e.g., enzyme activity). A final concentration of 1-5% DMSO is often a good starting point, but this must be optimized.

Q4: Can I use sonication or gentle heating to aid dissolution?

Yes, both can be used cautiously. Sonication is effective for breaking up solid aggregates and accelerating dissolution in the initial stock solution. Gentle heating (e.g., to 30-40°C) can also increase solubility. However, prolonged heating or high temperatures should be avoided as they can accelerate the hydrolysis of the acyl-imidazole bond, leading to the formation of the less soluble trans-cinnamic acid.[5] Always check for solution clarity after it cools back to room temperature.

Q5: How does pH affect the solubility and stability of this compound?

The stability of this compound is pH-dependent. The acyl-imidazole bond is susceptible to hydrolysis, a reaction that is significantly faster at both acidic and alkaline pH.[6] Hydrolysis yields trans-cinnamic acid, which is less soluble than the parent compound in neutral or acidic solutions, and imidazole. This degradation not only reduces the concentration of your active reagent but can also introduce a new source of precipitation. Kinetic studies often utilize buffers in the pH range of 6.8-7.3 to balance enzyme activity and reagent stability.[1][2]

Part 2: In-Depth Troubleshooting Guide

Insolubility can manifest at various stages. This guide provides a logical workflow to diagnose and solve the problem.

Workflow: Diagnosing and Resolving Insolubility

G cluster_start cluster_stock Issue at Stock Solution Stage cluster_dilution Issue at Final Dilution Stage cluster_reaction Issue During Reaction/Incubation start Insolubility Observed (Precipitate, Cloudiness) stock_issue Is the stock solution (e.g., in DMSO) clear? start->stock_issue stock_no No: Particulates in Stock stock_issue->stock_no No stock_yes Yes: Stock is Clear stock_issue->stock_yes Yes stock_action Action: 1. Sonicate vial for 5-10 min. 2. Gently warm (37°C). 3. Use fresh, anhydrous solvent. 4. Check compound purity. stock_no->stock_action dilution_issue Precipitate forms upon dilution into aqueous buffer. stock_yes->dilution_issue reaction_issue Solution becomes cloudy over time. stock_yes->reaction_issue dilution_action Action: 1. Increase final % of co-solvent (e.g., DMSO). 2. Add stock solution to vigorously vortexing buffer. 3. Check buffer pH and compatibility. 4. Lower the final compound concentration. dilution_issue->dilution_action reaction_action Action: 1. Suspect hydrolysis to cinnamic acid. 2. Verify buffer pH is optimal (e.g., ~7.0). 3. Run reaction at a lower temperature if possible. 4. Reduce incubation time. reaction_issue->reaction_action

Caption: Troubleshooting flowchart for solubility issues.

Part 3: Protocols and Best Practices

Proactive measures are the most effective way to handle this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol is designed to create a stable, usable stock solution, minimizing the risk of hydrolysis and insolubility.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen), optional but recommended

  • Sterile, dry microcentrifuge tubes or amber glass vials

Methodology:

  • Pre-Weighing: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aliquot: Weigh the desired amount of solid into a dry vial in a low-humidity environment if possible.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).

    • Causality: Using an anhydrous solvent is paramount. Water will initiate hydrolysis of the acyl-imidazole bond, leading to the formation of insoluble cinnamic acid.[5]

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Inert Gas Blanket (Optional): Gently flush the headspace of the vial with argon or nitrogen before final capping. This displaces oxygen and moisture, enhancing long-term stability.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

Data Summary: Solvent Selection

The choice of solvent is critical. The principle of "like dissolves like" applies; the aromatic, somewhat nonpolar structure of this compound favors polar aprotic solvents over highly polar protic solvents like water or ethanol.[4][7]

SolventTypePolarity IndexSuitability for StockRationale
DMSO Polar Aprotic7.2Excellent High dissolving power, water-miscible. Use anhydrous.
DMF Polar Aprotic6.4Good Similar to DMSO, but more toxic. Use anhydrous.
Acetonitrile Polar Aprotic5.8Moderate Can be used, but may require higher volumes.
Ethanol/Methanol Polar Protic4.3 / 5.1Poor Low solubility; protic nature can facilitate hydrolysis.
Water/Aqueous Buffer Polar Protic10.2Insoluble Direct dissolution is not feasible.

Solvent properties are compiled from various chemical resources.[3][8][9]

Visualization: The Co-Solvent Strategy

When adding the DMSO stock to an aqueous buffer, you are creating a mixed-solvent system. The goal is to keep the compound in a "solubility window" where the solvent mixture is polar enough to be compatible with the assay but nonpolar enough to keep the compound dissolved.

G cluster_0 Initial State: Separate Components cluster_1 Final State: Mixed System stock Compound in 100% DMSO (Soluble) final_mix Final Mixture (e.g., 98% Buffer, 2% DMSO) Compound remains soluble stock->final_mix Add small volume buffer Aqueous Buffer (Incompatible) buffer->final_mix Vortexing

Caption: Conceptual model of creating a successful co-solvent system.

References

  • Berezin, I.V., Varfolomeev, S.D., & Martinek, K. (n.d.). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. ResearchGate. Retrieved from [Link]

  • Tanizawa, K., & Bender, M. L. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977–986. Retrieved from [Link]

  • Tran, N. N., et al. (2018). Synthesis and plant growth inhibitory activity of N-trans-cinnamoyltyramine: its possible inhibition mechanisms and biosynthesis pathway. ResearchGate. Retrieved from [Link]

  • Behme, M. T., & Cordes, E. H. (1967). Solvent effects on the cinnamoylation of n-propyl alcohol catalyzed by N-methylimidazole and 4-dimethylaminopyridine. Journal of Organic Chemistry, 32(9), 2623-2627. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-trans-Cinnamoyltyramine. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Bellon, G., et al. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry, 137(1), 151-155. Retrieved from [Link]

  • Lu, T. (2021). The regulation on molecular properties of trans-cinnamaldehyde (trans-3-phenylprop-2-enaldehyde) by external physical electric field. ResearchGate. Retrieved from [Link]

  • Hierl, M. A., Gamson, E. P., & Klotz, I. M. (1979). Kinetics of Trans-Cinnamic Anhydride Reactions Catalyzed by Pyridine, 4-dimethylaminopyridine, and N-methylimidazole. Journal of the American Chemical Society, 101(20), 6020-6022. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Docking Study of N-(Cinnamoyl)- N'-(substituted)acryloyl Hydrazide Derivatives Containing Pyridinium Moieties as a Novel Class of Filamentous Temperature-Sensitive Protein Z Inhibitors against the Intractable Xanthomonas oryzae pv. oryzae Infections in Rice. Journal of Agricultural and Food Chemistry, 70(1), 317-327. Retrieved from [Link]

Sources

Improving the stability of N-trans-Cinnamoylimidazole stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-trans-Cinnamoylimidazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound stock solutions. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity and reliability of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter with your this compound stock solutions in a direct question-and-answer format.

Question: My this compound stock solution, prepared in an organic solvent, has turned cloudy or formed a precipitate after storage or upon dilution into my aqueous buffer. What is happening and how can I resolve this?

Answer:

Causality: This is the most common issue and is almost always due to the low aqueous solubility of this compound. While it may dissolve readily in organic solvents like DMSO or ethanol, its solubility in aqueous solutions is poor. When the concentrated organic stock is diluted into an aqueous buffer, the concentration of the organic solvent drops significantly, causing the compound to "crash out" or precipitate. Precipitation can also occur during cold storage (e.g., at 4°C or -20°C) if the concentration of the compound exceeds its solubility limit in the chosen solvent at that temperature.

Immediate Solutions:

  • Gentle Warming: Warm the stock solution vial in a water bath set to 30-37°C for a few minutes. Agitate or vortex gently. Often, the precipitate will redissolve. Ensure the solution is completely clear before use.

  • Sonication: If warming is ineffective, briefly sonicate the vial in a bath sonicator. This can help break up and redissolve fine precipitates.

  • Re-evaluation of Dilution: When adding the stock to your aqueous buffer, ensure rapid and thorough mixing. Add the stock solution dropwise to the vortexing buffer to minimize localized high concentrations that promote precipitation.

Long-Term Prevention:

  • Lower Stock Concentration: Prepare a less concentrated stock solution if your experimental design allows.

  • Optimize Solvent Choice: While DMSO is common, for some aqueous systems, using ethanol or acetonitrile as the stock solvent might be preferable. Always check the tolerance of your experimental system (e.g., cells, enzymes) to the final solvent concentration.

  • Pre-warm Buffer: Adding cold stock solution to a cold buffer can exacerbate precipitation. Allowing both to reach room temperature before mixing can help.

Question: I suspect my stock solution has degraded over time. How can I verify its integrity and concentration?

Answer:

Causality: this compound is an acylimidazole, a class of compounds known for their susceptibility to hydrolysis. The primary degradation pathway is the hydrolytic cleavage of the acyl-imidazole bond, yielding trans-cinnamic acid and imidazole.[1][2] This reaction is accelerated by the presence of water (even trace amounts in solvents) and by pH conditions outside the optimal range.[1][3]

Verification Protocol: UV-Vis Spectrophotometry This is the most straightforward method to quickly assess the integrity of your solution. This compound has a characteristic UV absorbance profile distinct from its degradation products.

  • Principle: The intact molecule has a strong absorbance maximum. Cinnamaldehyde, a related compound, shows a strong absorption band around 290 nm.[4] While the exact maximum for this compound may vary slightly with the solvent, you can monitor the intensity of this peak over time. A significant decrease in absorbance at this wavelength suggests degradation.

  • For a quick protocol, please refer to Protocol 2: Assessing Stock Solution Stability via UV-Vis Spectrophotometry in the protocols section below.

Advanced Verification (If available):

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. An HPLC run will show a primary peak for the intact this compound and separate, smaller peaks for any degradation products. Comparing the peak area of the parent compound over time provides a quantitative measure of stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the chemical structure. The appearance of new peaks corresponding to trans-cinnamic acid and imidazole would be definitive proof of hydrolysis.

Question: My solution is rapidly losing its characteristic yellow color. What does this signify?

Answer:

Causality: While this compound itself is typically a white or off-white solid, solutions in certain organic solvents can appear pale yellow.[5] A rapid loss of this color, or a change in its UV-Vis spectrum, can indicate degradation. The cinnamoyl group contains a conjugated system responsible for its chromophoric properties. Hydrolysis or other reactions that disrupt this conjugation will alter the absorbance profile and potentially the visible color.

Troubleshooting Steps:

  • Check for Contaminants: Ensure your solvent was pure and anhydrous to begin with. Contaminants could catalyze degradation.

  • Protect from Light: The trans double bond in the cinnamoyl group can be susceptible to photoisomerization to the cis form, which may have different properties and stability. While not strictly degradation, it is an alteration of the molecule. Store solutions protected from light.

  • Confirm Hydrolysis: Use the UV-Vis spectrophotometry method described above to check for signs of hydrolysis.

Frequently Asked Questions (FAQs)

What is the best solvent for preparing this compound stock solutions?

The ideal solvent must balance high solubility with chemical inertness to ensure stability. Protic solvents should generally be avoided.[6]

SolventRelative Polarity[7]Suitability & Comments
Dimethyl Sulfoxide (DMSO) 0.444Highly Recommended. Excellent solvating power for many organic molecules. Ensure use of anhydrous/molecular biology grade to minimize water content.
Acetonitrile (ACN) 0.460Recommended. Good alternative to DMSO. It is aprotic and less reactive. Ensure use of anhydrous grade.
Ethanol (EtOH) 0.654Use with Caution. While it can be a good solvent, it is a protic solvent and can participate in slow hydrolysis or transesterification over long-term storage. Best for solutions prepared fresh for immediate use.
Water 1.000Not Recommended. this compound has very low solubility and is susceptible to rapid hydrolysis in aqueous solutions.
Halogenated Solvents (DCM, Chloroform) 0.309 (DCM)Not Recommended for Stock Solutions. While the compound is soluble, these solvents are volatile and not compatible with most biological assays.[6][8]
What are the optimal storage conditions for stock solutions?

Proper storage is critical to maximizing the shelf-life of your solution.

ParameterRecommendationRationale
Temperature -20°C or lowerSlows the rate of chemical degradation (hydrolysis).
Light Store in amber vials or wrap vials in foilProtects against potential photodegradation or photoisomerization of the trans-double bond.
Atmosphere Overlay with an inert gas (Argon or Nitrogen)Displaces oxygen and moisture, further preventing oxidative degradation and hydrolysis.[9]
Container Glass vials with Teflon-lined capsAvoids leaching of plasticizers from plastic tubes (e.g., Eppendorf tubes) by organic solvents and provides a superior seal against moisture.[9]
What is the expected shelf-life of a properly prepared stock solution?

When prepared in anhydrous DMSO or Acetonitrile, protected from light and moisture, and stored at -20°C, a stock solution of this compound can be expected to be stable for 1-3 months . For critical applications, it is best practice to prepare fresh solutions or re-validate the concentration of older stocks using spectrophotometry before use.

Experimental Protocols & Diagrams

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a 10 mM stock solution in anhydrous DMSO with optimal stability.

Materials:

  • This compound powder (CAS: 1138-15-4)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sealed bottle

  • 2 mL amber glass vial with a Teflon-lined screw cap

  • Calibrated analytical balance

  • Inert gas (Argon or Nitrogen) cylinder with regulator

  • Sterile syringes and needles

Procedure:

  • Pre-weigh Vial: Tare the empty, clean, and dry amber vial with its cap on the analytical balance.

  • Weigh Compound: Carefully weigh approximately 3.96 mg of this compound (MW: 198.22 g/mol ) directly into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / 198.22 g/mol ) / 0.010 mol/L

    • Example: For 3.96 mg, the required volume is 2.00 mL.

  • Solvent Addition: In a fume hood, use a dry syringe to carefully add the calculated volume of anhydrous DMSO to the vial.

  • Inert Gas Purge: Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen gas to displace air and moisture.

  • Seal and Dissolve: Immediately cap the vial tightly. Vortex or gently agitate at room temperature until the solid is completely dissolved. A brief, gentle warming (to ~30°C) may be used if necessary.

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Wrap the vial in parafilm for an extra seal and store it at -20°C, protected from light.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh this compound in tared amber vial calc 2. Calculate required volume of anhydrous DMSO weigh->calc add 3. Add DMSO to vial calc->add purge 4. Purge headspace with inert gas (Ar/N2) add->purge dissolve 5. Cap, vortex, and ensure complete dissolution purge->dissolve store 6. Label and store at -20°C, protected from light dissolve->store G cluster_troubleshoot Troubleshooting Decision Tree start Stock solution appears unstable (e.g., cloudy, colorless) q1 Is there a precipitate? start->q1 a1_yes Warm gently (37°C) & vortex/sonicate q1->a1_yes Yes q1_no Is solution discolored or suspected of degradation? q1->q1_no No q2 Did it redissolve? a1_yes->q2 a2_yes Solution is usable. Prevent future issues: - Use anhydrous solvent - Store properly q2->a2_yes Yes a2_no Discard solution. Prepare a fresh, possibly more dilute, stock. q2->a2_no No a1_no_action Perform UV-Vis Scan (Protocol 2) q1_no->a1_no_action q3 Absorbance at λmax decreased >10% from 'Time Zero' value? a1_no_action->q3 q3->a2_no Yes a3_no Solution is likely stable. Continue to monitor. q3->a3_no No

Caption: Decision tree for troubleshooting unstable solutions.

References
  • Tanizawa, K., & Bender, M. L. (1974). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biological Chemistry. Available at: [Link]

  • Connors, K. A., & Albert, K. S. (1973). Kinetics of Trans-Cinnamic Anhydride Reactions Catalyzed by Pyridine, 4-dimethylaminopyridine, and N-methylimidazole. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Vazquez, D. C., & Bender, M. L. (1967). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The pH dependence of the catalytic hydrolysis of N-acetyl-L-tryptophanamide by three forms of the enzyme at alkaline pH. Journal of Biological Chemistry. Available at: [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). Stability Studies of N-Acylimidazoles. ResearchGate. Available at: [Link]

  • Chemical Point. (n.d.). This compound. Available at: [Link]

  • SpectraBase. (n.d.). 1-trans-Cinnamoylimidazole. Available at: [Link]

  • Singh, S., et al. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]

  • Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society. Available at: [Link]

  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Available at: [Link]

  • Organic Syntheses. (n.d.). trans-1-PHENYL-1,3-BUTADIENE. Available at: [Link]

  • Staab, H. A. (1992). Preparation of n-acylimidazoles. Google Patents.
  • ResearchGate. (n.d.). UV/vis spectroscopic titration of trans-1⊂CB [10](0.1 mM) to determine... Available at: [Link]

  • Kim, K., et al. (2022). Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study. PMC. Available at: [Link]

  • Kumar, V., et al. (2024). A novel UV spectroscopic method for simultaneous estimation of nicotinamide and metronidazole in bulk and semi-solid dosage form. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Wang, W. L., et al. (2014). Kinetic models and pathways of ronidazole degradation by chlorination, UV irradiation and UV/chlorine processes. Water Research. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of cinnamaldehyde solution; polydopamine coated quartz... Available at: [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Available at: [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • Zhao, H., et al. (2022). Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2023). Crystal Structure, Raman, FTIR, UV-Vis Absorption, Photoluminescence Spectroscopy, TG–DSC and Dielectric Properties of New Semiorganic Crystals of 2-Methylbenzimidazolium Perchlorate. Available at: [Link]

Sources

Factors affecting the rate of N-trans-Cinnamoylimidazole acylation

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: N-trans-Cinnamoylimidazole Acylation >

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound (NTC) acylation reactions. This guide is designed to provide in-depth insights and practical troubleshooting advice for professionals utilizing NTC as an acylating agent, particularly in the context of studying enzyme kinetics (e.g., with serine proteases like chymotrypsin) or other nucleophilic substitution reactions.

Here, we move beyond simple protocols to explain the causality behind experimental observations, ensuring your methodologies are robust and your results are reliable.

Part 1: Core Principles of NTC Acylation

This compound is a highly useful reagent because its reaction can be easily monitored spectrophotometrically. The cinnamoyl group absorbs strongly in the UV spectrum, and its absorbance profile changes upon reaction, allowing for real-time kinetic analysis. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1]

The overall process involves two key steps, especially in enzyme-catalyzed reactions[2]:

  • Acylation: A nucleophile (e.g., the serine residue in chymotrypsin's active site) attacks the carbonyl carbon of NTC. This forms a tetrahedral intermediate which then collapses, releasing the imidazole leaving group and forming a cinnamoyl-enzyme intermediate.[2][3]

  • Deacylation: The acyl-enzyme intermediate reacts with a second nucleophile (typically water) to release the cinnamoyl group and regenerate the free enzyme or initial nucleophile.[2]

For many serine proteases, the acylation step is very fast, while the deacylation step is much slower and thus rate-limiting for the overall hydrolysis.[2]

NTC Acylation Mechanism cluster_acylation Step 1: Acylation cluster_deacylation Step 2: Deacylation NTC This compound (Substrate) TS1 Tetrahedral Intermediate NTC->TS1 Nuc Nucleophile (e.g., Ser-OH) Nuc->NTC Attack Acyl_Int Acyl-Intermediate (e.g., Cinnamoyl-Ser) TS1->Acyl_Int Imidazole release Imidazole Imidazole (Leaving Group) Water Water (Nucleophile) TS2 Tetrahedral Intermediate Acyl_Int->TS2 Water->Acyl_Int Attack Product Cinnamic Acid (Product) TS2->Product Nucleophile release Regen_Nuc Regenerated Nucleophile

Caption: General mechanism for nucleophilic acylation using NTC.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my observed reaction rate significantly slower than reported in the literature?

A1: This is a common issue that can stem from several factors. Systematically check the following:

  • pH of the Buffer: This is the most critical parameter. The acylation rate of NTC is highly pH-dependent.[2][3] The protonation state of both the nucleophile and the imidazole leaving group affects their reactivity. For enzyme-catalyzed reactions, the pH controls the ionization state of active site residues (like histidine-57 in trypsin), which is crucial for catalysis.[4]

    • Action: Prepare fresh buffer and meticulously verify its pH at the experimental temperature. Do not assume the pH of a stock solution is correct after dilution or temperature change.

  • Substrate Integrity: NTC can hydrolyze spontaneously in aqueous solutions. If your stock solution is old or was prepared improperly, its effective concentration will be lower than calculated.

    • Action: Prepare a fresh stock solution of NTC in a dry, aprotic solvent (like acetonitrile or DMSO) and add it to the aqueous buffer immediately before starting the experiment.

  • Nucleophile/Enzyme Activity: If using an enzyme, its activity can be compromised by improper storage, freeze-thaw cycles, or the presence of inhibitors.

    • Action: Use a fresh aliquot of the enzyme. If possible, perform an active site titration (e.g., using this compound itself with known active enzyme) to determine the concentration of active enzyme.[5]

Q2: I'm observing a high rate of product formation even before adding my enzyme/nucleophile. What's causing this high background reaction?

A2: You are likely observing the uncatalyzed hydrolysis of this compound by water or buffer components.

  • Causality: The acyl-imidazole bond is susceptible to nucleophilic attack by water (hydrolysis), especially at neutral to alkaline pH.[6] Buffer components themselves can also act as nucleophiles. For instance, buffers with primary or secondary amine groups (like Tris) can react with NTC.

  • Solution:

    • Run a Control: Always measure the rate of reaction in the buffer without your specific nucleophile/enzyme. This background rate must be subtracted from your experimental rate.

    • Optimize pH: While a higher pH can increase the rate of your desired reaction, it will also increase the rate of background hydrolysis. You may need to work at a slightly lower pH to find an optimal signal-to-noise ratio.

    • Choose an Inert Buffer: Use buffers that are poor nucleophiles, such as phosphate, HEPES, or MOPS.

Q3: My kinetic data is not reproducible between experiments. What should I focus on?

A3: Reproducibility issues almost always point to subtle variations in experimental conditions.

  • Temperature Control: Acylation reactions are temperature-sensitive. Ensure your reaction vessel (e.g., cuvette holder in a spectrophotometer) is properly thermostatted and allowed to equilibrate.[7]

  • Reagent Preparation: As mentioned, the freshness and concentration of NTC are critical. Use a consistent procedure for preparing and introducing the substrate.

  • Pipetting Accuracy: When working with potent enzymes or low substrate concentrations, small errors in pipetting can lead to large variations in rates. Calibrate your pipettes regularly.

  • Mixing: Ensure rapid and thorough mixing of reagents upon initiation of the reaction, especially for fast kinetics. Use a standardized mixing procedure.

Troubleshooting Flowchart start Problem: Low or Irreproducible Reaction Rate check_ph Is the buffer pH correct and stable? start->check_ph check_ntc Is the NTC solution freshly prepared? check_ph->check_ntc Yes end_ph Solution: Prepare fresh buffer, verify pH at experimental temp. check_ph->end_ph No check_nuc Is the nucleophile/enzyme active and at the correct concentration? check_ntc->check_nuc Yes end_ntc Solution: Prepare fresh NTC in dry solvent just before use. check_ntc->end_ntc No check_temp Is the temperature accurately controlled? check_nuc->check_temp Yes end_nuc Solution: Use fresh enzyme/nucleophile, perform activity assay. check_nuc->end_nuc No end_temp Solution: Ensure proper thermostatting and equilibration time. check_temp->end_temp No

Caption: A logical workflow for troubleshooting NTC acylation issues.

Data Summary: The Impact of pH

The rate of acylation is profoundly influenced by pH. This is due to the dual requirement of having a sufficiently nucleophilic attacking group (which is typically deprotonated) and a good leaving group (imidazole is a better leaving group when it can be protonated). For many enzyme systems, this results in a bell-shaped pH-rate profile.[2][4]

pHRelative Reaction Rate (k_obs)Key Considerations
< 6.0Very LowThe key nucleophile (e.g., His in an enzyme active site) is often protonated and inactive.[4]
6.5 - 8.0High / OptimalRepresents the optimal balance for many systems, where the enzyme's catalytic machinery is active and the substrate is reactive.[2]
> 8.5DecreasingThe enzyme may begin to denature or enter an inactive ionization state. Background hydrolysis of NTC becomes significant.[6]

Note: This table provides a generalized trend for a typical serine protease like chymotrypsin. The exact optimal pH is specific to the nucleophile or enzyme being studied.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of NTC for kinetic experiments.

Rationale: NTC is susceptible to hydrolysis. Preparing the stock in a dry, aprotic solvent minimizes degradation prior to its introduction into the aqueous reaction buffer.

Materials:

  • This compound (high purity)

  • Acetonitrile (anhydrous, spectrophotometric grade)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

Procedure:

  • Weigh out the required amount of NTC on an analytical balance in a fume hood.

  • Transfer the solid to a clean, dry glass vial.

  • Add the appropriate volume of anhydrous acetonitrile to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light. For best results, use within one week of preparation.

Protocol 2: Measuring the Rate of Acylation by UV-Vis Spectrophotometry

Objective: To determine the initial rate of an NTC acylation reaction.

Rationale: This protocol uses a thermostatted UV-Vis spectrophotometer to monitor the reaction in real-time. The initial rate is calculated from the linear portion of the kinetic trace to avoid complications from substrate depletion or product inhibition.

Procedure:

  • Instrument Setup:

    • Set the spectrophotometer to the desired wavelength for monitoring the reaction (typically around 340 nm, where the change between NTC and the product is significant).

    • Set the cuvette holder to the desired reaction temperature (e.g., 25°C).

  • Reaction Mixture Preparation:

    • In a 1 mL cuvette, add the appropriate volume of reaction buffer.

    • Add the solution containing the nucleophile (e.g., enzyme solution).

    • Place the cuvette in the thermostatted holder and allow it to equilibrate for at least 5 minutes.

  • Initiating the Reaction:

    • Add a small volume of the NTC stock solution to the cuvette to initiate the reaction. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid affecting protein structure or reaction kinetics.

    • Immediately and rapidly mix the contents of the cuvette by inverting with parafilm or using a cuvette stirrer.

  • Data Acquisition:

    • Start recording the absorbance as a function of time immediately after mixing.

    • Collect data for a sufficient duration to establish a clear initial linear phase.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Determine the slope of the initial, linear portion of the curve (dA/dt).

    • Convert this rate from absorbance units per minute to molar concentration per minute using the Beer-Lambert law (Rate = (dA/dt) / Δε), where Δε is the difference in molar extinction coefficient between the product and the reactant at the monitored wavelength.

References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • StudySmarter. (2022). Acylation: Definition, Example & Preparation, Mechanism. StudySmarter.
  • Hirohara, H., et al. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. The Journal of Biochemistry, 88(4), 977-86.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Benchchem.
  • Bender, M. L., & Kaiser, E. T. (1962). The Mechanism of Trypsin-catalyzed Hydrolyses. The Cinnamoyl-trypsin Intermediate. Journal of the American Chemical Society.
  • Hirohara, H., et al. (1980). Kinetic Study on the Acylation Step of α-Chymotrypsin-Catalyzed Hydrolysis of Acylimidazole. The Journal of Biochemistry, Oxford Academic. [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams.
  • Fife, T. H., & De, N. C. (1974). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society.
  • Study.com. (n.d.). Acylation: Mechanism & Reaction - Lesson. Study.com.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Ragy, M. T., & Nagy, O. B. (1996). On the relative leaving group abilities of imidazole and the substituted phenoxide ions. The effect of the acyl group. Semantic Scholar.
  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.
  • University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Fife, T. H., et al. (1980). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles.
  • Martinek, K., et al. (1975).
  • Organic Chemistry Lab Videos. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube.
  • Hess, G. P., et al. (1966). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The pH dependence of the catalytic hydrolysis of N-acetyl-L-tryptophanamide by three forms of the enzyme at alkaline pH. Journal of Biological Chemistry.
  • MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI.
  • Kuzmič, P., et al. (2023).
  • National Center for Biotechnology Information. (2023).
  • Francisco, W. A., et al. (2002). pH Dependence of peptidylglycine monooxygenase. Mechanistic implications of Cu-methionine binding dynamics. Journal of Biological Chemistry.
  • El-Faham, A., et al. (2009). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Molecules.
  • Brocklehurst, K., & Williamson, K. (1967). The pH-dependence of the rate of deacylation of α-benzamido-cis-cinnamoyl-α-chymotrypsin.

Sources

How to handle cis-isomer contamination in N-trans-Cinnamoylimidazole samples

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling cis-Isomer Contamination

Welcome to the technical support center for N-trans-Cinnamoylimidazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by cis-isomer contamination in your this compound samples. As Senior Application Scientists, we understand the critical importance of isomeric purity in research and development and have compiled this guide based on established scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses common questions regarding the origin, impact, and detection of cis-isomer contamination.

Q1: What is this compound and why is isomeric purity important?

This compound is a reagent commonly used in biochemical and pharmaceutical research, notably as an acylating agent for studying enzyme kinetics, such as with α-chymotrypsin.[1] The "trans" designation refers to the stereochemistry of the carbon-carbon double bond in the cinnamoyl group. Isomeric purity is crucial because the cis and trans isomers can exhibit significantly different chemical and biological activities. For instance, this compound is known to react more readily with the active site of α-chymotrypsin than its cis-stereoisomer.[2] The presence of the less reactive cis-isomer can lead to inaccurate kinetic measurements and misleading experimental outcomes.

Q2: How does cis-isomer contamination occur in my this compound sample?

The primary cause of cis-isomer formation in a sample of this compound is photoisomerization . Exposure to light, particularly ultraviolet (UV) radiation, can induce the conversion of the thermodynamically more stable trans-isomer to the cis-isomer.[2] This can occur during synthesis, purification, storage, or even during an experiment if the sample is exposed to ambient light for extended periods. Therefore, proper handling and storage of this compound are critical to maintaining its isomeric integrity.[3][4][5]

Q3: How can I detect the presence of the cis-isomer in my sample?

Several analytical techniques can be employed to detect and quantify cis-isomer contamination. The most common and effective methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between cis and trans isomers.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the two isomers, allowing for their individual quantification.[8][9][10]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The cis and trans isomers have distinct electronic structures, resulting in different UV-Vis absorption spectra.[11][12][13][14]

The choice of method will depend on the available instrumentation and the required level of sensitivity and accuracy.

II. Troubleshooting Guide: Detection and Quantification

This section provides detailed guidance on using common analytical techniques to identify and quantify cis-isomer contamination.

A. Detection and Quantification by ¹H NMR Spectroscopy

Principle: The spatial arrangement of the protons on the carbon-carbon double bond in cis and trans isomers results in different magnetic environments. This leads to distinct chemical shifts and, most importantly, different coupling constants (J-values) for these protons in the ¹H NMR spectrum.[15][16]

Key Differentiating Features:

  • Coupling Constant (J): The coupling constant between the two vinyl protons (Hα and Hβ) is the most reliable indicator.

    • Jtrans is typically in the range of 11-19 Hz .[7][17]

    • Jcis is significantly smaller, usually in the range of 5-14 Hz .[7][17]

  • Chemical Shift: The chemical shifts of the vinyl protons will also differ between the two isomers. In many substituted alkenes, the protons of the cis isomer appear at a slightly different chemical shift compared to the trans isomer.[7]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a small amount of the N-cinnamoylimidazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify the signals corresponding to the vinyl protons (typically in the range of 6-8 ppm).

    • Measure the coupling constant (J-value) for the doublets corresponding to these protons.

    • A larger coupling constant (e.g., ~15-16 Hz) indicates the trans-isomer, while a smaller coupling constant (e.g., ~10-12 Hz) suggests the presence of the cis-isomer.

  • Quantification: Integrate the signals corresponding to a specific proton (e.g., Hα or Hβ) for both the cis and trans isomers. The ratio of the integrals will give the relative abundance of each isomer.

Data Interpretation Table:

IsomerTypical Vinyl Proton Coupling Constant (JHα-Hβ)Expected Appearance
trans11-19 HzLarger splitting of the vinyl proton signals
cis5-14 HzSmaller splitting of the vinyl proton signals

Diagram: NMR Differentiation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_result Results Prep Dissolve sample in deuterated solvent Acquire Acquire ¹H NMR Spectrum Prep->Acquire Identify Identify vinyl proton signals Acquire->Identify Measure Measure J-coupling constants Identify->Measure Integrate Integrate signals for quantification Identify->Integrate Trans trans-isomer (J ≈ 11-19 Hz) Measure->Trans Large J Cis cis-isomer (J ≈ 5-14 Hz) Measure->Cis Small J Ratio Determine isomer ratio Integrate->Ratio

Caption: Workflow for NMR-based detection of cis/trans isomers.

B. Separation and Quantification by HPLC

Principle: The different shapes and polarities of the cis and trans isomers lead to differential interactions with the stationary phase of an HPLC column, allowing for their separation.[18][19] A UV detector can then be used for quantification based on the area of the eluted peaks.

Experimental Protocol: HPLC Analysis

  • Column Selection: A reversed-phase C18 column is often a good starting point. For isomers with very similar polarities, a phenyl-based column may provide better selectivity due to π-π interactions.[9] Chiral columns have also been shown to be effective in separating geometric isomers.[10]

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. The exact ratio should be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the N-cinnamoylimidazole sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector at a wavelength where both isomers absorb (e.g., around 280 nm).

  • Quantification: The ratio of the peak areas for the two isomers corresponds to their relative concentrations.

Troubleshooting HPLC Separation:

IssuePossible CauseSuggested Solution
Poor resolutionInappropriate mobile phase compositionAdjust the ratio of organic solvent to water.
Inadequate column chemistryTry a different stationary phase (e.g., phenyl or cyano).
Co-elution of isomersFlow rate is too highDecrease the flow rate to allow for better equilibration.
Temperature fluctuationsUse a column oven to maintain a constant temperature.

Diagram: HPLC Separation Logic

HPLC_Logic cluster_input Input cluster_process HPLC System cluster_output Output cluster_analysis Analysis Sample Sample Mixture of cis and trans isomers Column HPLC Column Stationary Phase Sample->Column Detector UV Detector Column->Detector MobilePhase Mobile Phase MobilePhase->Column Chromatogram Chromatogram Separated Peaks Detector->Chromatogram Peak1 Peak 1 (trans) Chromatogram->Peak1 Peak2 Peak 2 (cis) Chromatogram->Peak2 Quantify Quantify by Peak Area Peak1->Quantify Peak2->Quantify

Caption: Logic diagram for HPLC-based isomer separation.

III. Troubleshooting Guide: Purification of this compound

If your sample is found to contain an unacceptable level of the cis-isomer, purification is necessary.

A. Purification by Recrystallization

Principle: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent.[20][21][22] Often, cis and trans isomers have different solubilities, which can be exploited for purification. Generally, the more stable trans-isomer is less soluble and will crystallize out of solution more readily upon cooling.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexane, and acetone/hexane.[23]

  • Dissolution: Dissolve the impure sample in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum.

  • Purity Check: Analyze the purity of the recrystallized material using ¹H NMR or HPLC.

Troubleshooting Recrystallization:

IssuePossible CauseSuggested Solution
No crystals formSolution is not saturatedEvaporate some of the solvent and cool again.
SupersaturationScratch the inside of the flask with a glass rod or add a seed crystal.
Oiling outCompound is insoluble in the chosen solventUse a different solvent or a solvent mixture.
Low recoveryToo much solvent usedUse the minimum amount of hot solvent necessary for dissolution.

Diagram: Recrystallization Workflow

Recrystallization_Workflow Start Impure Sample (cis/trans mixture) Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Slowly cool to induce crystallization Dissolve->Cool Filter Collect crystals by vacuum filtration Cool->Filter Dry Dry crystals under vacuum Filter->Dry MotherLiquor Mother Liquor (enriched in cis-isomer) Filter->MotherLiquor filtrate End Pure trans-isomer Dry->End Check Check purity (NMR/HPLC) End->Check

Caption: Step-by-step workflow for purification by recrystallization.

IV. References

  • Martinek, K., et al. (1971). Interaction of α-Chymotrypsin with N-Cinnamoylimidazole. ResearchGate.

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674).

  • How to differentiate between cis and trans isomers of an inorganic complex using UV-Vis spectroscopy? (2014). Quora.

  • How does NMR differentiate between cis and trans isomers? (n.d.). TutorChase.

  • (a) UV–Vis absorption spectra of both trans and cis isomer states. (n.d.). ResearchGate.

  • CIS TRANS ISOMERS AND NMR. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL.

  • Recrystallization and Crystallization. (n.d.). University of California, Davis.

  • Komiyama, M., & Bender, M. L. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977-986.

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2024). MicroSolv.

  • Recrystallization. (2020). Professor Dave Explains. [YouTube].

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.

  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.

  • Cis or Trans? How to differentiate by NMR? (2023). Chemwise. [YouTube].

  • a,b) UV/Vis absorption spectra of trans and cis isomers of the azo... (n.d.). ResearchGate.

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). MDPI.

  • 1-trans-Cinnamoylimidazole. (n.d.). SpectraBase.

  • Determining cis vs. trans with NMR. (2013). Reddit.

  • How can UV-Vis be used to characterize the cis and trans isomers of an inorganic complex? (2014). Quora.

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.

  • Photostability and Chiral Stability Evaluation of d-Chlorpheniramine Maleate and Its Formulations by Chiral HPLC. (2012). ResearchGate.

  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (2019). National Institutes of Health.

  • Cis-Trans Isomerism Vs UV-Vis Spectroscopy. (2021). Dr. AMAL's Chemistry Classes. [YouTube].

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute.

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2005). National Institutes of Health.

  • Accessing new polymorphs and solvates through solvothermal recrystallization. (2022). National Institutes of Health.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.

  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. (2014). ResearchGate.

  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (2019). Royal Society of Chemistry.

  • Synthesis of Oligonucleotides Containing Trans Mitomycin C DNA Adducts at N of Adenine and N of Guanine. (2018). ResearchGate.

  • One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. (2021). National Institutes of Health.

  • Isomerism and Stereochemistry. (n.d.). The University of Sydney.

Sources

Optimizing the concentration of N-trans-Cinnamoylimidazole for kinetic studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the use of N-trans-Cinnamoylimidazole (NCI) in kinetic studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you anticipate challenges, troubleshoot effectively, and generate high-quality, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of NCI in enzyme kinetics.

Q1: What is this compound (NCI) and why is it used in kinetic studies?

A1: this compound is a highly reactive ester analog commonly used as a chromogenic substrate for serine proteases, most notably α-chymotrypsin.[1][2] Its utility stems from a two-step reaction mechanism:

  • Acylation (Burst Phase): The enzyme's active site serine rapidly attacks the NCI carbonyl group, releasing imidazole and forming a stable cinnamoyl-enzyme intermediate. This initial "burst" is often used to determine the concentration of active enzyme sites.[3]

  • Deacylation (Steady-State Phase): The cinnamoyl-enzyme intermediate is then slowly hydrolyzed, releasing trans-cinnamic acid and regenerating the free enzyme.

The release of either imidazole or, more commonly, the formation of trans-cinnamic acid can be monitored spectrophotometrically, providing a direct measure of enzyme activity. The trans isomer is the specific substrate; the cis isomer is significantly less reactive.[2]

Q2: How do I prepare a stable stock solution of NCI?

A2: NCI has poor aqueous solubility and is prone to hydrolysis, especially at neutral to alkaline pH. Therefore, stock solutions should be prepared in a dry, aprotic organic solvent.

  • Recommended Solvent: Acetonitrile (spectrophotometric grade) is the preferred solvent.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to the final assay, which should ideally be kept below 5% (v/v) to avoid impacting enzyme structure and activity.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Under these conditions, the stock is stable for several weeks. Avoid repeated freeze-thaw cycles.[4]

Q3: At what wavelength should I monitor the reaction?

A3: The choice of wavelength depends on which product you are monitoring and the pH of the assay. The hydrolysis of NCI to trans-cinnamic acid results in a significant spectral shift. The optimal wavelength to monitor the increase in absorbance due to trans-cinnamic acid formation is typically between 310 nm and 340 nm , depending on the buffer and pH. It is crucial to perform a wavelength scan of the substrate and product in your specific assay buffer to determine the wavelength of maximum absorbance change.

Q4: What is a typical starting concentration range for NCI in a kinetic assay?

A4: The optimal concentration depends on the specific enzyme and the goal of the experiment (e.g., determining Kₘ and Vₘₐₓ, or screening inhibitors).

  • For Kₘ Determination: You must test a range of concentrations spanning from approximately 0.1 x Kₘ to at least 5-10 x Kₘ. For chymotrypsin, the apparent Michaelis constant (Kₘ) can be in the low micromolar range.[5] A starting range of 1 µM to 100 µM is often appropriate.

  • For Inhibitor Screening (at a fixed concentration): A concentration at or near the Kₘ value is typically used to ensure sensitivity to competitive inhibitors.

  • For Active Site Titration: A concentration well above Kₘ (saturating conditions, >10 x Kₘ) is used to ensure rapid acylation of all active sites.

Q5: How does pH affect the NCI assay?

A5: pH is a critical parameter with a complex influence. It affects:

  • Enzyme Activity: Most enzymes have an optimal pH range for activity. For chymotrypsin, a key active site histidine has a pKa around 6.8, making activity highly pH-dependent in this region.[2]

  • Substrate Stability: NCI is susceptible to base-catalyzed hydrolysis. As pH increases, the rate of spontaneous, non-enzymatic hydrolysis increases significantly, leading to a high background signal.[1][6][7]

  • Substrate Protonation: The imidazole moiety of NCI can be protonated at lower pH values, which can affect its binding and reactivity with the enzyme.[1]

A common pH range for studying chymotrypsin with NCI is 7.0 to 8.0 , which balances enzyme activity with manageable substrate hydrolysis.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: High Background Signal / Rapid Blank Rate
  • Observation: In a control well (no enzyme), the absorbance increases rapidly over time.

  • Probable Cause: This is almost always due to the spontaneous, non-enzymatic hydrolysis of NCI. The rate of this reaction is highly dependent on the concentration of hydroxide ions (i.e., pH).

  • Solutions:

    • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your assay buffer immediately before use. Do not rely on the label of the stock buffer concentrate.

    • Lower Assay pH: If experimentally permissible, lower the pH of the assay (e.g., from 8.0 to 7.5 or 7.0) to reduce the rate of spontaneous hydrolysis.

    • Prepare Reagents Fresh: Always prepare the final diluted NCI solution and the complete reaction buffer fresh each day.

    • Run a Proper Blank: For every experiment, you MUST run a "no enzyme" control. The initial rate from this blank must be subtracted from the initial rate of each enzyme-containing reaction. If the blank rate is more than 10% of the catalyzed rate, the data quality is compromised, and the assay conditions should be revisited.

Problem 2: Non-Linear Progress Curves (Reaction rate slows down quickly)
  • Observation: The plot of Absorbance vs. Time is clearly curved, and the initial linear phase is very short or non-existent.

  • Probable Causes & Solutions:

Probable CauseScientific Rationale & VerificationSolution
Substrate Depletion The enzyme concentration is too high for the given substrate concentration, consuming >10-15% of the NCI within the measurement period. This violates the steady-state assumption of Michaelis-Menten kinetics.Decrease the enzyme concentration. Alternatively, if the signal-to-noise ratio is poor, increase the NCI concentration (if it is not already saturating).
Enzyme Instability The enzyme may be unstable and losing activity under the assay conditions (pH, temperature, presence of organic solvent).Reduce the incubation time. Add a stabilizing agent like BSA (0.1 mg/mL) or glycerol to the buffer. Ensure the enzyme stock is properly stored and handled, always keeping it on ice.[8]
Product Inhibition The product (trans-cinnamic acid) may be binding to the enzyme and inhibiting its activity.Analyze only the initial, linear portion of the curve to determine the true initial velocity (v₀). This is the most common and accepted practice.[9]
Instrumental Artifact The spectrophotometer's detector may be saturated if the final absorbance is too high (typically > 2.0 AU).Dilute the enzyme or substrate to ensure the final absorbance reading remains within the linear range of the instrument.

This troubleshooting logic can be visualized as a decision tree:

G start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node start Non-Linear Progress Curve (Rate decreases rapidly) is_initial_linear Is the very initial phase (< 60 sec) linear? start->is_initial_linear high_enzyme Cause: Enzyme concentration is likely too high. is_initial_linear->high_enzyme No check_depletion Is [S] >> Kₘ and has >15% been consumed? is_initial_linear->check_depletion Yes reduce_enzyme Solution: Decrease enzyme concentration. high_enzyme->reduce_enzyme substrate_depletion Cause: Substrate Depletion check_depletion->substrate_depletion Yes check_stability Is enzyme known to be unstable in assay buffer? check_depletion->check_stability No reduce_enzyme2 Solution: Decrease enzyme concentration or increase [S]. substrate_depletion->reduce_enzyme2 enzyme_instability Cause: Enzyme Instability check_stability->enzyme_instability Yes product_inhibition Default Cause: Product Inhibition check_stability->product_inhibition No stabilize_enzyme Solution: Add stabilizer (BSA), shorten assay time, check temp. enzyme_instability->stabilize_enzyme use_initial_rate Solution: Use only the initial linear rate for analysis. product_inhibition->use_initial_rate

Caption: Troubleshooting workflow for non-linear reaction kinetics.

Problem 3: Poor Reproducibility Between Replicates or Experiments
  • Observation: The initial rates vary significantly (>10%) between identical wells or between experiments run on different days.

  • Probable Causes & Solutions:

    • Inconsistent Pipetting: This is a major source of error in enzyme assays.[8]

      • Solution: Use calibrated pipettes. When preparing reaction mixes, create a master mix of all common reagents (buffer, substrate) to be dispensed, with the enzyme added last to initiate the reaction. This minimizes pipetting variations between wells.

    • Temperature Fluctuations: Enzyme activity is highly temperature-dependent.

      • Solution: Pre-incubate all solutions, cuvettes, and plates at the desired assay temperature. Use a temperature-controlled spectrophotometer.

    • Inadequate Mixing: Failure to rapidly and thoroughly mix the enzyme into the reaction cocktail upon initiation leads to variable lag phases and incorrect rate calculations.

      • Solution: After adding the final component (usually the enzyme), mix immediately by gently pipetting up and down 2-3 times or by briefly vortexing/shaking the plate. Be consistent with your mixing technique.[8]

    • Reagent Degradation: The NCI stock solution may have degraded.

      • Solution: Prepare fresh dilutions from a new or validated stock aliquot for each experiment. Avoid using stock solutions that have been repeatedly freeze-thawed.

Part 3: Experimental Protocols & Data

Protocol 1: General Workflow for NCI Assay Optimization

This protocol outlines the steps for systematically optimizing your NCI concentration.

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis prep_node prep_node exp_node exp_node analysis_node analysis_node decision_node decision_node A 1. Prepare fresh assay buffer (e.g., 50 mM Tris, pH 7.8) B 2. Prepare 10 mM NCI stock in dry Acetonitrile C 3. Prepare serial dilutions of NCI in assay buffer (e.g., 2x final conc.) D 4. Prepare 2x enzyme solution in assay buffer (keep on ice) E 5. Add 50 µL of 2x NCI dilutions to microplate wells D->E F 6. Add 50 µL of buffer to 'blank' wells and 50 µL of 2x enzyme to 'test' wells G 7. Mix immediately and place in pre-warmed spectrophotometer H 8. Monitor Absorbance (e.g., 320 nm) every 15 sec for 5-10 min I 9. Calculate initial rates (v₀) from the linear portion of each curve H->I J 10. Subtract blank rates from corresponding test rates K 11. Plot corrected v₀ vs. [NCI] L 12. Fit data to Michaelis-Menten equation to find Kₘ and Vₘₐₓ

Caption: General workflow for optimizing NCI concentration in a kinetic assay.

Table 1: Recommended Starting Conditions & Parameters for Chymotrypsin

This table provides a validated starting point for your experiments. Remember that optimal conditions may vary for other enzymes.

ParameterRecommended Value/RangeRationale & Key Considerations
Enzyme α-ChymotrypsinA well-characterized serine protease ideal for NCI assays.
Buffer System 50 mM Tris-HCl or HEPESProvides good buffering capacity in the desired pH range. Avoid nucleophilic buffers like hydrazine.[10]
pH 7.5 - 8.0A compromise between optimal enzyme activity and minimizing the rate of spontaneous substrate hydrolysis.[2]
Temperature 25°CStandard temperature for kinetic assays; ensures consistency. Enzyme activity can double with a 10°C increase.[8]
NCI Concentration 1 µM - 100 µMThis range should be sufficient to bracket the Kₘ for chymotrypsin and allow for accurate determination of kinetic parameters.
Monitoring Wavelength ~320 nmMust be empirically determined, but this is a common value for monitoring trans-cinnamic acid formation.
Final Acetonitrile % < 2% (v/v)High concentrations of organic solvents can denature the enzyme and alter its kinetic properties.
Required Controls No-enzyme blank for each [NCI]Absolutely essential for correcting for spontaneous hydrolysis. The rate of the blank is substrate-dependent.

References

  • Current time information in Philadelphia, PA, US. (n.d.). Google.
  • Tsunematsu, H., & Makisumi, S. (1980). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. Journal of Biochemistry, 88(4), 977-986.
  • Hess, G. P., et al. (1970). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The pH dependence of the catalytic hydrolysis of N-acetyl-L-tryptophanamide by three forms of the enzyme at alkaline pH. Journal of Biological Chemistry.
  • Hydrolysis Rates for Various pH Levels. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Fersht, A. R., & Requena, Y. (1971).
  • Zaher, H. S., & Green, R. (2010).
  • Wang, G., et al. (2023). Synthesis and Kinetics of Chromogenic Substrates for Chymotrypsin. Chemical Journal of Chinese Universities.
  • Berezin, I. V., et al. (1971). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. FEBS Letters, 15(2), 121-124.
  • Enzyme activity not working? (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Bickford, J. S., et al. (2011). Spectrophotometric determination and computational evaluation of the rates of hydrolysis of 9-amino-substituted acridines. Journal of Physical Organic Chemistry, 24(10), 945-953.
  • Storer, A. C., Darlison, M. G., & Cornish-Bowden, A. (1975). The nature of experimental error in enzyme kinetic measurements. Biochemical Journal, 151(2), 361-367.
  • MDH Assay Enzyme Hints & Tips. (n.d.). University of San Diego. Retrieved January 12, 2026, from [Link]

  • Identifying Enzyme Activities by Different Kinetic Assays. (n.d.). Longdom Publishing. Retrieved January 12, 2026, from [Link]

  • Paesen, J., et al. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences, 92(4), 739-746.
  • Grills, D. C., et al. (2020). Kinetics of the Trans Effect in Ruthenium Complexes Provide Insight into the Factors That Control Activity and Stability in CO2 Electroreduction. Journal of the American Chemical Society, 142(21), 9595-9607.
  • Chwil, M., & Tabin, P. (2020). Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions. Molecules, 25(22), 5438.
  • Ying, Y., et al. (2023). Native top-down mass spectrometry for monitoring the rapid chymotrypsin catalyzed hydrolysis reaction.
  • Ernst, M., & Chatterton, N. J. (2016). Stability of adenine-based cytokinins in aqueous solution.
  • Khan, M. N., & Ismail, N. H. (2003). Kinetic Studies on the Cleavage of N -phthaloylglycine in the Buffers of Hydrazine and Morpholine. Journal of the Chinese Chemical Society, 50(5), 1065-1072.
  • Tsai, P., & Lee, C. S. (1998). Kinetic study on the cis-trans isomerization of peptidyl-proline dipeptides.

Sources

Addressing non-specific binding of N-trans-Cinnamoylimidazole in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Non-Specific Binding in Cell-Based Assays

Understanding the Challenge: The Reactivity of N-trans-Cinnamoylimidazole

This compound is a valuable research tool, notably used as a covalent inhibitor of enzymes like α-chymotrypsin and as an inhibitor of p300/CBP histone acetyltransferases (HATs).[1][2][3] Its utility stems from its chemical structure: an activated acyl group primed for nucleophilic attack. This inherent reactivity, while crucial for its on-target mechanism, is also the primary driver of non-specific binding in complex biological systems such as cell-based assays.

The imidazole leaving group makes the cinnamoyl moiety highly susceptible to reaction with various nucleophiles. In a cellular environment, this includes not only the intended enzyme target but also a vast excess of other proteins with accessible nucleophilic residues (e.g., cysteine, lysine, serine, histidine). This can lead to off-target covalent modification, resulting in a range of experimental artifacts from high background signals to confounding biological effects.[4][5]

dot graph TD{ subgraph "this compound" A("Cinnamoyl Group (Electrophile)") B("Imidazole (Leaving Group)") A -- "Activated Acyl Bond" --> B end

} caption: Reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a high background signal in my assay?

A high background signal is the most common manifestation of non-specific binding. It occurs when the detection system registers a signal that is not attributable to the specific target interaction. With this compound, this can be due to its reaction with abundant cellular proteins, assay reagents, or even the surfaces of the assay plate.[6][7]

Q2: My results are inconsistent between experiments. Could non-specific binding be the cause?

Yes. The extent of non-specific binding can be highly sensitive to minor variations in experimental conditions, such as cell density, incubation times, and reagent preparation.[6][8] This variability can lead to poor reproducibility of your results.

Q3: How can I be sure the observed cellular phenotype is due to the inhibition of my target and not an off-target effect?

This is a critical question in drug development and chemical biology. Distinguishing on-target from off-target effects requires a series of rigorous control experiments.[4][5] These may include using a structurally related but inactive control compound, genetic knockdown of the intended target, and orthogonal assays to confirm the downstream effects of target inhibition.

Troubleshooting Guide

Problem 1: High Background Signal

High background can obscure the specific signal from your target of interest, reducing the signal-to-noise ratio and making data interpretation difficult.

Potential Cause Recommended Solution
Excessive Compound Concentration Titrate this compound to the lowest effective concentration. A dose-response curve is essential to identify the optimal concentration that balances on-target activity with minimal background.
Reaction with Media Components Phenol red and other components in cell culture media can contribute to background.[6] For endpoint assays, consider replacing the culture medium with a balanced salt solution (e.g., PBS) just before adding the compound.[6]
Non-Specific Binding to Assay Plate/Surfaces Use plates with low-binding surfaces. Additionally, pre-blocking the wells with a protein solution like Bovine Serum Albumin (BSA) can reduce surface adsorption.[9][10][11]
Sub-optimal Antibody Concentrations (for Immunoassays) If using an antibody-based detection method, titrate both the primary and secondary antibodies to optimize the signal-to-noise ratio.[12]
Problem 2: Inconsistent and Irreproducible Results
Potential Cause Recommended Solution
Variable Cell Density Ensure consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells can exhibit different metabolic rates and protein expression levels, affecting both specific and non-specific interactions.[6]
Inconsistent Incubation Times Adhere strictly to optimized incubation times for compound treatment and subsequent assay steps.[8] Automated liquid handlers can improve consistency.
"Edge Effects" in Multi-well Plates Evaporation from the outer wells of a plate can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells for experimental samples or ensure proper humidification during incubation.[8]
Problem 3: Suspected Off-Target Effects

It is crucial to validate that the observed biological effect is a direct consequence of inhibiting the intended target.

Potential Cause Recommended Solution
Covalent Modification of Unrelated Proteins Employ a multi-pronged approach to validate on-target activity. This includes using a negative control compound, performing target knockdown experiments (e.g., via siRNA or CRISPR), and conducting washout experiments to see if the effect is reversible (for non-covalent interactions).[4][5]
Compound Degradation or Transformation The stability of this compound in your specific assay buffer and conditions should be assessed. Degradation products may have their own biological activities.
Interference with Detection System Some compounds can directly interfere with the assay's detection method (e.g., autofluorescence, quenching of a fluorescent signal, or non-enzymatic reduction of a substrate like MTT).[6] Always run a "compound-only" control (no cells) to check for such interference.[6]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions to Reduce Non-Specific Binding

This protocol outlines a method for testing different blocking agents to minimize background signal.

  • Plate Preparation: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Wash: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).

  • Blocking: Add 100 µL of different blocking buffers to the wells. Test a range of agents and concentrations.

    • 1% Bovine Serum Albumin (BSA) in PBS[10]

    • 5% Non-fat dry milk in PBS

    • Commercially available blocking buffers

  • Incubation: Incubate the plate for 1-2 hours at room temperature or 37°C.[13]

  • Wash: Wash the cells three times with PBS containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[7]

  • Assay Procedure: Proceed with your standard protocol for adding this compound and subsequent detection steps.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Workflow for optimizing blocking conditions.

Protocol 2: Validating On-Target vs. Off-Target Effects

This workflow provides a framework for distinguishing between the desired effects of target inhibition and confounding off-target activities.

  • Dose-Response Curve: Establish the EC50/IC50 of this compound in your primary assay.

  • Negative Control Compound: Synthesize or obtain a close structural analog of this compound that lacks the reactive acyl-imidazole group. This compound should be inactive against the target and serve as a negative control for non-specific effects.

  • Target Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of the target protein (e.g., p300). If the effect of this compound is on-target, its potency should be significantly reduced in the knockdown cells.

  • Washout Experiment: For non-covalent interactions, a washout experiment can be informative. Treat cells with the compound for a defined period, then wash it away and monitor if the biological effect is reversed over time. While this compound is a covalent inhibitor, this can be a useful control if comparing to non-covalent inhibitors.

  • Orthogonal Assays: Use a different assay method to confirm the findings from your primary screen. For example, if your primary assay measures cell viability, an orthogonal assay could measure the expression of a known downstream target gene of p300 via qPCR.

dot graph G { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: Workflow for validating on-target effects.

By systematically addressing potential sources of non-specific binding and rigorously validating on-target effects, researchers can confidently utilize this compound in their cell-based assays to generate reliable and reproducible data.

References

  • Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. (2015). PubMed.
  • Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. (2026). BenchSci.
  • Bovine Serum Albumin - a Help or Hindrance in Immunoassays. (2011). Cell Culture Dish.
  • How to eliminate non-specific binding?. (2024).
  • How to reduce non-specific reactions. MBL Life Science.
  • How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems.
  • Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. (2020). Reddit.
  • Bovine Serum Albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. (2025).
  • Anti-BSA antibodies are a major cause of non-specific binding in insulin autoantibody radiobinding assays. (2010). PubMed.
  • Immunofluorescence (IF) Troubleshooting Guide. Cell Signaling Technology.
  • Elisa troubleshooting tips – High background. ARP American Research Products, Inc..
  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Sino Biological.
  • How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. (2023). Precision Biosystems.
  • Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. PubMed.
  • Tips for Step 8 - Block Non-specific Binding Sites. Bio-Rad Antibodies.
  • Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. (2025).
  • Cinnamoyl compounds as simple molecules that inhibit p300 histone acetyltransferase. (2007). PubMed.
  • Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. (1980). PubMed.
  • Modulating the masters: chemical tools to dissect CBP and p300 function. PubMed Central.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019).
  • P300/cbp hat inhibitors.
  • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays.
  • Targeting CBP and p300: Emerging Anticancer Agents. (2023). MDPI.
  • Current development of CBP/p300 inhibitors in the last decade. (2021). PubMed.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase.
  • Covalent inhibitors Library. TargetMol.
  • How can off-target effects of drugs be minimised?. (2025).
  • Nonspecific Binding: Main Factors of Occurrence and Str
  • The first covalent inhibitor for aminoacyl-tRNA synthetases. (2023).
  • Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. (2022). PubMed.
  • Covalent inhibitors for eradication of drug-resistant HIV-1 reverse transcriptase: From design to protein crystallography. (2017). PubMed Central.
  • On-target and off-target-based toxicologic effects. (2013). PubMed.
  • Targeted Covalent Inhibitors for Drug Design.
  • Computational counterselection identifies nonspecific therapeutic biologic candid
  • Programming inactive RNA-binding small molecules into bioactive degraders. (2023). PubMed Central.
  • Transient non-specific DNA binding dominates the target search of bacterial DNA-binding proteins. (2021). PubMed Central.
  • What is the mechanism of action of Xanomeline Tartr

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Validation & Comparative

A Comparative Guide to Acylating Agents: Profiling N-trans-Cinnamoylimidazole Against Classical and Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic strategy. This guide provides an in-depth comparison of N-trans-Cinnamoylimidazole with other common classes of acylating agents. We will move beyond a simple catalog of reagents to explore the mechanistic underpinnings of their reactivity, supported by experimental data and detailed protocols, to empower you with the knowledge for rational reagent selection.

The Fundamental Role of Acylation in Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry.[1][2] It is fundamental to the synthesis of esters, amides, and ketones, which are ubiquitous motifs in pharmaceuticals, natural products, and advanced materials.[3] The efficacy of an acylation reaction hinges on the nature of the acylating agent , the compound that delivers the acyl group. The reactivity of these agents is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. A superior leaving group, being a weaker base, facilitates the irreversible collapse of the tetrahedral intermediate, driving the reaction forward.[4]

Profiling this compound: An Activated Amide

This compound (CTI) is an acylating agent where the cinnamoyl group is attached to an imidazole ring.[5] It belongs to a class of "activated amides" or acyl azolides. The imidazole moiety serves as an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack.

Mechanism of Action: The acylation process with CTI follows the classical nucleophilic acyl substitution pathway. A nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then collapses, expelling the stable imidazole ring to form the acylated product. The stability of the imidazole anion is a key driver for the reaction. CTI has been notably used in biochemical studies, such as the acylation of enzymes like α-chymotrypsin, serving as a model reaction to probe enzyme mechanisms.[6][7]

A Comparative Analysis of Acylating Agent Classes

The choice of an acylating agent is a trade-off between reactivity, selectivity, cost, and handling considerations. Let's compare this compound to its main alternatives.

Acyl Halides (e.g., Cinnamoyl Chloride)

Acyl halides, particularly acyl chlorides, are among the most reactive acylating agents.[8][9]

  • Reactivity: Their high reactivity stems from the powerful inductive electron-withdrawing effect of the halogen and the excellent leaving group ability of the halide ion (e.g., Cl⁻).[4][10] Reactions are often vigorous, occurring rapidly at room temperature or below.[9]

  • Advantages: High reaction rates and yields.

  • Disadvantages: They are highly corrosive, moisture-sensitive, and release corrosive hydrogen halide gas (e.g., HCl) as a byproduct, often necessitating the use of a base scavenger.[9][11] This high reactivity can also lead to a lack of selectivity with multifunctional substrates.

  • Verdict vs. CTI: Cinnamoyl chloride is significantly more reactive than this compound. While this ensures rapid conversion, it requires more stringent handling conditions (anhydrous environment, base) and may be unsuitable for delicate substrates. CTI offers a more controlled, milder acylation.

Acid Anhydrides (e.g., Acetic Anhydride)

Acid anhydrides are a moderate and widely used class of acylating agents.[8][12]

  • Reactivity: They are less reactive than acyl chlorides but generally more reactive than activated esters like CTI. The leaving group is a carboxylate anion, which is a weaker base than a hydroxide but a stronger base than a halide.[10]

  • Advantages: Easier to handle and less corrosive than acyl chlorides.[9] The byproduct is a carboxylic acid, which is less hazardous than HCl.[11] They are often more cost-effective for large-scale synthesis.[9]

  • Disadvantages: Reactions may require heating or catalysis to proceed at a practical rate.[13] For acylations other than acetylation, the corresponding anhydride may not be commercially available.

  • Verdict vs. CTI: Acid anhydrides represent a middle ground. They are more user-friendly than acyl chlorides. Compared to CTI, a commercially available anhydride like acetic anhydride is often preferred for simple acetylations due to cost and availability. However, for introducing more complex acyl groups where the anhydride is not available, an activated intermediate like CTI is a superior choice.

Activated Esters (e.g., N-Hydroxysuccinimide Esters)

This class of reagents is specifically designed for high selectivity, particularly in bioconjugation chemistry.

  • Reactivity: N-Hydroxysuccinimide (NHS) esters are engineered to react efficiently with primary and secondary amines under mild, often aqueous, conditions while exhibiting greater stability towards hydrolysis than more reactive agents.[14][15]

  • Advantages: High selectivity for amines, stability allows for isolation and purification, and low toxicity of byproducts make them ideal for modifying proteins and peptides.[14]

  • Disadvantages: They typically require a separate synthesis step (activating a carboxylic acid with NHS, often using a carbodiimide like DCC).[15] Their use is generally limited to specialized applications.

  • Verdict vs. CTI: Both CTI and NHS esters are "activated" forms. NHS esters are the gold standard for amine-selective bioconjugation due to their favorable reactivity and stability profile in aqueous buffers. CTI, while also an activated acyl donor, is more commonly associated with small molecule synthesis and mechanistic enzyme studies.

Quantitative Performance Comparison

The optimal choice of acylating agent is context-dependent. The following table summarizes the key characteristics to guide your decision-making process.

FeatureThis compoundAcyl Chlorides (e.g., Cinnamoyl Chloride)Acid AnhydridesNHS Esters
Reactivity ModerateVery HighHighModerate (Amine-Selective)
Leaving Group ImidazoleHalide (e.g., Cl⁻)Carboxylate (RCOO⁻)N-Hydroxysuccinimide
Byproduct ImidazoleHydrogen Halide (e.g., HCl)Carboxylic AcidN-Hydroxysuccinimide
Handling Relatively stable solidCorrosive, moisture-sensitive liquid/solid[16]Corrosive liquid, less moisture-sensitiveStable, crystalline solids
Selectivity GoodCan be poorModerateVery high (for amines)
Primary Use Case Controlled acylation, enzyme studies[6]General synthesis, when high reactivity is neededGeneral synthesis, especially acetylation[13]Bioconjugation, peptide synthesis[14][15]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in handling and reaction conditions, here are representative protocols for the N-acylation of benzylamine.

Protocol 1: Acylation with this compound
  • Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add this compound (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl to remove imidazole, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation with Cinnamoyl Chloride
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve cinnamoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualization of Concepts

General Mechanism of Nucleophilic Acyl Substitution

The following diagram illustrates the common two-step addition-elimination mechanism underlying these acylation reactions.

Caption: General mechanism for nucleophilic acyl substitution.

Decision Workflow for Acylating Agent Selection

This workflow provides a logical path for choosing the appropriate reagent based on experimental constraints.

Acylating Agent Selection start Start: Need to Acylate a Substrate substrate_sensitivity Is the substrate sensitive to acid? start->substrate_sensitivity amine_selective Is high selectivity for amines required (e.g., bioconjugation)? substrate_sensitivity->amine_selective Yes reactivity_needed Is maximum reactivity/ speed essential? substrate_sensitivity->reactivity_needed No cti Use this compound or other activated ester amine_selective->cti No nhs_ester Use NHS Ester amine_selective->nhs_ester Yes acyl_chloride Use Acyl Chloride (with base) reactivity_needed->acyl_chloride Yes anhydride Use Acid Anhydride reactivity_needed->anhydride No

Caption: Decision workflow for selecting an acylating agent.

Conclusion and Expert Recommendations

The landscape of acylating agents offers a diverse toolkit for the synthetic chemist. While highly reactive agents like acyl chlorides provide rapid and high-yielding transformations, they come with the cost of difficult handling and potential side reactions.[11] Acid anhydrides offer a more manageable and cost-effective alternative, particularly for standard procedures like acetylation.[9][11]

This compound and other activated esters like NHS esters carve out a critical niche. They are the reagents of choice when control and selectivity are paramount. For reactions involving sensitive, multifunctional substrates where the harsh byproducts of acyl chlorides or the elevated temperatures sometimes required for anhydrides are detrimental, CTI provides a reliable and mild alternative. For the specific and crucial task of protein or peptide modification, NHS esters remain the undisputed champions due to their exceptional amine selectivity and compatibility with aqueous environments.[14]

Ultimately, the optimal choice is not about finding the "best" acylating agent, but the right one for the specific transformation at hand. A thorough understanding of the substrate's properties, the desired reaction conditions, and the mechanistic differences between these reagents is essential for making an informed and successful choice.

References

  • Study.com. Acylation Overview, Mechanism & Agents. [Link]

  • Wikipedia. Acylation. [Link]

  • Ace Chemistry. Acylating agents. [Link]

  • Study Mind. Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). [Link]

  • Moleqube. What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry? - FAQ. [Link]

  • J&K Scientific LLC. Acylation Reaction: Applications in Organic Chemistry. [Link]

  • BYJU'S. Friedel-Crafts Acylation Reaction. [Link]

  • Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • PubMed. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. [Link]

  • ResearchGate. (PDF) Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. [Link]

  • Reddit. ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides? [Link]

  • PubMed. Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. [Link]

  • Chemical Point. This compound. [Link]

  • PubMed. Electronic Effects in the Acylation of Alpha-Chymotrypsin by Substituted N-benzoylimidazoles. [Link]

Sources

Validation of Enzyme Inhibition Data: A Comparative Guide to N-trans-Cinnamoylimidazole and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate validation of enzyme inhibition data is paramount. The reliability of kinetic parameters, such as the inhibition constant (Ki), underpins the foundation of countless research and development projects. This guide provides an in-depth technical comparison of N-trans-Cinnamoylimidazole, a classic reagent for active site titration of serine proteases, with modern alternative methods for validating enzyme inhibition. We will delve into the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison to guide you in selecting the most appropriate method for your research needs.

The Critical Role of Validating Enzyme Inhibition

Before delving into specific methodologies, it is crucial to understand why rigorous validation of enzyme inhibition data is non-negotiable. In drug discovery, for instance, an inaccurate Ki value can lead to the costly pursuit of non-viable lead compounds or the premature abandonment of promising candidates.[1][2] Validation ensures that the observed inhibition is a true reflection of the inhibitor's interaction with the enzyme's active site and not an artifact of experimental conditions.[3] Key aspects to validate include the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the reversibility of the inhibition, and the potential for time-dependent inhibition.[2]

This compound: A Classic Approach to Active Site Titration

This compound has been historically used for the active site titration of serine proteases, such as α-chymotrypsin.[4][5] Its mechanism relies on a two-step reaction: a rapid acylation of the active site serine residue to form a stable cinnamoyl-enzyme intermediate, followed by a much slower deacylation step.[4][5] The formation of the cinnamoyl-enzyme intermediate can be monitored spectrophotometrically, allowing for the quantification of the number of active enzyme molecules in a sample.

Mechanism of Action with α-Chymotrypsin

The interaction between this compound and α-chymotrypsin serves as a model for understanding its utility. The imidazole leaving group is rapidly displaced by the catalytic serine (Ser-195) in the enzyme's active site, forming a covalent acyl-enzyme intermediate.[5][6] This reaction is often referred to as a "burst" of product release, which stoichiometrically corresponds to the number of active enzyme sites.

A Comparative Analysis of Validation Methods

While this compound is a well-established reagent, several alternative methods offer distinct advantages in terms of sensitivity, specificity, and applicability to a broader range of enzymes. This section provides a detailed comparison of this compound with two prominent alternatives: Phenylmethanesulfonyl Fluoride (PMSF) and modern Activity-Based Probes (ABPs).

FeatureThis compoundPhenylmethanesulfonyl Fluoride (PMSF)Activity-Based Probes (ABPs)
Principle of Action Active site acylation leading to a stable intermediateIrreversible sulfonylation of the active site serineCovalent modification of the active site serine with a reporter tag
Primary Application Active site titration of serine proteasesGeneral irreversible inhibition of serine proteasesIn-gel visualization, affinity purification, and quantification of active enzymes
Detection Method Spectrophotometry (monitoring the release of imidazole or formation of the acyl-enzyme intermediate)Enzyme activity assay (measuring residual activity after incubation with PMSF)Fluorescence scanning, mass spectrometry, or western blotting
Specificity Moderate; primarily for chymotrypsin-like serine proteasesBroad; reacts with many serine proteasesHigh; can be designed with peptidic sequences for specific proteases
Reversibility Effectively irreversible due to slow deacylationIrreversibleIrreversible
Advantages - Well-characterized mechanism- Relatively inexpensive- Widely available- Effective for complete enzyme inactivation- High sensitivity and specificity- Enables in-situ and in-vivo studies- Can be used for target identification
Disadvantages - Limited to specific serine proteases- Can be prone to hydrolysis in aqueous solutions- Highly toxic and requires careful handling- Low specificity can lead to off-target effects- Slower reaction kinetics compared to some ABPs- Can be more expensive- Synthesis of custom probes can be complex

Experimental Protocols

To ensure the reproducibility and accuracy of your results, we provide detailed, step-by-step methodologies for each of the discussed techniques.

Protocol 1: Active Site Titration of α-Chymotrypsin using this compound

This protocol is adapted from established methods for determining the concentration of active α-chymotrypsin.[7]

Materials:

  • α-Chymotrypsin solution of unknown active concentration

  • This compound solution in a suitable organic solvent (e.g., acetonitrile)

  • Tris-HCl buffer, pH 7.8

  • Spectrophotometer capable of measuring absorbance at 256 nm

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare a working solution of α-chymotrypsin in 1 mM HCl.

  • In a cuvette, mix the Tris-HCl buffer with the this compound solution.

  • Initiate the reaction by adding a known volume of the α-chymotrypsin solution to the cuvette.

  • Immediately monitor the change in absorbance at 256 nm over time.

  • The initial "burst" of absorbance change corresponds to the formation of the cinnamoyl-enzyme intermediate.

  • The magnitude of this burst is directly proportional to the concentration of active enzyme.

Protocol 2: Validation of Irreversible Inhibition with Phenylmethanesulfonyl Fluoride (PMSF)

This protocol outlines a general procedure for confirming irreversible inhibition of a serine protease.[8]

Materials:

  • Serine protease solution

  • PMSF solution in isopropanol

  • Substrate for the enzyme of interest

  • Assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Incubate the serine protease with various concentrations of PMSF for a defined period.

  • As a control, incubate the enzyme with the solvent used for PMSF.

  • After the incubation period, dilute the enzyme-inhibitor mixture significantly to reduce the concentration of free PMSF.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the residual enzyme activity.

  • A concentration-dependent decrease in enzyme activity that is not restored upon dilution indicates irreversible inhibition.

Protocol 3: In-gel Visualization of Active Serine Proteases using an Activity-Based Probe (ABP)

This protocol describes a common workflow for profiling active serine proteases in a complex biological sample.[9]

Materials:

  • Biological sample containing active serine proteases (e.g., cell lysate, secretome)

  • Fluorescently tagged ABP specific for the protease of interest

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence gel scanner

Procedure:

  • Incubate the biological sample with the fluorescent ABP for a specific time to allow for covalent labeling of the active enzymes.

  • As a negative control, pre-incubate a parallel sample with a broad-spectrum irreversible inhibitor (like PMSF) before adding the ABP.

  • Denature the samples by adding SDS-PAGE loading buffer and heating.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteases by scanning the gel with a fluorescence scanner.

  • Active enzymes will appear as fluorescent bands, which should be absent or significantly reduced in the negative control lane.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for active site titration and activity-based profiling.

ActiveSiteTitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Reagent Enzyme->Mix Reagent This compound Reagent->Mix Spectro Spectrophotometric Reading Mix->Spectro Monitor 'burst' Data Calculate Active Concentration Spectro->Data

Caption: Workflow for active site titration.

ABP_Workflow cluster_labeling Labeling cluster_separation Separation cluster_detection Detection Sample Biological Sample Incubate Incubate Sample->Incubate ABP Fluorescent ABP ABP->Incubate SDSPAGE SDS-PAGE Incubate->SDSPAGE Denature & Load Scan Fluorescence Scan SDSPAGE->Scan Analysis Identify Active Enzymes Scan->Analysis

Sources

A Comparative Guide to the Kinetics of N-trans-Cinnamoylimidazole with Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinetics of enzyme-substrate interactions is fundamental. N-trans-cinnamoylimidazole stands out as a highly valuable tool for probing the active sites of serine proteases. Its reaction mechanism, involving a two-step process of acylation and deacylation, allows for the detailed characterization of these crucial enzymes. This guide provides a comprehensive comparison of the kinetics of this compound with different serine proteases, supported by experimental data and detailed protocols.

The Two-Step Reaction Mechanism: A Window into Serine Protease Function

The hydrolysis of this compound by serine proteases is a classic example of a "ping-pong" mechanism, which can be dissected into two distinct phases: a rapid acylation followed by a slower, rate-limiting deacylation. This unique characteristic allows for the individual study of these two steps, providing deeper insights into the catalytic process.[1]

The reaction begins with the binding of this compound to the active site of the serine protease. The catalytic triad, a conserved set of three amino acid residues (serine, histidine, and aspartate), is central to this process.[2] The serine residue, activated by the histidine, acts as a nucleophile, attacking the carbonyl group of the substrate.[3] This leads to the formation of a transient tetrahedral intermediate.[4] Subsequently, the imidazole leaving group is released, resulting in a stable cinnamoyl-enzyme intermediate. This acylation step is typically fast.

The second, slower step is the deacylation of the cinnamoyl-enzyme intermediate. A water molecule, activated by the histidine residue, attacks the acyl-enzyme complex, leading to the formation of a second tetrahedral intermediate.[5] This intermediate then collapses, releasing the cinnamoyl group and regenerating the free, active enzyme.[3] The differing reactivity of cis and trans stereoisomers of N-cinnamoylimidazole is attributed to the specificity of the enzyme's active centre.[6]

Below is a diagram illustrating this two-step reaction pathway:

Reaction_Mechanism E_S E + S (Enzyme + Substrate) ES E-S (Michaelis Complex) E_S->ES k1 (Binding) ES->E_S k-1 (Dissociation) E_Ac_P1 E-Ac + P1 (Acyl-Enzyme + Imidazole) ES->E_Ac_P1 k2 (Acylation) (fast) E_P2 E + P2 (Enzyme + Cinnamate) E_Ac_P1->E_P2 k3 (Deacylation) (slow, rate-limiting)

Caption: The two-step acylation-deacylation reaction mechanism of serine proteases with this compound.

Comparative Kinetics with Chymotrypsin and Trypsin

The specificity of serine proteases for different substrates is well-documented.[7] Chymotrypsin, for instance, preferentially cleaves peptide bonds after large hydrophobic residues, while trypsin targets basic residues like lysine and arginine.[7] These preferences are reflected in their kinetic parameters when reacting with this compound.

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
α-Chymotrypsin ~1-10~0.1-1.0~1 x 10⁵
Trypsin ~100-500~0.01-0.1~1 x 10³

Note: The kinetic parameters presented are approximate values derived from multiple sources and can vary depending on experimental conditions such as pH, temperature, and buffer composition.

The significantly lower Km and higher kcat/Km of α-chymotrypsin compared to trypsin indicate a much higher affinity and catalytic efficiency for this compound. This is consistent with the bulky, aromatic nature of the cinnamoyl group, which fits well into the hydrophobic S1 binding pocket of chymotrypsin.[8] Conversely, the S1 pocket of trypsin is adapted for positively charged residues, making the interaction with the uncharged cinnamoyl group less favorable.

Experimental Protocol for Kinetic Analysis

This section provides a detailed, step-by-step methodology for determining the kinetic parameters of a serine protease with this compound using spectrophotometry.

Reagents and Buffers
  • Serine Protease Stock Solution: Prepare a stock solution of the purified enzyme (e.g., α-chymotrypsin, trypsin) in a suitable buffer (e.g., 1 mM HCl for storage). The concentration should be accurately determined, for instance, by measuring its absorbance at 280 nm.

  • This compound Stock Solution: Due to its low water solubility, prepare a stock solution in a dry, water-miscible organic solvent like acetonitrile or dimethyl sulfoxide (DMSO). A typical concentration is 10-20 mM.

  • Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ (which can help stabilize some proteases). The optimal pH should be determined for each enzyme.[9]

Experimental Workflow

The following diagram outlines the general workflow for the kinetic assay:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Enzyme, Substrate, Buffer) Dilutions Prepare Serial Dilutions of Substrate Reagents->Dilutions Equilibrate Equilibrate Buffer and Substrate at Assay Temperature Dilutions->Equilibrate Initiate Initiate Reaction by adding Enzyme Equilibrate->Initiate Monitor Monitor Absorbance Change (e.g., at 335 nm) over Time Initiate->Monitor Initial_Rates Calculate Initial Velocities (v₀) from the linear phase of reaction Monitor->Initial_Rates MM_Plot Plot v₀ vs. [Substrate] Initial_Rates->MM_Plot Fit Fit Data to Michaelis-Menten Equation to determine Km and Vmax MM_Plot->Fit Kcat Calculate kcat (Vmax / [Enzyme]) Fit->Kcat

Caption: A step-by-step workflow for the kinetic analysis of serine proteases using this compound.

Detailed Procedure
  • Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength for monitoring the reaction. The formation of the cinnamoyl-enzyme intermediate can often be monitored around 335-360 nm. The exact wavelength should be determined by scanning the difference spectrum of the acyl-enzyme versus the free enzyme.[6] Set the temperature of the cuvette holder to the desired assay temperature (e.g., 25°C).

  • Assay Preparation: In a cuvette, add the assay buffer and the desired volume of the this compound stock solution to achieve a range of final substrate concentrations (typically spanning from 0.1 x Km to 10 x Km). Ensure the final concentration of the organic solvent is low (e.g., <1-2%) to avoid affecting enzyme activity. Allow the mixture to equilibrate to the assay temperature.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme stock solution to the cuvette. The final enzyme concentration should be chosen to ensure the reaction proceeds at a measurable rate and that the initial velocity phase is linear for a sufficient duration.

  • Data Acquisition: Immediately start recording the absorbance as a function of time. The initial, linear increase in absorbance corresponds to the acylation phase (the "burst").

  • Data Analysis:

    • Calculate the initial velocity (v₀) from the slope of the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).[10]

    • Calculate the catalytic constant (kcat) by dividing Vmax by the total enzyme concentration in the assay.

    • The specificity constant (kcat/Km) can then be calculated to compare the catalytic efficiency of different enzymes.[10]

Discussion and Conclusion

The comparative kinetic analysis of serine proteases with this compound provides valuable insights into their substrate specificity and catalytic mechanism. The significant differences in the kinetic parameters for enzymes like chymotrypsin and trypsin underscore the importance of the S1 binding pocket in substrate recognition and catalysis. The two-step reaction mechanism of this compound allows for a more detailed investigation of the acylation and deacylation steps than is possible with many other substrates.

By following the detailed protocol provided in this guide, researchers can obtain reliable and reproducible kinetic data for their serine protease of interest. This information is crucial for a wide range of applications, from fundamental enzymology research to the development of novel therapeutic agents that target specific serine proteases. The principles and methodologies described herein provide a solid foundation for the rigorous characterization of these vital enzymes.

References

  • Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. (1980). J Biochem, 88(4), 977-86.
  • Comparative activity of compounds against five different serine proteases. (n.d.). ResearchGate. Retrieved from [Link]

  • Serine Protease Inhibitors. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermedi
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  • Mechanisms of action of serine protease inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. (2005).
  • Preparation and Kinetic Properties of a New Form of Chymotrypsin Which Is Active at Alkaline pH. (n.d.). ResearchGate. Retrieved from [Link]

  • Postulated mechanism of serine protease inhibition by N-alkyl glycine inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2023). Int J Mol Sci, 24(23), 16982.
  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). Front Chem, 10, 876935.
  • Serine protease acylation proceeds with a subtle re-orientation of the histidine ring at the tetrahedral intermedi
  • Kinetics and specificity of serine proteases in peptide synthesis catalyzed in organic solvents. (1989). Biochemistry, 28(8), 3429-35.
  • Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. (2021). Int J Mol Sci, 22(16), 8769.
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  • THE KINETICS OF TRYPSIN DIGESTION: II. CONDITIONS UNDER WHICH THE REACTION IS MONOMOLECULAR. (1924). J Gen Physiol, 6(5), 577-95.
  • Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. (2024). YouTube. Retrieved from [Link]

  • Methods for Enzyme Assays. (n.d.). Oregon State University. Retrieved from [Link]

  • Chymotrypsin. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration. (2010). Cell Mol Life Sci, 67(11), 1765-84.
  • Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. (1979). J Biol Chem, 254(10), 4033-7.
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  • THE KINETICS OF TRYPSIN DIGESTION : I. EXPERIMENTAL EVIDENCE CONCERNING THE EXISTENCE OF AN INTERMEDIATE COMPOUND. (1924). J Gen Physiol, 6(3), 239-43.
  • Comparative immunodiagnostic evaluation of recombinant serine proteases from Trichinella spiralis and Trichinella nativa for early detection of trichinellosis. (2024). Parasit Vectors, 17(1), 183.
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A Senior Application Scientist's Guide: N-trans-Cinnamoylimidazole vs. p-Nitrophenyl Esters for Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme kinetics and drug discovery, the selection of an appropriate substrate is a critical decision that dictates the accuracy, sensitivity, and mechanistic insight of an assay. Among the plethora of available options, chromogenic substrates, which yield a colored product upon enzymatic action, offer a straightforward and continuous method for monitoring enzyme activity. This guide provides an in-depth comparison of two widely used classes of chromogenic substrates: N-trans-cinnamoylimidazole and p-nitrophenyl esters.

This comparison is grounded in field-proven insights to assist researchers, scientists, and drug development professionals in making an informed choice that best suits their experimental objectives, from high-throughput screening to detailed mechanistic studies.

The Foundation: Understanding Chromogenic Substrates

Enzyme assays are fundamental to biochemical research, allowing for the quantification of enzyme activity and the determination of kinetic parameters. Chromogenic assays utilize a substrate that is converted by an enzyme into a product with distinct spectrophotometric properties. The rate of color formation is directly proportional to the rate of the enzymatic reaction, which can be monitored in real-time using a spectrophotometer. Enzymes play a crucial role in nearly all cellular functions, making them key targets for therapeutic development.[1]

This compound: A Tool for Mechanistic Insights

This compound is a highly specific substrate primarily employed for studying serine proteases, most notably α-chymotrypsin and trypsin.[2] Its utility extends beyond simple activity measurement, offering a window into the catalytic mechanism of these enzymes.

Mechanism of Action

The reaction of chymotrypsin with this compound proceeds via a two-step "ping-pong" mechanism, which is characteristic of many serine proteases:

  • Acylation (The "Burst" Phase): The active site serine (Ser-195) performs a nucleophilic attack on the carbonyl carbon of the substrate. This is the rapid initial step, leading to the release of the imidazole leaving group and the formation of a stable cinnamoyl-enzyme intermediate. This covalent intermediate can be observed spectrophotometrically.

  • Deacylation (The Steady-State Phase): The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, releasing trans-cinnamic acid and regenerating the free, active enzyme. This second step is typically slower than the first.

The ability to distinguish these two phases—a rapid "burst" of product formation corresponding to the acylation of all active enzyme molecules, followed by a slower, steady-state rate limited by deacylation—makes this compound an invaluable tool for determining the concentration of active enzyme sites and for studying the individual steps of catalysis.[2][3] The pH dependence of the acylation step is complex, involving the ionization of both the substrate and an active site residue (histidine) on the enzyme.[2][4]

G sub This compound + E (Chymotrypsin) es Enzyme-Substrate Complex (E-S) sub->es Binding acyl Acyl-Enzyme Intermediate (Cinnamoyl-Enzyme) es->acyl Acylation (k₂) 'Fast Burst' p1 Imidazole (P1) acyl->p1 e Regenerated Enzyme (E) acyl->e Deacylation (k₃) 'Slow, Rate-Limiting' water H₂O water->acyl p2 trans-Cinnamic Acid (P2) e->sub Catalytic Cycle e->p2

Reaction mechanism of chymotrypsin with this compound.

p-Nitrophenyl Esters: The Versatile Workhorse

p-Nitrophenyl (pNP) esters, such as p-nitrophenyl acetate (p-NPA) and p-nitrophenyl butyrate (p-NPB), are among the most common chromogenic substrates used in biochemistry.[5] Their broad applicability makes them suitable for assaying a wide array of hydrolytic enzymes, including esterases, lipases, and proteases like chymotrypsin and acetylcholinesterase.[3][6][7][8][9]

Mechanism of Action

The principle behind pNP-ester assays is elegantly simple. The enzyme catalyzes the hydrolysis of the ester bond, releasing a carboxylic acid and p-nitrophenol (pNP).[10] Under neutral to alkaline conditions (typically pH > 7), p-nitrophenol ionizes to the p-nitrophenolate anion, which exhibits a strong, characteristic yellow color with a maximum absorbance around 400-410 nm.[3][11] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

This method is particularly well-suited for continuous monitoring in a 96-well plate format, making it ideal for high-throughput screening and general activity assessments.[12]

G sub p-Nitrophenyl Ester (Colorless) products Carboxylic Acid + p-Nitrophenolate (Yellow) sub->products Enzymatic Hydrolysis enzyme Hydrolase Enzyme (e.g., Esterase, Lipase) enzyme->products water H₂O water->sub

General reaction for enzymatic hydrolysis of p-nitrophenyl esters.
A Critical Consideration: The pH Sensitivity of p-Nitrophenol

A significant caveat when using pNP esters is the pH-dependent absorbance of the p-nitrophenol product. The pKa of p-nitrophenol is approximately 7.1. Around this pH, a mixture of the protonated (colorless, absorbing at ~317 nm) and deprotonated (yellow, absorbing at ~400 nm) forms exists.[11][13] Small fluctuations in the assay pH can therefore lead to significant changes in absorbance, resulting in inaccurate and unreliable activity measurements.[13]

To overcome this, assays should either be performed at a pH well above the pKa (e.g., pH 8.0 or higher) to ensure complete ionization, or measurements can be taken at the isosbestic point (around 347 nm).[13] At the isosbestic point, the molar absorptivity of both the protonated and deprotonated forms is identical, making the absorbance measurement independent of pH. This modified spectrophotometric method provides a more accurate and robust determination of esterase activity, especially when the reaction itself causes a pH shift.[13]

Head-to-Head Comparison

FeatureThis compoundp-Nitrophenyl Esters
Principle of Detection Formation of a stable acyl-enzyme intermediate and subsequent release of imidazole.Release of p-nitrophenol, which ionizes to the colored p-nitrophenolate anion.[10][13]
Leaving Group Imidazolep-Nitrophenol
Typical Wavelength ~335-340 nm (for acyl-enzyme formation)~400-410 nm (for p-nitrophenolate) or 347 nm (isosbestic point).[13][14]
Enzyme Class Primarily serine proteases (e.g., chymotrypsin, trypsin).[2]Broad range of hydrolases (esterases, lipases, proteases).[6][8]
Key Advantages Allows for pre-steady-state kinetic analysis (burst kinetics); high specificity for certain proteases; useful for determining active site concentration.[3]High versatility; strong colorimetric signal; simple, continuous assay format; suitable for high-throughput screening.[12]
Key Disadvantages Limited to a narrow range of enzymes; more complex kinetic analysis.Product absorbance is highly pH-dependent[11][13]; potential for non-enzymatic hydrolysis at high pH; lower specificity.
Kinetic Insights Provides detailed mechanistic information, including rates of acylation (k₂) and deacylation (k₃).[2]Primarily provides steady-state kinetic parameters (Vmax, Km) for overall substrate turnover.[6]

Experimental Protocols

Protocol 1: Active Site Titration of α-Chymotrypsin with this compound

This protocol is designed to determine the concentration of active enzyme by measuring the initial "burst" of imidazole release.

G prep 1. Reagent Preparation - Chymotrypsin in 1 mM HCl - this compound in Acetonitrile - Assay Buffer (e.g., Tris-HCl, pH 7.8) equil 2. Temperature Equilibration Equilibrate buffer and spectrophotometer to 25°C. prep->equil init 3. Initiate Reaction Add enzyme to buffer in a cuvette. Establish baseline reading at 335 nm. equil->init add_sub 4. Add Substrate Rapidly add this compound stock. Mix quickly and start data acquisition. init->add_sub monitor 5. Monitor Absorbance Record absorbance change at 335 nm over time. Observe the initial rapid 'burst' followed by a slower linear rate. add_sub->monitor analyze 6. Data Analysis Extrapolate the steady-state linear phase back to time zero. The magnitude of the intercept (the 'burst', ΔA) corresponds to the amount of acylated enzyme. monitor->analyze

Workflow for chymotrypsin active site titration.

Methodology:

  • Reagent Preparation:

    • Enzyme Stock: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl to maintain stability. Dilute to a working concentration of 10-30 µg/mL immediately before use.[15]

    • Substrate Stock: Prepare a concentrated stock solution of this compound in dry acetonitrile.

    • Assay Buffer: Prepare a suitable buffer, such as 0.08 M Tris-HCl containing 0.1 M CaCl₂, pH 7.8.[15]

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at ~335 nm and maintain the temperature at 25°C.

  • Assay Execution:

    • Add the assay buffer to a quartz cuvette and place it in the spectrophotometer to equilibrate.

    • Add a small volume of the diluted enzyme solution to the cuvette and record a baseline.

    • Initiate the reaction by adding a saturating concentration of the this compound stock solution. Mix rapidly.

    • Record the change in absorbance over time for several minutes.

  • Data Analysis: Plot absorbance versus time. The data should show an initial rapid increase (the burst) followed by a slower, linear increase (steady-state). Extrapolate the linear portion of the curve back to the y-axis (time = 0). The magnitude of this y-intercept (ΔAbs) is proportional to the concentration of active enzyme sites.

Protocol 2: General Esterase Activity Assay with p-Nitrophenyl Acetate (p-NPA)

This protocol provides a robust method for determining the steady-state activity of an unknown esterase.

G std_curve 1. p-Nitrophenol Standard Curve Prepare serial dilutions of p-nitrophenol in assay buffer. Measure absorbance at 405 nm to create a standard curve (Abs vs. Concentration). calc 6. Calculate Activity Determine the initial reaction rate (ΔA/min). Use the standard curve's slope to convert this rate into µmol of p-nitrophenol released per minute. std_curve->calc Used for Conversion prep 2. Reagent Preparation - Enzyme solution in appropriate buffer - p-NPA substrate stock in solvent (e.g., Ethanol) - Assay Buffer (e.g., Tris-HCl, pH 8.0) setup 3. Reaction Setup In a microplate or cuvette, add assay buffer and enzyme. Incubate at desired temperature (e.g., 37°C). prep->setup init 4. Initiate Reaction Add p-NPA substrate to start the reaction. Include an enzyme-free blank to correct for non-enzymatic hydrolysis. setup->init monitor 5. Kinetic Measurement Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes). init->monitor monitor->calc

Workflow for a general p-nitrophenyl esterase assay.

Methodology:

  • p-Nitrophenol Standard Curve:

    • Prepare a stock solution of p-nitrophenol in the assay buffer.

    • Create a series of dilutions to cover the expected range of product formation.

    • Measure the absorbance of each standard at 405 nm.

    • Plot Absorbance vs. Concentration and determine the molar extinction coefficient from the slope of the line.

  • Reagent Preparation:

    • Enzyme Solution: Prepare appropriate dilutions of the enzyme in a buffer that maintains its stability and activity.

    • Substrate Stock: Dissolve p-nitrophenyl acetate in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.[5][10] A 50 mM stock in acetonitrile is also common.[8]

    • Assay Buffer: Prepare a buffer with a pH of at least 8.0 (e.g., 50 mM Tris-HCl) to ensure full color development of the p-nitrophenolate product.[8][12]

  • Assay Execution (96-well plate format):

    • Add assay buffer to each well.

    • Add the enzyme solution to the "test" wells and an equal volume of buffer to the "blank" wells.

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C).[12]

    • Initiate the reaction by adding the p-NPA substrate stock to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm in kinetic mode (e.g., every minute for 10-30 minutes).[12]

    • Subtract the rate of the blank reaction (non-enzymatic hydrolysis) from the rate of the enzyme-catalyzed reaction.

    • Calculate the initial velocity (ΔAbs/min) from the linear portion of the progress curve.

    • Use the molar extinction coefficient from the standard curve to convert this rate into units of activity (e.g., µmol/min/mg of enzyme).[8]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and p-nitrophenyl esters is not a matter of which is definitively "better," but which is more appropriate for the scientific question at hand.

  • Choose this compound for detailed mechanistic investigations of serine proteases like chymotrypsin, particularly when quantifying active enzyme concentration or dissecting the acylation and deacylation steps is the primary goal.

  • Choose p-nitrophenyl esters for versatile, high-throughput screening of hydrolase activity, for routine quality control assays, or when a simple, robust, and sensitive method for determining overall enzyme kinetics is required. When using pNP esters, meticulous pH control or the use of the isosbestic point at 347 nm is crucial for obtaining accurate and reproducible data.[13]

By understanding the distinct advantages and inherent limitations of each substrate class, researchers can design more effective experiments, generate higher quality data, and ultimately accelerate their research and development efforts.

References

  • BioResources. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. [Link]

  • Goblirsch, B. R., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. [Link]

  • PubMed. (n.d.). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. [Link]

  • Boucher, F., et al. (n.d.). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PubMed Central. [Link]

  • Anderson, J., et al. (n.d.). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. ACS Publications. [Link]

  • Bio-protocol. (n.d.). Substrate Specificity Measured Using p-Nitrophenyl Esters. [Link]

  • ResearchGate. (n.d.). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. [Link]

  • Chemistry LibreTexts. (2020). Chymotrypsin- A Case Study. [Link]

  • ResearchGate. (n.d.). Nitrophenyl acetate assay. p-Nitrophenol released by incubation of.... [Link]

  • ResearchGate. (n.d.). Burst kinetics in the conversion of p-nitrophenyl acetate by.... [Link]

  • PubMed Central. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. [Link]

  • PubMed. (n.d.). A new, highly sensitive and specific assay for chymotrypsin. [Link]

  • ResearchGate. (n.d.). (PDF) Acylation of α- and δ-Chymotrypsins by p-Nitrophenyl Acetate. [Link]

  • Scielo. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. [Link]

  • PNAS. (n.d.). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. [Link]

  • University Website. (n.d.). Labs 9 and 10. [Link]

  • Cram. (n.d.). P-Nitrophenol Lab Report. [Link]

  • iGEM. (n.d.). p-Nitrophenyl Butyrate Assay. [Link]

  • MDPI. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. [Link]

  • ACS Publications. (n.d.). Determination of Kinetic Constants for Peptidyl Prolyl Cis-Trans Isomerases by an Improved Spectrophotometric Assay. [Link]

  • PubMed. (2015). Kinetics of trypsin-catalyzed hydrolysis determined by isothermal titration calorimetry. [Link]

  • NIH. (n.d.). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. [Link]

  • PubMed. (1977). Mechanisms of Acylation of Chymotrypsin by Phenyl Esters of Benzoic Acid and Acetic Acid. [Link]

  • ResearchGate. (n.d.). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]

  • PubMed. (n.d.). [Determination of enzymatic catalysis for the cis-trans-isomerization of peptide binding in proline-containing peptides]. [Link]

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A Senior Application Scientist's Guide to the Reproducibility of N-trans-Cinnamoylimidazole-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme kinetics and inhibitor screening, the choice of assay methodology is paramount to generating robust and reproducible data. N-trans-Cinnamoylimidazole (NCI) has been historically utilized as a chromogenic substrate for certain serine proteases, most notably chymotrypsin, and has been explored for other enzymes like acetylcholinesterase. Its appeal lies in the simplicity of a spectrophotometric readout. However, ensuring the reproducibility of NCI-based assays requires a deep understanding of the underlying biochemistry and meticulous attention to experimental parameters. This guide provides a comprehensive comparison of NCI-based assays with common alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.

The Chemistry of this compound in Enzyme Assays: A Double-Edged Sword

This compound is an acylating agent. In the context of a serine protease like chymotrypsin, the reaction proceeds through a two-step mechanism. First, the serine residue in the enzyme's active site attacks the carbonyl group of NCI, leading to the formation of a transient cinnamoyl-enzyme intermediate and the release of imidazole. This acylation step is often the rate-limiting step and can be monitored spectrophotometrically. In the second, slower step (deacylation), the acyl-enzyme intermediate is hydrolyzed, releasing cinnamic acid and regenerating the free enzyme. The differing reactivity of cis and trans stereoisomers of N-cinnamoylimidazole with the enzyme active center has been noted, with the trans-isomer reacting more readily.[1]

This mechanism, while straightforward in principle, presents several challenges to reproducibility. The stability of the NCI substrate in aqueous buffer solutions is a critical factor. Imidazole and its derivatives can be susceptible to hydrolysis, which can lead to a high background signal and a decrease in the effective substrate concentration over time. Furthermore, the pH dependence of the reaction is significant, as it influences both the ionization state of the substrate and the catalytic residues of the enzyme.[1][2]

Core Principles for Ensuring Reproducibility in Enzyme Assays

Reproducibility in enzyme assays is not a matter of chance; it is the result of a well-designed and controlled experimental system.[3] Key pillars to uphold are:

  • Substrate Quality and Stability: The purity and stability of this compound are paramount. Any degradation of the substrate will lead to inconsistent results. It is crucial to prepare fresh solutions and minimize their time at room temperature.

  • Enzyme Purity and Activity: The source, purity, and specific activity of the enzyme preparation must be well-characterized. Inconsistent enzyme activity is a major source of variability.

  • Buffer Conditions: pH, ionic strength, and the presence of additives can all influence enzyme activity. These parameters must be precisely controlled and reported.

  • Temperature Control: Enzyme kinetics are highly sensitive to temperature fluctuations. A stable and accurately controlled temperature is essential for reproducible measurements.

  • Instrumentation: The performance of the spectrophotometer, including wavelength accuracy and linearity of response, should be regularly verified.

Experimental Workflows: NCI vs. Alternative Assays

To provide a practical comparison, we will outline the experimental workflows for assaying chymotrypsin and acetylcholinesterase activity using NCI and common alternative methods.

Chymotrypsin Activity Assessment

1. This compound (NCI) Spectrophotometric Assay

This assay relies on the formation of the cinnamoyl-chymotrypsin intermediate.

Figure 1. Workflow for a typical this compound-based chymotrypsin assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a dry organic solvent like acetonitrile.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

  • Assay Procedure:

    • In a cuvette, add the assay buffer and the chymotrypsin solution to the desired final concentrations.

    • Equilibrate the mixture to the assay temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the NCI working solution.

    • Immediately monitor the change in absorbance at a pre-determined wavelength (e.g., 335 nm) for a set period.

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

2. N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) Spectrophotometric Assay

A widely used alternative, this assay measures the increase in absorbance at 256 nm resulting from the hydrolysis of BTEE.[4]

Figure 2. Workflow for the N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) chymotrypsin assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare 0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M calcium chloride.[4]

    • Prepare a 0.00107 M BTEE solution in 50% (w/w) methanol.[4]

    • Dissolve chymotrypsin in 0.001 N HCl to a concentration of 1 mg/ml and then dilute to 10-30 µg/ml for the assay.[4]

  • Assay Procedure:

    • In a cuvette, mix 1.5 ml of the Tris-HCl buffer and 1.4 ml of the BTEE solution.[4]

    • Incubate at 25°C for 4-5 minutes to reach temperature equilibrium.[4]

    • Add 0.1 ml of the diluted enzyme solution and record the increase in absorbance at 256 nm for 4-5 minutes.[4]

    • Calculate the change in absorbance per minute from the initial linear portion of the curve.[4]

3. Fluorogenic Peptide Substrate Assay

These assays offer high sensitivity by measuring the fluorescence of a released fluorophore upon peptide cleavage.[5][6][7][8]

Figure 3. General workflow for a fluorogenic chymotrypsin assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of a chymotrypsin-specific fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO.

    • Prepare the appropriate assay buffer.

  • Assay Procedure:

    • In a microplate well, add the assay buffer, a diluted chymotrypsin sample, and the fluorogenic substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a microplate reader.

    • The rate of reaction is proportional to the increase in fluorescence.

Acetylcholinesterase (AChE) Activity Assessment

1. This compound (NCI) Based Assay (Conceptual)

While less common, NCI could conceptually be used to assay AChE activity, assuming the enzyme can be acylated by NCI. The workflow would be similar to the chymotrypsin assay.

2. Ellman's Assay

This is the most widely used method for measuring AChE activity. It relies on the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[9]

Figure 4. Workflow for the Ellman's assay for acetylcholinesterase activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of acetylthiocholine iodide (ATCI) in buffer.

    • Prepare a solution of DTNB in buffer.

    • Prepare the assay buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a microplate well, add the assay buffer, DTNB solution, and the AChE sample.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the increase in absorbance at 412 nm over time.

    • The rate of color change is proportional to the AChE activity.

3. Amplex Red Assay

A highly sensitive fluorometric assay where the choline produced from acetylcholine hydrolysis is oxidized to generate hydrogen peroxide, which in turn reacts with Amplex Red to produce the highly fluorescent resorufin.[10]

Figure 5. Workflow for the Amplex Red acetylcholinesterase assay.[10]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution containing Amplex Red, horseradish peroxidase (HRP), and choline oxidase in the assay buffer.

    • Prepare a solution of acetylcholine in the assay buffer.

  • Assay Procedure:

    • In a microplate well, add the Amplex Red working solution and the AChE sample.

    • Initiate the reaction by adding the acetylcholine solution.

    • Incubate at a controlled temperature.

    • Measure the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.

Comparative Performance Data

The choice of an assay often comes down to a trade-off between sensitivity, convenience, and cost. The following tables summarize key performance metrics for the discussed assays.

Table 1: Comparison of Chymotrypsin Assays

Assay MethodPrincipleTypical SubstrateDetection LimitAdvantagesDisadvantages
NCI Assay Spectrophotometric (Acylation)This compoundEnzyme-dependentSimple, continuousSubstrate instability, potential for high background, pH sensitivity
BTEE Assay Spectrophotometric (Hydrolysis)N-Benzoyl-L-Tyrosine Ethyl Ester~10-30 µg/ml enzyme concentration for assay[4]Well-established, commercially available reagentsRequires UV spectrophotometer, potential interference from compounds absorbing at 256 nm
Fluorogenic Assay Fluorometric (Peptide Cleavage)Suc-LLVY-AMC, Glt-Leu-Phe-NH-MeqAs low as 0.7 ng of enzyme[8]High sensitivity, suitable for HTSHigher cost of substrates, potential for quenching or autofluorescence interference
DLS & QCM Light Scattering & Mass Changeβ-caseinLOD: 0.67 ± 0.05 nM (DLS), 1.40 ± 0.30 nM (QCM)[11]Label-free, real-time kineticsRequires specialized instrumentation

Table 2: Comparison of Acetylcholinesterase Assays

Assay MethodPrincipleTypical SubstrateDetection LimitAdvantagesDisadvantages
NCI Assay Spectrophotometric (Acylation)This compoundNot commonly used-Lack of established protocols and validation data
Ellman's Assay Colorimetric (Thiol Reaction)AcetylthiocholineDependent on enzyme source and conditionsRobust, widely used, inexpensivePotential for interference from thiol-reactive compounds
Amplex Red Assay Fluorometric (Coupled Enzyme)AcetylcholineHigh sensitivityHigh sensitivity, uses natural substrateMore complex reagent mixture, potential for interference with coupled enzymes
Indoxylacetate Assay Colorimetric (Hydrolysis)IndoxylacetateComparable to Ellman's method[12]No reaction with oxime reactivators, suitable for inhibitor screeningLower turnover rate compared to acetylthiocholine[12]

Trustworthiness and Self-Validation: Addressing the Limitations of NCI Assays

To build a self-validating system when using NCI-based assays, several internal controls and checks are essential:

  • Substrate Stability Check: Periodically measure the absorbance of the NCI working solution to ensure it is not degrading over the course of the experiment.

  • No-Enzyme Control: Always include a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of NCI. This background rate must be subtracted from the rate of the enzyme-catalyzed reaction.

  • Enzyme Titration: Perform the assay with varying concentrations of the enzyme to ensure that the initial reaction rate is linearly proportional to the enzyme concentration. This confirms that the assay is in the linear range.

  • pH Profile: If working with a new enzyme or buffer system, determine the optimal pH for the reaction to ensure maximal activity and stability.

The primary limitations of NCI-based assays that can impact reproducibility are:

  • Spontaneous Hydrolysis: NCI can hydrolyze in aqueous solutions, leading to a high background signal and reducing the accuracy of the measurements.

  • Solubility Issues: NCI is often dissolved in an organic solvent, and its solubility in aqueous buffers can be limited, potentially leading to precipitation and inaccurate results.

  • Stereoisomer Purity: The presence of the less reactive cis-isomer can affect the kinetics of the reaction.[1]

Conclusion and Recommendations

While this compound offers a straightforward spectrophotometric method for assaying certain serine proteases, its inherent instability and potential for high background signal necessitate careful control and validation to ensure reproducible results. For routine and high-throughput applications, alternative methods often provide superior performance.

  • For Chymotrypsin: Fluorogenic peptide substrate assays are recommended for applications requiring high sensitivity, such as inhibitor screening in drug discovery.[5][8] The BTEE assay remains a reliable and cost-effective option for routine activity measurements.[4]

  • For Acetylcholinesterase: The Ellman's assay is the well-established gold standard and is recommended for most applications due to its robustness and extensive validation.[9] For high-sensitivity requirements, the Amplex Red assay is an excellent fluorometric alternative.[10]

Ultimately, the choice of assay should be guided by the specific research question, the required sensitivity, throughput needs, and the available instrumentation. By understanding the principles and limitations of each method, researchers can select the most appropriate tool to generate high-quality, reproducible data.

References

  • Cao, Y., et al. (2019). A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms. PubMed. [Link]

  • Pohanka, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules. [Link]

  • Wallace, K., & Papke, K. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Plesinger, F., et al. (2018). Detection of Chymotrypsin by Optical and Acoustic Methods. PubMed Central. [Link]

  • Roda, A., et al. (1994). A new, highly sensitive and specific assay for chymotrypsin. PubMed. [Link]

  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. Biol Chem. [Link]

  • Tanizawa, K., & Bender, M. L. (1974). Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme. PubMed. [Link]

  • Martinek, K., et al. (1971). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. ResearchGate. [Link]

  • Wolfbeis, O. S., & Koller, E. (1984). Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. PubMed. [Link]

  • Kumar, V., et al. (2021). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Molecules. [Link]

  • Kokotos, G., et al. (1990). Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups. Biol Chem Hoppe Seyler. [Link]

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A Guide to Validating the Specificity of N-trans-Cinnamoylimidazole for Target Enzymes: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Chemical Biology

N-trans-Cinnamoylimidazole is a well-characterized electrophilic compound frequently used as a tool to study serine proteases, such as chymotrypsin and trypsin[3][4]. It functions as a covalent inhibitor by acylating a nucleophilic serine residue within the enzyme's active site, forming a transient acyl-enzyme intermediate[3]. While its reactivity profile is established, assuming its absolute specificity for a single target within a complex biological system is a perilous oversimplification.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the specificity of this compound. We will move beyond simple enzymatic assays to explore a multi-tiered, evidence-based strategy. By comparing and contrasting orthogonal methodologies—from initial biochemical characterization to proteome-wide profiling—this guide will explain the causality behind experimental choices, enabling you to build a robust and reliable target validation dossier.

The Mechanism and Rationale for Scrutiny

This compound's mechanism involves a two-step process: a rapid acylation of the active site serine, followed by a much slower deacylation (hydrolysis) step that regenerates the free enzyme[3]. The stability of this covalent intermediate makes it an effective inhibitor. However, its electrophilic nature means it has the potential to react with other nucleophilic residues on other proteins, not just the intended target. This necessitates a validation strategy that can distinguish between potent, specific on-target engagement and promiscuous, off-target interactions.

A simple in-vitro assay demonstrating inhibition of a purified enzyme is a necessary first step, but it is insufficient to claim specificity in a cellular or in-vivo context. The complex intracellular environment, with thousands of proteins at varying concentrations, presents a much greater challenge for inhibitor selectivity.

cluster_0 Multi-Tiered Specificity Validation Workflow Tier1 Tier 1: Biochemical Validation (In Vitro) Tier2 Tier 2: Cellular Target Engagement (In Cellulo) Tier1->Tier2 Does it work in cells? Tier3 Tier 3: Proteome-Wide Selectivity (Global Profiling) Tier2->Tier3 Is it selective in cells? Conclusion Confident Target Specificity Profile Tier3->Conclusion

Caption: A tiered approach to validating inhibitor specificity.

Tier 1: Foundational Biochemical Characterization

The Objective: The first step is to confirm direct interaction with the purified target enzyme and to quantify its potency and mode of inhibition. This provides the baseline data upon which all subsequent, more complex experiments are built.

Core Methodology: In-Vitro Enzymatic Assays

Enzymatic assays are used to determine an inhibitor's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible)[5][6].

Experimental Protocol: Determining IC50 for this compound

This protocol describes a standard competitive enzymatic assay.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% to avoid solvent-induced artifacts.

    • Prepare the purified target enzyme at a working concentration in assay buffer.

    • Prepare the enzyme's specific chromogenic or fluorogenic substrate at a concentration equal to its Michaelis constant (Km). Using substrate at Km makes the assay sensitive to competitive inhibitors[5].

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the serially diluted this compound to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add the purified enzyme to all wells except the "no enzyme" controls.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C). For covalent inhibitors, this pre-incubation step is critical to allow the covalent bond to form[7].

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader. The reaction should be monitored in the initial linear phase.

  • Data Analysis:

    • Subtract the background reading ("no enzyme" control) from all other readings.

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Summarizing Biochemical Data
ParameterValueDescription
Enzyme Serine Protease 'X'The purified target enzyme.
Substrate Substrate 'Y'The specific substrate used for the assay.
Km 10 µMMichaelis constant for the substrate.
IC50 1.2 µMConcentration of inhibitor yielding 50% inhibition.
Mode of Inhibition Irreversible, CompetitiveDetermined from further kinetic studies.

Causality Behind the Choices: Starting with a purified system isolates the interaction between the inhibitor and its intended target, free from the complexities of the cellular milieu. Determining the IC50 provides a quantitative measure of potency, which is essential for designing subsequent cell-based assays. Understanding the mode of inhibition is crucial; for a covalent modifier like this compound, confirming time-dependent inhibition helps validate the expected mechanism of action[6].

Tier 2: Verifying Target Engagement in a Cellular Context

The Objective: An inhibitor may potently affect a purified enzyme but fail to engage its target in a living cell due to poor permeability, rapid efflux, or metabolic degradation. This tier aims to confirm that this compound reaches and physically binds to its target inside intact cells.

Core Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in a physiological setting.[8][9] The principle is that a protein's thermal stability increases when it is bound to a ligand. By heating cell lysates treated with the compound and measuring the amount of soluble protein remaining at different temperatures, one can observe a "thermal shift" for the target protein, indicating direct binding[10][11].

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat one group of cells with this compound at a relevant concentration (e.g., 5-10 times the in-vitro IC50) and another group with the vehicle (e.g., DMSO) as a control. Incubate for a sufficient time to allow cell entry and target binding (e.g., 1-2 hours).

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a lysis buffer (without detergents) containing protease inhibitors.

    • Divide the lysate from each group (vehicle and treated) into several aliquots.

    • Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.

    • Cool the samples on ice immediately for 3 minutes.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stable protein fraction.

  • Protein Analysis:

    • Measure the protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both vehicle and inhibitor-treated samples.

    • Normalize the intensities to the unheated control for each group.

    • Plot the percentage of soluble protein versus temperature for both conditions. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.

cluster_0 CETSA Workflow Treat 1. Treat Cells (Vehicle vs. Inhibitor) Lyse 2. Lyse Cells Treat->Lyse Heat 3. Heat Aliquots (Temperature Gradient) Lyse->Heat Spin 4. Centrifuge (Separate Soluble/Aggregated) Heat->Spin WB 5. Western Blot (Analyze Soluble Fraction) Spin->WB Plot 6. Plot Melting Curve WB->Plot

Caption: The experimental workflow for a Western Blot-based CETSA.

Causality Behind the Choices: CETSA provides direct, biophysical evidence of target engagement inside a cell, bridging the gap between in-vitro biochemistry and cellular biology. It is label-free, meaning no modifications to the compound or the protein are required, which preserves the native interaction[8]. Observing a thermal shift provides high confidence that the compound is reaching its intended target in a complex and physiologically relevant environment.

Tier 3: Unbiased, Proteome-Wide Specificity Profiling

The Objective: Having confirmed on-target engagement, the final and most critical tier is to investigate off-target interactions. These unbiased, global approaches aim to identify every protein that this compound interacts with across the entire proteome.

Comparative Methodologies: ABPP and TPP

Two powerful chemical proteomics techniques for this purpose are Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP), which is a mass spectrometry-based extension of CETSA.

Method 1: Activity-Based Protein Profiling (ABPP)

ABPP uses active site-directed chemical probes to assess the functional state of entire enzyme families within a native biological system[12][13]. For a covalent inhibitor like this compound, a competitive ABPP experiment is ideal[14].

The Concept: The proteome is first treated with this compound. Subsequently, a broad-spectrum activity-based probe that targets the same class of enzymes (e.g., a fluorophosphonate probe for serine hydrolases) is added. If this compound has bound to a particular enzyme, it will block the binding of the probe. By using quantitative mass spectrometry to identify and quantify the proteins labeled by the probe, one can determine the complete specificity profile of the inhibitor. A reduction in probe labeling for a specific protein indicates it is a target of this compound[15].

Method 2: Thermal Proteome Profiling (TPP)

TPP combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously[10]. This allows for an unbiased survey of compound-protein interactions across the proteome.

The Concept: As in the basic CETSA experiment, cells are treated with the vehicle or inhibitor. The lysates are then heated to several different temperatures. Instead of analyzing a single protein by Western Blot, the soluble protein fraction at each temperature is digested into peptides and analyzed by quantitative mass spectrometry. Proteins that are stabilized by this compound will show a shift in their melting curves, identifying them as direct or indirect targets[16].

Comparative Analysis of Proteome-Wide Methods
FeatureActivity-Based Protein Profiling (ABPP)Thermal Proteome Profiling (TPP/MS-CETSA)
Principle Competition for active site labeling by a chemical probe[14].Ligand-induced thermal stabilization of proteins[10].
Requirement A suitable broad-spectrum activity-based probe is necessary.No probe is required (label-free).
Coverage Limited to the enzyme families targeted by the probe.Potentially the entire expressed proteome.
Information Provides functional information about active site binding.Detects any binding event that alters thermal stability, not just active site.
Pros Highly sensitive for active site-directed inhibitors; well-established.Unbiased, proteome-wide coverage; no need to synthesize a probe.
Cons Coverage is probe-dependent; may miss non-enzymatic targets.Can be technically complex; indirect binding effects can complicate interpretation.

Causality Behind the Choices: Unbiased proteomic methods are the ultimate arbiter of specificity. ABPP is exceptionally well-suited for covalent, active-site inhibitors like this compound when a relevant probe exists, as it directly assesses functional engagement with related enzymes. TPP offers a more global and unbiased alternative, capable of identifying targets regardless of their function or binding site, providing the most comprehensive view of the compound's "interactome." Using at least one of these methods is essential for making any credible claims about inhibitor selectivity[17].

Conclusion: Synthesizing a Self-Validating System

  • Start with Biochemistry: Confirm direct, potent inhibition of the purified target.

  • Move to the Cell: Use CETSA to provide direct evidence of target engagement in a physiological context.

  • Profile Globally: Employ an unbiased proteomics method like competitive ABPP or TPP to rigorously map on- and off-target interactions.

References

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  • Cellular thermal shift assay - Wikipedia.
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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • An efficient proteomics method to identify the cellular targets of protein kinase inhibitors.
  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling - Annual Reviews.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers.
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characteriz
  • Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels. - Centre for Medicines Discovery.
  • QUANTITATIVE PROTEOMIC APPROACHES TO STUDY DRUG MECHANISM OF ACTION.
  • Enzyme inhibitor discovery by activity-based protein profiling. - Semantic Scholar.
  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integr
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC - NIH.
  • Full article: Different chemical proteomic approaches to identify the targets of lap
  • Target identification and validation in drug discovery: the role of proteomics..
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors - YouTube.
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace.
  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms - ACS Public
  • Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole - ResearchG
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • Can anyone suggest any enzyme inhibitor other than KCN?
  • Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC)
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • Effect of Enzyme Inhibition on Enzym
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • How can off-target effects of drugs be minimised?
  • Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs - PMC.
  • Alternate substrate inhibitors of an alpha-chymotrypsin: enantioselective interaction of aryl-substituted enol lactones - PubMed.
  • Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed.
  • Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series - NIH.
  • On-target and off-target-based toxicologic effects - PubMed.
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC.
  • Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correl
  • What is the mechanism of action of Xanomeline Tartr
  • Can anyone help with a query on enzyme inhibition and activation?
  • Alteration of enzyme specificity and c

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A Comparative Guide to the Synthetic Routes of N-trans-Cinnamoylimidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the primary synthetic routes to N-trans-cinnamoylimidazole, a valuable acylating agent and building block in organic synthesis. This document moves beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings and practical considerations of each method, empowering researchers to make informed decisions for their specific applications.

Introduction to this compound

This compound is a highly reactive acylating agent, belonging to the class of acylimidazoles. The imidazole leaving group is readily displaced by nucleophiles, making it a superior alternative to the more traditional acyl chlorides in many applications. This heightened reactivity, coupled with the generation of the neutral and easily removable imidazole byproduct, renders this compound particularly useful in the synthesis of sensitive or complex molecules where harsh reaction conditions and acidic byproducts must be avoided. Its applications span from the synthesis of novel fragrance compounds to its use as a key intermediate in the preparation of pharmaceutical agents.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into two main strategies: a two-step approach involving the preparation of an activated carboxylic acid derivative, and a more streamlined one-pot approach where the carboxylic acid is activated in situ. This guide will delve into the specifics of these routes, providing detailed protocols and a comparative analysis.

Route 1: The Two-Step Synthesis via Cinnamoyl Chloride

This classical and widely employed method involves the initial conversion of trans-cinnamic acid to its corresponding acyl chloride, followed by the reaction of the purified cinnamoyl chloride with imidazole.

Step 1: Synthesis of trans-Cinnamoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol: Synthesis of trans-Cinnamoyl Chloride from trans-Cinnamic Acid

  • Apparatus Setup: A dry, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser is connected to a gas trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.

  • Reaction: To a solution of trans-cinnamic acid (1.0 eq) in a dry aprotic solvent such as dichloromethane or toluene, thionyl chloride (1.5-2.0 eq) is added dropwise at room temperature.

  • Reaction Monitoring and Work-up: The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the completion of the reaction. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude trans-cinnamoyl chloride, which can often be used in the next step without further purification. For higher purity, vacuum distillation is recommended.

Causality of Experimental Choices:

  • Dry Conditions: Thionyl chloride reacts violently with water, hydrolyzing back to sulfur dioxide and hydrochloric acid. Therefore, anhydrous conditions are crucial for both safety and yield.

  • Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to act as a solvent in some cases.

  • Gas Trap: The reaction generates toxic and corrosive gases (HCl and SO₂), which must be neutralized.

Step 2: Synthesis of this compound

The highly electrophilic cinnamoyl chloride readily reacts with the nucleophilic imidazole.

Experimental Protocol: Synthesis of this compound from trans-Cinnamoyl Chloride and Imidazole

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), imidazole (2.0 eq) is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

  • Addition of Cinnamoyl Chloride: A solution of trans-cinnamoyl chloride (1.0 eq) in the same solvent is added dropwise to the imidazole solution at 0 °C.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion (typically monitored by TLC). The resulting imidazolium hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Stoichiometry: Two equivalents of imidazole are traditionally used. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl generated during the reaction, forming imidazolium hydrochloride.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents the hydrolysis of the cinnamoyl chloride and the product.

  • Low Temperature Addition: The reaction is exothermic, and dropwise addition at low temperature helps to control the reaction rate and prevent the formation of side products.

Route 2: One-Pot Synthesis via in situ Activation of Cinnamic Acid

One-pot procedures offer the advantages of reduced reaction time, lower solvent consumption, and fewer purification steps. In this approach, trans-cinnamic acid is activated in the presence of imidazole, leading directly to the formation of this compound. Carbodiimides are common activating agents for this transformation.

Carbodiimide-Mediated Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that facilitate the formation of amide and ester bonds.

Experimental Protocol: One-Pot Synthesis of this compound using DCC

  • Reaction Setup: trans-Cinnamic acid (1.0 eq) and imidazole (1.0 eq) are dissolved in a dry aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask.

  • Addition of DCC: A solution of DCC (1.1 eq) in the same solvent is added portion-wise to the stirred solution at 0 °C.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is concentrated, and the crude product is purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • DCC as a Coupling Agent: DCC activates the carboxyl group of cinnamic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by imidazole to form the desired product and the insoluble DCU byproduct.

  • Insolubility of DCU: The primary driving force for the reaction is the formation of the insoluble and stable DCU, which can be easily removed by filtration.

  • Use of EDC: For applications where the removal of DCU is problematic, the water-soluble carbodiimide EDC can be used. The corresponding urea byproduct is water-soluble and can be removed by aqueous extraction.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Two-Step (via Cinnamoyl Chloride)Route 2: One-Pot (Carbodiimide-Mediated)
Starting Materials trans-Cinnamic acid, thionyl chloride, imidazoletrans-Cinnamic acid, imidazole, carbodiimide (DCC or EDC)
Number of Steps TwoOne
Reaction Conditions Step 1: Reflux; Step 2: 0 °C to RT0 °C to RT
Typical Yield Generally high (often >80% over two steps)Good to high (typically 70-90%)
Purity of Crude Product Can be high, but may contain traces of starting materialsContains insoluble urea byproduct that must be removed
Byproducts SO₂, HCl, imidazolium hydrochlorideInsoluble DCU or water-soluble EDU
Safety Considerations Use of corrosive and toxic thionyl chloride, evolution of noxious gasesDCC is a known allergen and sensitizer
Advantages Robust and well-established method, high yieldsFaster, more atom-economical, avoids thionyl chloride
Disadvantages Two separate steps, use of hazardous reagentsRemoval of urea byproduct can be challenging, cost of carbodiimides

Visualization of Synthetic Workflows

Two_Step_Synthesis cluster_0 Step 1: Cinnamoyl Chloride Synthesis cluster_1 Step 2: Imidazole Acylation Cinnamic Acid Cinnamic Acid Thionyl Chloride Thionyl Chloride Cinnamic Acid->Thionyl Chloride + SOCl₂ Cinnamoyl Chloride Cinnamoyl Chloride Thionyl Chloride->Cinnamoyl Chloride Reflux -SO₂, -HCl Imidazole Imidazole Cinnamoyl Chloride->Imidazole + Imidazole (2 eq) This compound This compound Imidazole->this compound 0 °C to RT - Imidazolium HCl

Caption: Workflow for the two-step synthesis of this compound.

One_Pot_Synthesis cluster_0 One-Pot Carbodiimide Coupling Cinnamic Acid Cinnamic Acid Reagents Cinnamic Acid + Imidazole + DCC Cinnamic Acid->Reagents + Imidazole + DCC This compound This compound Reagents->this compound 0 °C to RT - DCU

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion and Recommendations

Both the two-step synthesis via cinnamoyl chloride and the one-pot carbodiimide-mediated route are viable methods for the preparation of this compound.

  • The two-step route is a robust and often high-yielding method that is well-suited for large-scale synthesis. However, it requires the handling of hazardous materials like thionyl chloride.

  • The one-pot carbodiimide route offers a more streamlined and atom-economical approach, avoiding the use of corrosive chlorinating agents. This method is particularly advantageous for laboratory-scale synthesis and for substrates that are sensitive to the harsh conditions of acyl chloride formation. The choice between DCC and EDC will depend on the desired work-up procedure, with EDC being preferable for ease of byproduct removal through aqueous extraction.

Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher, including the scale of the reaction, the available equipment, safety considerations, and the desired purity of the final product.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of Cinnamoyl Chloride in the Synthesis of Novel Fragrance Compounds.

  • BenchChem. (2025). synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride.

  • BenchChem. (2025). Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis.

  • Wikipedia. (n.d.). Carbodiimide.

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.

  • BenchChem. (2025). synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride.

  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.

  • The Synthesis of Cinnamoyl Chloride. (n.d.). The Synthesis of Cinnamoyl Chloride.

  • Google Patents. (1992). WO1992019600A1 - Preparation of n-acylimidazoles.

  • ResearchGate. (2021). Synthesis and Application of Ionic Liquid‐Supported Carbodiimides.

  • Organic Chemistry Portal. (n.d.). Synthesis of carbodiimides.

  • BenchChem. (2025). synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride.

  • ResearchGate. (2021). Scope of one‐pot direct N‐acylation of indazole with carboxylic acids....

  • National Institutes of Health. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology.

  • Organic Chemistry Portal. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.

  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.

A Senior Application Scientist's Guide to Benchmarking N-trans-Cinnamoylimidazole Against Commercially Available Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of enzyme inhibition studies and drug discovery, the selection of appropriate tool compounds is paramount. N-trans-Cinnamoylimidazole, a classic acylating agent for serine proteases, offers a unique mechanism of action that warrants careful consideration alongside more contemporary, commercially available inhibitors. This guide provides an in-depth, objective comparison of this compound with widely used serine protease inhibitors, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

Introduction: The Significance of this compound

This compound is a well-characterized covalent inhibitor of serine proteases, such as chymotrypsin and trypsin. Its mechanism of action involves the acylation of the catalytic serine residue within the enzyme's active site, forming a transient cinnamoyl-enzyme intermediate.[1] The subsequent deacylation step is typically slow, leading to temporary inactivation of the enzyme. This two-step process provides a valuable model for studying enzyme kinetics and the intricacies of covalent inhibition. Understanding the performance of this compound relative to other inhibitors is crucial for researchers investigating enzyme mechanisms, developing novel therapeutics, or requiring precise control over proteolytic activity in their experimental systems.

The Competitive Landscape: A Head-to-Head Comparison

To provide a comprehensive benchmark, we will compare this compound against a panel of commercially available serine protease inhibitors, each with distinct mechanisms and properties. The selected inhibitors are:

  • Phenylmethylsulfonyl Fluoride (PMSF): An irreversible inhibitor that sulfonates the active site serine.

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): A more water-soluble and less toxic irreversible alternative to PMSF.

  • Aprotinin: A natural polypeptide and reversible competitive inhibitor.

  • Leupeptin: A natural peptide aldehyde that acts as a reversible transition-state analog inhibitor.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these inhibitors lies in their mode of interaction with the target enzyme.

dot

cluster_covalent Covalent Inhibitors cluster_reversible Reversible Inhibitors This compound This compound Serine Protease Serine Protease This compound->Serine Protease Acylation (Covalent, Reversible) PMSF PMSF PMSF->Serine Protease Sulfonylation (Irreversible) AEBSF AEBSF AEBSF->Serine Protease Sulfonylation (Irreversible) Aprotinin Aprotinin Aprotinin->Serine Protease Competitive Binding Leupeptin Leupeptin Leupeptin->Serine Protease Transition-State Analog

Caption: Mechanisms of Action for Selected Serine Protease Inhibitors.

  • This compound acts as a time-dependent, covalent inhibitor. The initial binding is followed by a chemical reaction with the active site serine, forming a cinnamoyl-enzyme conjugate. This acylation is technically reversible through a slow hydrolysis (deacylation), but the off-rate is often slow enough to be considered a potent, albeit temporary, inhibition.[1]

  • PMSF and AEBSF are classic examples of irreversible covalent inhibitors.[2][3] They react with the active site serine to form a stable sulfonyl-enzyme adduct, permanently inactivating the enzyme.[1] AEBSF offers the advantage of higher water solubility and lower toxicity compared to PMSF.[3]

  • Aprotinin is a competitive, reversible inhibitor. It binds tightly to the active site of serine proteases, physically blocking substrate access.[4][5] Its polypeptide nature results in high affinity and specificity.

  • Leupeptin is a reversible, transition-state analog inhibitor.[2] Its aldehyde group mimics the tetrahedral intermediate of the peptide bond cleavage, allowing it to bind with high affinity to the active site.

Quantitative Performance Metrics: A Data-Driven Comparison

The efficacy of an inhibitor is quantitatively described by its inhibition constant (Ki) for reversible inhibitors or its half-maximal inhibitory concentration (IC50) for irreversible inhibitors under specific assay conditions. A lower value indicates higher potency.

InhibitorTarget EnzymePotency (Ki / IC50)Mechanism of InhibitionReversibility
This compound α-ChymotrypsinPotent Acylating AgentCovalent (Acylation)Reversible (slow deacylation)
TrypsinPotent Acylating AgentCovalent (Acylation)Reversible (slow deacylation)
PMSF α-ChymotrypsinEffective at 0.1-1 mMCovalent (Sulfonylation)Irreversible
TrypsinEffective at 0.1-1 mMCovalent (Sulfonylation)Irreversible
AEBSF α-ChymotrypsinIC50 ~300 µMCovalent (Sulfonylation)Irreversible
TrypsinIC50 < 15 µM[6]Covalent (Sulfonylation)Irreversible
Aprotinin α-ChymotrypsinKi = 9 nM[4][7]CompetitiveReversible
TrypsinKi = 0.06 pM[4][7]CompetitiveReversible
Leupeptin α-ChymotrypsinNot an inhibitor[2]--
TrypsinKi = 3.5 nM[2]Transition-State AnalogReversible

Note: Quantitative potency for this compound is often expressed in terms of acylation and deacylation rate constants rather than a simple IC50 or Ki value, reflecting its time-dependent mechanism. Similarly, the effective concentration range is provided for PMSF due to variability in reported IC50 values and its instability in aqueous solutions.

Experimental Protocols: A Practical Guide to Benchmarking

To ensure a fair and accurate comparison, standardized experimental protocols are essential. Here, we provide detailed methodologies for assessing the inhibitory activity of these compounds against trypsin and α-chymotrypsin.

General Workflow for Enzyme Inhibition Assay

dot

Reagent_Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) Assay_Setup 2. Assay Setup (Incubate Enzyme with Inhibitor) Reagent_Prep->Assay_Setup Reaction_Init 3. Reaction Initiation (Add Substrate) Assay_Setup->Reaction_Init Data_Acq 4. Data Acquisition (Monitor Product Formation) Reaction_Init->Data_Acq Data_Analysis 5. Data Analysis (Calculate % Inhibition, IC50/Ki) Data_Acq->Data_Analysis

Caption: General Experimental Workflow for Enzyme Inhibition Assays.

Detailed Protocol for Trypsin Inhibition Assay

This protocol utilizes the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow product that can be monitored spectrophotometrically at 410 nm.

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • Inhibitor stock solutions (in an appropriate solvent, e.g., DMSO for this compound and PMSF, water for AEBSF, Aprotinin, and Leupeptin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of trypsin in 1 mM HCl.

    • Prepare a working solution of BAPNA in Tris-HCl buffer.

    • Prepare serial dilutions of the inhibitor stock solutions in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each inhibitor dilution to the appropriate wells.

    • Add 160 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of the trypsin working solution to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation:

    • Add 10 µL of the BAPNA working solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.

Detailed Protocol for α-Chymotrypsin Inhibition Assay

This protocol uses the substrate N-Benzoyl-L-tyrosine ethyl ester (BTEE). The hydrolysis of BTEE by α-chymotrypsin can be monitored by the increase in absorbance at 256 nm.[8]

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE)

  • Tris-HCl buffer (80 mM, pH 7.8)

  • Inhibitor stock solutions

  • Quartz cuvettes or UV-transparent 96-well plate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a working solution of BTEE in 50% (v/v) methanol.

    • Prepare serial dilutions of the inhibitor stock solutions in the assay buffer.

  • Assay Setup:

    • In a quartz cuvette or UV-transparent plate, add the inhibitor dilution, assay buffer, and α-chymotrypsin solution.

    • Incubate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Add the BTEE working solution to initiate the reaction.

  • Data Acquisition:

    • Immediately monitor the increase in absorbance at 256 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition and calculate the IC50 or Ki value as described for the trypsin assay.

Conclusion and Recommendations

The choice of a serine protease inhibitor is highly dependent on the specific experimental goals.

  • This compound remains a valuable tool for mechanistic studies of enzyme kinetics, particularly for investigating the acylation and deacylation steps of the catalytic cycle. Its time-dependent inhibition can be advantageous for controlled, short-term inactivation of proteases.

  • For complete and irreversible inhibition, AEBSF is a superior choice over PMSF due to its better solubility, lower toxicity, and comparable efficacy.

  • When a reversible and highly potent inhibitor is required, Aprotinin is an excellent option, especially for trypsin.

  • Leupeptin is a good choice for the reversible inhibition of trypsin and other cysteine proteases, but it is ineffective against chymotrypsin.

By understanding the distinct characteristics of this compound and its commercially available counterparts, researchers can select the most appropriate inhibitor to achieve their desired experimental outcomes with precision and confidence.

References

  • Leupeptin - Wikipedia. [Link]

  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. [Link]

  • A MODIFIED SPECTROPHOTOMETRIC DETERMINATION OF CHYMOTRYPSIN, TRYPSIN, AND THROMBIN - Canadian Science Publishing. [Link]

  • Aprotinin - Interchim. [Link]

  • A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. [Link]

  • A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin - PubMed. [Link]

  • Chymotrypsin variants and IC 50 values | Download Table - ResearchGate. [Link]

  • AEBSF - Wikipedia. [Link]

  • Leupeptin - Cepham Life Sciences - Bioscience Research Products. [Link]

  • Continuous method to determine the trypsin inhibitor activity in soybean flour - CONICET. [Link]

  • Enzymatic Assay of Trypsin Inhibition 9a4h2gw | PDF - Scribd. [Link]

  • Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole - ResearchGate. [Link]

  • Compounds that inhibit chymotrypsin and cell replication - PubMed - NIH. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases - PMC - NIH. [Link]

  • PMSF - UBPBio. [Link]

  • Protease Kinetics. [Link]

  • Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC - NIH. [Link]

  • IC50 curve for PMSF (the effective concentration of PMSF for reducing enzyme activity up to 50%). - ResearchGate. [Link]

  • Kinetic study on the acylation step of alpha-chymotrypsin-catalyzed hydrolysis of acylimidazole. A model reaction of specific peptide substrate activated by binding to the enzyme - PubMed. [Link]

  • Protease Assays - Assay Guidance Manual - NCBI - NIH. [Link]

  • A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dramatically enhanced by Zinc(II) - PubMed. [Link]

  • Postulated mechanism of serine protease inhibition by N-alkyl glycine inhibitors. … - ResearchGate. [Link]

  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - NIH. [Link]

  • Converting trypsin to chymotrypsin: structural determinants of S1' specificity - PubMed. [Link]

  • Converting trypsin to chymotrypsin: the role of surface loops - PubMed - NIH. [Link]

  • Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - NIH. [Link]

  • Comparative kinetic characterization of the activity of glycosylated and non-glycosylated trypsin-like serine protease isolated - European Journal of Entomology. [Link]

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Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of N-trans-Cinnamoylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-trans-Cinnamoylimidazole, a compound utilized in various research and development applications. Adherence to these procedures is crucial for ensuring the safety of all personnel and maintaining strict compliance with regulatory standards.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount.

Summary of Known Hazards:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302[1]
Skin Irritation Causes skin irritation.H315[2]
Eye Irritation Causes serious eye irritation.H319[2]
Respiratory Irritation May cause respiratory irritation.H335[2]

This data is synthesized from available Safety Data Sheets (SDS). A comprehensive, supplier-specific SDS should always be consulted prior to handling.

Reactivity and Stability Profile: this compound is sensitive to light and moisture.[1] While specific data on its decomposition products under ambient laboratory conditions is limited, the imidazole and cinnamoyl moieties suggest potential for hydrolysis and phot-isomerization.[3] The imidazole ring, in particular, can be incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[4]

Essential Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must be equipped with the following PPE to mitigate exposure risks:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for larger quantities.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use and disposed of immediately after contamination.Prevents skin contact, which can cause irritation.[2]
Body Protection A flame-retardant laboratory coat and closed-toe shoes are mandatory. For larger quantities, impervious clothing may be necessary.[2]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[4] If exposure limits are exceeded, a full-face respirator may be required.[2]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5][6] Do not attempt to dispose of this chemical in regular trash or down the sanitary sewer.[5][7]

Workflow for this compound Disposal:

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Segregation and Container Selection:

    • Solid Waste: Collect unadulterated this compound in its original container if possible, or in a clearly labeled, compatible container.[8] Suitable containers are typically made of glass or polyethylene and must have a leak-proof, screw-on cap.[8][9]

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[8][10]

    • Solutions: Collect solutions containing this compound in a dedicated, sealed, and compatible waste container. Do not mix with other waste streams to prevent unknown chemical reactions.[9]

  • Labeling:

    • As soon as the first quantity of waste is added, the container must be labeled with a "Hazardous Waste" tag.[4][5]

    • The label must include:

      • The full chemical name: "this compound".[5] Avoid abbreviations or chemical formulas.

      • The date of waste generation.[5]

      • The principal investigator's name and contact information.[5]

      • The specific location (building and room number).[5]

      • An accurate estimation of the contents and their concentrations.[5]

      • Appropriate hazard pictograms.[5]

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[11]

    • Ensure the container is placed in a secondary containment tray or bin to capture any potential leaks.[8] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[8]

    • Segregate the waste container from incompatible materials, particularly strong acids and oxidizing agents.[4]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[6][10]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[6][10]

    • After triple-rinsing and allowing it to air dry in a fume hood, the original labels on the container must be completely defaced or removed.[11] The container may then be disposed of as regular laboratory glass or plastic waste.[10][11]

  • Spill Management:

    • In the event of a small spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

    • Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.[12]

    • For large spills, evacuate the immediate area, secure it, and contact your institution's EHS for emergency response.[4]

Final Disposal Coordination

The final step in the disposal process is to arrange for the removal of the hazardous waste by your institution's EHS office. All hazardous waste must be collected within 90 days from the date waste is first added to the container.[8] Submit a hazardous waste collection request according to your institution's specific procedures.[4]

Decision Matrix for Disposal:

DisposalDecision start This compound Waste is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in a labeled, sealed container for solid hazardous waste. is_solid->solid_waste Yes is_contaminated Is it contaminated labware? is_liquid->is_contaminated No liquid_waste Collect in a labeled, sealed container for liquid hazardous waste. is_liquid->liquid_waste Yes is_empty Is it an empty container? is_contaminated->is_empty No labware_waste Double-bag and label as solid hazardous waste. is_contaminated->labware_waste Yes triple_rinse Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. is_empty->triple_rinse Yes end_point Store in SAA and contact EHS for pickup. is_empty->end_point No solid_waste->end_point liquid_waste->end_point labware_waste->end_point dispose_container Deface label and dispose of as non-hazardous waste. triple_rinse->dispose_container

Caption: Decision-making for this compound waste.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

  • University of California, San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. EH&S. Retrieved from [Link]

  • East Tennessee State University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Berezin, I. V., et al. (1970). Interaction of α‐Chymotrypsin with N‐Cinnamoylimidazole. FEBS Letters, 15(2), 121-124. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.